Product packaging for (R)-3-Methoxypyrrolidine hydrochloride(Cat. No.:CAS No. 474707-30-7)

(R)-3-Methoxypyrrolidine hydrochloride

Cat. No.: B1388495
CAS No.: 474707-30-7
M. Wt: 137.61 g/mol
InChI Key: SQMYKVUSWPIFEQ-NUBCRITNSA-N
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Description

(R)-3-Methoxypyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B1388495 (R)-3-Methoxypyrrolidine hydrochloride CAS No. 474707-30-7

Properties

IUPAC Name

(3R)-3-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYKVUSWPIFEQ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672095
Record name (3R)-3-Methoxypyrrolidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474707-30-7
Record name (3R)-3-Methoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-methoxypyrrolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Methoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block integral to modern medicinal chemistry and pharmaceutical development. As a substituted pyrrolidine, it belongs to a class of saturated heterocycles that offer significant advantages in drug design, primarily by enabling the creation of molecules with increased three-dimensional complexity and improved pharmacological profiles. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details a standard synthetic protocol for its preparation, and explores its strategic application in the synthesis of bioactive compounds, thereby serving as a critical resource for researchers and scientists in the field of drug discovery.

Core Chemical and Physical Properties

The fundamental identity of a chemical reagent is established by its molecular formula, weight, and unique identifiers. This compound is the salt form of the parent compound, (R)-3-Methoxypyrrolidine, which enhances its stability and handling characteristics for laboratory use.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol Calculated
CAS Number 474707-30-7[2]
IUPAC Name (3R)-3-methoxypyrrolidin-1-ium chlorideN/A
Synonyms (R)-3-Methoxy-pyrrolidine hydrochloride[2]
Physical Form Oil[2]

The Strategic Importance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles found in FDA-approved pharmaceuticals.[3] Its utility stems from several key advantages that align with modern drug design principles, such as "escaping flatland"—a concept that encourages moving away from flat, aromatic structures towards more complex, three-dimensional molecules.[3][4]

  • Sp³-Rich Architecture : The saturated, sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, globular shape. This three-dimensionality allows for more precise and effective interactions with the complex surfaces of biological targets like enzymes and receptors.[4]

  • Chiral Center Introduction : Substituted pyrrolidines, such as (R)-3-Methoxypyrrolidine, introduce stereocenters. Chirality is critical in pharmacology, as different enantiomers of a drug can have vastly different efficacy and safety profiles. The defined (R)-stereochemistry of this compound allows for its use as a chiral building block to construct enantiomerically pure final products.

  • Improved Physicochemical Properties : Incorporating saturated scaffolds like pyrrolidine can favorably modulate key drug-like properties, including solubility and metabolic stability, which are critical for a compound's clinical success.[4]

The methoxy group at the 3-position further functionalizes the scaffold, providing a site for potential hydrogen bonding or metabolic activity, while the secondary amine (protonated in the hydrochloride salt) serves as a key handle for synthetic elaboration.

Key Applications and Synthetic Methodologies

(R)-3-Methoxypyrrolidine and its enantiomer are pivotal intermediates in the synthesis of targeted therapeutics. For instance, the free base form, (R)-3-Methoxypyrrolidine, is utilized in the creation of spiroindane-based imides that act as selective melanocortin 4 receptor (MC4R) agonists for potential obesity treatments.[5] The strategic importance of stereochemistry is underscored by the use of the corresponding (S)-enantiomer in the development of potent P2Y12 receptor antagonists for antiplatelet therapies.[6]

Experimental Protocol: Synthesis via Boc-Deprotection

A common and efficient method for preparing this compound involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from its N-protected precursor.[2] The Boc group is a standard choice for protecting amines due to its stability under a wide range of conditions and its facile cleavage under acidic conditions.

Objective: To synthesize this compound by deprotecting tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate.

Materials:

  • tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (1.0 eq)

  • 4M HCl in Dioxane (11.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (e.g., 1100 mg, 5.47 mmol) in a solution of 4M HCl in dioxane (e.g., 15 mL, 60 mmol).[2]

  • Stir the resulting mixture at room temperature (20 °C) for 16 hours.[2]

  • Causality Checkpoint: The large excess of HCl ensures the complete protonation and subsequent cleavage of the acid-labile Boc group. Dioxane is an appropriate inert solvent for this reaction. The cleavage mechanism involves protonation of the carbamate, followed by fragmentation into the stable tert-butyl cation (which forms isobutylene), carbon dioxide, and the desired amine, which is immediately protonated by the acid to form the hydrochloride salt.

  • Upon reaction completion (which can be monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure using a rotary evaporator.[2]

  • The resulting crude product is this compound, obtained as an oil.[2]

Self-Validation: The structure and purity of the final product should be confirmed using analytical techniques. As documented, 1H NMR spectroscopy is used to verify the chemical structure by observing the characteristic chemical shifts of the protons in the molecule.[2]

Workflow Visualization: Synthesis of (R)-3-Methoxypyrrolidine HCl

The following diagram illustrates the straightforward synthetic workflow from the Boc-protected starting material to the final hydrochloride salt product.

SynthesisWorkflow Start tert-butyl (R)-3-methoxypyrrolidine- 1-carboxylate (Starting Material) Product (R)-3-Methoxypyrrolidine hydrochloride (Final Product) Start->Product Boc Deprotection (16h, 20°C) Reagent 4M HCl in Dioxane (Reagent) Reagent->Start

Caption: Synthetic pathway for (R)-3-Methoxypyrrolidine HCl.

Conclusion

This compound stands out as a synthetically versatile and strategically important chiral building block. Its non-planar, sp³-rich pyrrolidine core provides a desirable structural foundation for modern drug candidates, enabling enhanced target binding and improved pharmacological properties. The straightforward synthesis via Boc-deprotection makes it readily accessible for researchers. A thorough understanding of its properties and applications empowers medicinal chemists to leverage this valuable intermediate in the design and development of novel therapeutics, particularly where stereochemical control is paramount for efficacy and safety.

References

Introduction: The Structural Significance of (R)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-3-Methoxypyrrolidine Hydrochloride

This compound is a valuable chiral building block in modern drug discovery and development.[1] Its rigid, stereochemically defined pyrrolidine scaffold is a privileged structure found in a multitude of biologically active molecules, making it a key intermediate in the synthesis of novel therapeutics.[2] Given its role, the unambiguous confirmation of its structure and stereochemical integrity is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive analytical technique for this purpose. It provides a detailed fingerprint of the molecular structure, offering precise information on the electronic environment, connectivity, and relative orientation of every proton in the molecule.[3] This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, moving beyond simple peak assignments to explain the causal relationships behind the observed spectral features. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret this data with confidence.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The hydrochloride salt form means the pyrrolidine nitrogen is protonated and positively charged, significantly influencing the electronic environment of adjacent protons. The presence of a chiral center at the C3 position renders the geminal protons on the C2, C4, and C5 positions diastereotopic, meaning they are chemically and magnetically non-equivalent.

Below is the structure of this compound with a systematic labeling of the proton environments that will be used throughout this guide.

G cluster_ring cluster_legend Proton Labeling N N⁺ C2 C N->C2 H_N1 H N->H_N1 H_N2 H N->H_N2 C3 C C2->C3 H2a H₂ₐ C2->H2a H2b H₂ₑ C2->H2b C4 C C3->C4 O O C3->O H3 H₃ C3->H3 C5 C C4->C5 H4a H₄ₐ C4->H4a H4b H₄ₑ C4->H4b C5->N H5a H₅ₐ C5->H5a H5b H₅ₑ C5->H5b C_Me C O->C_Me H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3 l1 H₃: Proton at chiral center l2 H₂ₐ, H₂ₑ: Diastereotopic protons at C2 l3 H₄ₐ, H₄ₑ: Diastereotopic protons at C4 l4 H₅ₐ, H₅ₑ: Diastereotopic protons at C5 l5 CH₃: Methoxy protons l6 N⁺H₂: Amine protons

Caption: Labeled structure of this compound.

Interpreting the ¹H NMR Spectrum: A Guided Analysis

The ¹H NMR spectrum is defined by three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).[4] The protonated amine and the electron-withdrawing methoxy group create a significant downfield shift for the ring protons compared to neutral pyrrolidine.[5][6]

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR signals for this compound. The chemical shifts are based on published data and established principles of NMR interpretation.[7][8] Note that exact chemical shifts can vary depending on the solvent and sample concentration.[9]

Proton(s) Label Integration Expected Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Assignment
Amine ProtonsN⁺H₂2H9.4 - 10.1Broad Multiplet (m)Labile protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal.[4][10] The exact shift is highly solvent-dependent.[11][12]
C3 ProtonH₃1H4.0 - 4.15Multiplet (m)This proton is deshielded by the adjacent electronegative oxygen atom. It is coupled to four neighboring protons (H₂, H₄ₐ, H₄ₑ), resulting in a complex multiplet.
C2 & C5 ProtonsH₂, H₅4H3.3 - 3.55Multiplet (m)These protons are adjacent to the electron-withdrawing N⁺H₂ group, causing a significant downfield shift. Diastereotopicity and coupling to multiple neighbors result in complex, overlapping multiplets.
Methoxy ProtonsOCH₃3H~3.3Singlet (s)The three equivalent protons of the methoxy group are isolated from other protons by the oxygen atom, resulting in a characteristic sharp singlet.[13]
C4 ProtonsH₄2H1.9 - 2.3Multiplet (m)These protons are the most upfield of the ring protons as they are furthest from the electronegative heteroatoms. They are diastereotopic and coupled to H₃ and H₅ protons, leading to a complex multiplet.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for hydrochloride salts. In D₂O or CD₃OD, the acidic N⁺H₂ protons will exchange with deuterium and become invisible in the spectrum.[10] To observe these protons, a non-protic solvent like DMSO-d₆ is required.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter. The liquid column should be approximately 4-5 cm high.

Data Acquisition Workflow

The following diagram outlines the logical flow for setting up a standard ¹H NMR experiment.

G cluster_workflow ¹H NMR Acquisition Workflow start Prepare Sample shim Lock & Shim Spectrometer start->shim Insert into magnet acquire Acquire ¹H Spectrum (e.g., 16-64 scans) shim->acquire Optimize homogeneity process Fourier Transform Phase & Baseline Correction acquire->process Process FID analyze Analyze Spectrum (Integrate, Assign Peaks) process->analyze Generate spectrum end Final Structure Verification analyze->end G cluster_cosy Conceptual COSY Connectivity H3 H₃ (~4.1 ppm) H2 H₂ (~3.4 ppm) H3->H2 ³J coupling H4 H₄ (~2.1 ppm) H3->H4 ³J coupling H5 H₅ (~3.4 ppm) H2->H5 Long-range (weak/no coupling) H4->H5 ³J coupling OCH3 OCH₃ (~3.3 ppm)

References

A Senior Application Scientist's Guide to the Safe Handling of (R)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Research Scientists

Introduction: Contextualizing the Hazard

(R)-3-Methoxypyrrolidine hydrochloride is a chiral building block frequently utilized in the synthesis of novel pharmaceutical agents. Its pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting a range of biological pathways. While its synthetic utility is significant, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a deeper, causality-driven framework for risk assessment and management. We will explore not just what the hazards are, but why they dictate specific handling protocols, personal protective equipment (PPE) selection, and emergency procedures.

Section 1: Core Chemical Identification

Precise identification is the foundation of chemical safety. Misidentification of a reagent, particularly a hydrochloride salt versus its freebase form, can lead to incorrect assumptions about its physical properties and reactivity.

IdentifierData
Chemical Name This compound
CAS Number 136725-50-3[1]
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Synonyms 3-Methoxypyrrolidine hydrochloride

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the primary risks are irritant in nature. The classification dictates every subsequent safety precaution.[1]

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from substance classification to the final safety information presented to the user.

GHS_Workflow cluster_elements substance Chemical Substance ((R)-3-Methoxypyrrolidine HCl) classification Hazard Classification (Physical, Health, Environmental Data) substance->classification Evaluation elements Label Elements Generated classification->elements Standardization sds Safety Data Sheet (SDS) & Product Label elements->sds Communication pictogram Pictogram elements->pictogram signal Signal Word elements->signal h_statements Hazard Statements (H) elements->h_statements p_statements Precautionary Statements (P) elements->p_statements

Caption: GHS Hazard Communication Standard Workflow.

Summary of GHS Classification

The following classification is based on available supplier safety data.[1] Researchers should always consult the specific SDS provided with their reagent lot.

GHS ElementClassification
Pictogram Exclamation Mark
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Expert Analysis of Hazards
  • Dermal and Ocular Irritation (H315, H319): As a hydrochloride salt, this compound is acidic and hygroscopic. Upon contact with the moisture in skin or eyes, it can release hydrochloric acid, leading to chemical irritation. The pyrrolidine structure itself can also contribute to this effect. This is the primary rationale for mandating glove and goggle use.

  • Respiratory Irritation (H335): The compound is a fine, crystalline solid that can be easily aerosolized. Inhaled dust particles can irritate the mucous membranes of the respiratory tract due to the same acidic and hygroscopic properties. This justifies the need for handling within a fume hood or wearing respiratory protection.

Section 3: Proactive Safety Protocols: Handling, Storage & PPE

Proactive safety measures are a direct response to the hazards identified above. The goal is to establish barriers between the researcher and the chemical.

Experimental Protocol: Safe Weighing and Handling
  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are unobstructed and nearby.[3]

  • PPE Adornment: Before handling, don a lab coat, appropriate nitrile gloves (inspect for tears), and tight-fitting safety goggles.[4] A face shield is recommended for larger quantities.

  • Handling: Handle the container in a fume hood to control dust.[5][6] Use spatulas to transfer the solid. Avoid actions that create dust clouds, such as dropping or vigorous scooping.

  • Post-Handling: Tightly seal the container immediately after use.[6]

  • Decontamination: Clean the spatula and work surface. Remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with institutional policy.[4]

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6][7]

Storage Protocol
  • Container: Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[5][6][7]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][6][7]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[5]

  • Atmosphere: For long-term storage, consider placing it inside a desiccator or an inert atmosphere environment (e.g., under argon) to maintain integrity.[6]

Personal Protective Equipment (PPE) Selection
Route of ExposurePrimary HazardRequired PPE & Rationale
Eyes Serious Irritation (H319)Tight-fitting safety goggles. Standard safety glasses are insufficient as dust can enter around the edges. A face shield provides an additional layer of protection.
Skin Irritation (H315)Nitrile gloves and a lab coat. Nitrile provides good resistance to a variety of chemicals. A lab coat protects underlying clothing and skin.
Respiratory Irritation (H335)Chemical Fume Hood. This is the primary engineering control. If a hood is unavailable, a NIOSH-approved respirator for particulates is necessary.[6][7]

Section 4: Emergency Response: A Self-Validating System

Emergency protocols are not arbitrary; they are the logical inverse of the exposure. The response must be immediate and directly address the chemical's hazardous properties.

Emergency Response Decision Tree

Emergency_Response start Exposure Event Occurs route Identify Route of Exposure start->route skin Skin Contact (H315) route->skin Skin eyes Eye Contact (H319) route->eyes Eyes inhalation Inhalation (H335) route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion action_skin Immediately wash with plenty of soap and water for 15 minutes. skin->action_skin action_eyes Immediately flush with water for 15 minutes, lifting eyelids. Remove contact lenses if possible. eyes->action_eyes action_inhalation Move to fresh air. Keep at rest in a position comfortable for breathing. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. Drink water. ingestion->action_ingestion end Seek Immediate Medical Attention (Bring SDS) action_skin->end action_eyes->end action_inhalation->end action_ingestion->end

Caption: Decision Tree for First Aid Response.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][4][7] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3][4][7] If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air at once.[7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[7] Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Have the conscious person rinse their mouth thoroughly with water and drink one to two glasses of water to dilute the substance.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[4][8]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous fumes and substances.[4][8]

Section 5: Physicochemical and Toxicological Profile

PropertyValue
Physical State Solid
Solubility Soluble in water.[7]
Stability Stable under recommended storage conditions.
Reactivity May react with strong oxidizing agents and strong bases.[5] Hygroscopic.[5][6]
Toxicological Data No specific LD50/LC50 data is available. The primary known effects are irritation to the skin, eyes, and respiratory system based on GHS classification.[1]

Conclusion

The safe use of this compound in a research setting is contingent upon a foundational respect for its identified hazards. By understanding that its irritant properties are the root cause for all recommended PPE, handling, and emergency protocols, scientists can move from rote compliance to an informed state of practice. Always prioritize engineering controls like fume hoods, consistently wear appropriate PPE, and be prepared to act swiftly and correctly in the event of an exposure.

References

Solubility of (R)-3-Methoxypyrrolidine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (R)-3-Methoxypyrrolidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral building block of significant interest in contemporary pharmaceutical synthesis. Its utility in the development of novel therapeutics necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive examination of the solubility of this compound. While specific quantitative data for this compound is not extensively published, this guide synthesizes foundational principles of solubility, the known characteristics of analogous pyrrolidine derivatives, and detailed, field-proven experimental protocols. Researchers, scientists, and drug development professionals will find herein a robust framework for predicting, determining, and interpreting the solubility of this compound in a variety of solvent systems, thereby facilitating its effective application in research and development.

Introduction to this compound: A Profile

This compound is a chiral cyclic amine derivative. The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and synthetic drugs.[1][2] The presence of a methoxy group at the 3-position and its presentation as a hydrochloride salt significantly influence its chemical behavior. As a hydrochloride salt, the compound's solubility is expected to be markedly different from its freebase form, particularly in aqueous and protic solvents. Understanding this solubility is critical for its use in synthesis, purification, and formulation of active pharmaceutical ingredients (APIs).[3][4]

The molecular structure, featuring a polar pyrrolidine ring, a hydrogen bond-accepting methoxy group, and an ionizable amine hydrochloride, suggests a complex solubility profile. This guide will deconstruct these molecular features to predict solubility behavior and provide the means to quantify it accurately.

Theoretical Framework: Factors Governing Solubility

The solubility of a pharmaceutical salt like this compound is a multifactorial property governed by both the solute's intrinsic characteristics and the nature of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Molecular Structure and Polarity

This compound possesses both polar and nonpolar characteristics:

  • Polar Moieties : The protonated amine (pyrrolidinium ion) and the chloride counter-ion are highly polar and capable of strong ion-dipole interactions. The methoxy group's oxygen atom can act as a hydrogen bond acceptor.

  • Nonpolar Moieties : The aliphatic carbon backbone of the pyrrolidine ring contributes to its lipophilicity.

This amphiphilic nature suggests that the compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding and solvating ionic species.

Solvent Classification and Expected Solubility Trends

A systematic approach to solubility screening involves testing across a spectrum of solvent classes:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents are excellent at solvating both the cation (pyrrolidinium) and the anion (chloride) through ion-dipole interactions and can engage in hydrogen bonding. High solubility is anticipated in these solvents.[5] For instance, the parent compound, pyrrolidine, is miscible with water.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have high dipole moments and can solvate the pyrrolidinium cation effectively. While they do not donate hydrogen bonds, their polarity is generally sufficient to dissolve ionic compounds. Good solubility is expected.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexanes) : These solvents lack the ability to solvate charged species effectively. Consequently, the solubility of this compound is expected to be very low in nonpolar solvents.

The following diagram illustrates the logical relationship between the molecular structure of this compound and its anticipated solubility in different solvent classes.

cluster_0 Molecular Structure of this compound cluster_1 Solvent Classes cluster_2 Expected Solubility A Pyrrolidinium Cation (Polar, H-bond donor) E Polar Protic (e.g., Water, Methanol) A->E Strong Ion-Dipole & H-Bonding F Polar Aprotic (e.g., DMSO, Acetonitrile) A->F Ion-Dipole B Chloride Anion (Polar) B->E Strong Ion-Dipole B->F Ion-Dipole C Methoxy Group (Polar, H-bond acceptor) C->E H-Bonding D Aliphatic Backbone (Nonpolar) G Nonpolar (e.g., Toluene, Hexanes) D->G van der Waals H High Solubility E->H I Moderate to Good Solubility F->I J Low to Insoluble G->J

Caption: Molecular features and their influence on solubility.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7] This protocol is aligned with guidelines from regulatory bodies and best practices in the pharmaceutical industry.[8]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Experimental Workflow

The following diagram outlines the critical steps in the experimental determination of solubility.

start Start prep 1. Preparation of Saturated Solution Add excess solid to a known volume of solvent. start->prep equil 2. Equilibration Agitate at constant temperature for 24-48 hours. prep->equil sep 3. Phase Separation Filter the suspension to remove undissolved solid. equil->sep quant 4. Quantification Dilute and analyze the filtrate using a validated method (e.g., HPLC). sep->quant calc 5. Calculation Determine concentration, accounting for dilution. quant->calc end End (Solubility Value) calc->end

References

Navigating the Procurement of (R)-3-Methoxypyrrolidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug discovery and development, the timely and reliable acquisition of high-quality starting materials and intermediates is paramount. (R)-3-Methoxypyrrolidine hydrochloride (CAS No. 474707-30-7), a chiral pyrrolidine derivative, has emerged as a critical building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth technical overview of the supplier landscape, purchasing considerations, and essential quality control measures for this versatile intermediate, ensuring that scientists can confidently and efficiently source this critical reagent for their research endeavors.

The Strategic Importance of this compound in Drug Discovery

(R)-3-Methoxypyrrolidine and its hydrochloride salt are valued for their chiral scaffold, which is a common feature in many biologically active molecules. The pyrrolidine ring system is a prevalent motif in numerous approved drugs and clinical candidates, often imparting favorable pharmacokinetic and pharmacodynamic properties. The specific (R)-configuration and the presence of a methoxy group at the 3-position offer unique steric and electronic properties that can be exploited by medicinal chemists to fine-tune a molecule's interaction with its biological target. Its application has been noted in the synthesis of spiroindane-based imides, which act as selective MC4R agonists for potential obesity treatments.[1]

Identifying and Qualifying Suppliers: A Multi-faceted Approach

The selection of a suitable supplier for this compound extends beyond a simple price comparison. For research and development purposes, consistency, purity, and reliable documentation are non-negotiable. The following table summarizes a selection of potential suppliers for this compound.

SupplierProduct NameCAS NumberPurityAdditional Information
BLD Pharm This compound474707-30-7Information available upon inquiryOffers a range of research chemicals and provides documentation like NMR, HPLC, and LC-MS.[2][3]
ChemUniverse (S)-3-METHOXYPYRROLIDINE HYDROCHLORIDE685828-16-497%Note: This is the (S)-enantiomer. Pricing available for various pack sizes.[4]
ChemicalBook (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE474707-30-795-99%Provides a platform to connect with various manufacturers and suppliers.[5]
Alfa Chemical This compound474707-30-7Information available upon inquiryA manufacturer of organic chemicals, offering bulk quantities.[6]
Ambeed This compound474707-30-7Information available upon inquiryProvides key physical and chemical properties.[7]

It is crucial for researchers to conduct a thorough qualification of potential suppliers. The following workflow outlines a systematic approach to this process.

References

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry and drug discovery.[1] Its prevalence in natural products, such as the essential amino acid proline, and its synthetic tractability have established it as a "versatile scaffold" for the development of novel therapeutic agents.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring facilitates the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and favorable pharmacological profiles.[1][2][3][4][5] This enhanced three-dimensional coverage, a phenomenon termed "pseudorotation," coupled with the potential for multiple stereogenic centers, offers a rich platform for generating diverse molecular architectures with a broad spectrum of biological activities.[1][2][3][4][5][6]

Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[1][7][8] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[1][7][8] The strategic functionalization of the pyrrolidine ring enables the fine-tuning of these activities and the development of potent and selective drug candidates.[1] This technical guide provides a comprehensive overview of the diverse biological activities of pyrrolidine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with a multitude of substituted analogs demonstrating potent cytotoxicity against a range of cancer cell lines.[1][9][10][11][12] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action and Key Derivatives

One of the key strategies in the design of pyrrolidine-based anticancer agents involves the synthesis of spiro-fused heterocyclic systems, such as spirooxindoles. These compounds have shown significant anti-proliferative activity. For instance, certain spiropyrrolidine oxindole derivatives have been identified as dual inhibitors of GPX4 and MDM2, suppressing breast cancer cell proliferation.[7] Another approach involves the development of pyrrolidine derivatives as antagonists of chemokine receptors like CXCR4, which plays a crucial role in cancer metastasis.[3][8]

The following table summarizes the anticancer activity of selected pyrrolidine derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
SpirooxindoleCompound with 6-Cl substitutionMCF-7 (Breast)Ki: 0.24 ± 0.06GPX4/MDM2 inhibitor[7]
Thiophen-containingCompound 37eMCF-7 (Breast), HeLa (Cervical)17, 19Not specified[3]
(S)-PyrrolidinesCompound 51a (R1 = 3-CH3)-IC50: 79 nM (binding affinity)CXCR4 antagonist[3]
Thiosemicarbazone-copper(II) complexesCompound 37aSW480 (Colon)0.99 ± 0.09Not specified[7]
5-Oxopyrrolidine-hydrazoneCompounds 18-22A549 (Lung)Potent activityNot specified[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below provides a standardized workflow for evaluating the anticancer potential of novel pyrrolidine derivatives.

Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test pyrrolidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) treatment 4. Cell Treatment (48-72h incubation) compound_prep->treatment mtt_addition 5. MTT Addition (4h incubation) formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_ic50 8. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for assessing cytotoxicity of pyrrolidine derivatives using the MTT assay.

Central Nervous System Activity: Modulating Neuronal Function

The pyrrolidine scaffold is a key feature in a number of drugs and clinical candidates targeting the central nervous system (CNS).[14][15] Its ability to cross the blood-brain barrier and interact with various neuronal receptors and enzymes makes it a valuable pharmacophore for treating a range of neurological and psychiatric disorders.[16]

Therapeutic Targets and Key Derivatives

Pyrrolidine derivatives have shown promise as anticonvulsants, antidepressants, and nootropic agents.[16][17][18] For example, levetiracetam, a pyrrolidine anticonvulsant, is widely used in the treatment of epilepsy.[17] The precise mechanism of action is not fully understood but is thought to involve the modulation of synaptic vesicle protein 2A (SV2A), affecting neurotransmitter release.[17] Other derivatives have been synthesized to target specific receptors, such as the 5-HT1A receptor and the serotonin transporter (SERT), for potential antidepressant effects.[19][20]

The following table highlights some CNS-active pyrrolidine derivatives and their biological targets.

Compound ClassDerivative ExampleTherapeutic AreaBiological TargetKey FindingsReference
PyrrolidoneLevetiracetamAnticonvulsantSV2AAdjunct therapy for partial and tonic-clonic seizures[17]
Pyrrolidine-2,5-dioneCompound 69kAnticonvulsantNot specifiedED50 of 80.38 mg/kg in MES test[3]
3-(1H-indol-3-yl)pyrrolidine-2,5-dioneCompounds 15, 18, 19, 30Antidepressant5-HT1A receptor, SERTPotent ligands with agonist properties at 5-HT1A[19]
RacetamsAniracetamNootropic/Anti-Alzheimer'sNot fully elucidatedUsed in the treatment of dementia[8][16]
Experimental Protocol: Evaluation of Anticonvulsant Activity using the Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the cornea or scalp of an animal, inducing a tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male mice or rats of a specific strain (e.g., Swiss albino mice).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration:

    • Dissolve or suspend the test pyrrolidine derivative in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • Administer the vehicle to the control group.

    • Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • MES Induction:

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the electrodes on the corneas of the animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).

  • Observation and Scoring:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of tonic hindlimb extension is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.

CNS_Drug_Discovery_Flow cluster_design Design & Synthesis cluster_screening In Vitro & In Vivo Screening cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development synthesis Synthesis of Pyrrolidine Derivatives in_vitro In Vitro Assays (e.g., Receptor Binding) synthesis->in_vitro in_vivo In Vivo Models (e.g., MES Test) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vivo->sar sar->synthesis Iterative Design admet ADMET Profiling sar->admet preclinical Preclinical Studies admet->preclinical clinical Clinical Trials preclinical->clinical Enzyme_Inhibition_Pathway cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Pyrrolidine Derivative enzyme Enzyme (e.g., α-glucosidase) product Product (e.g., p-nitrophenol) enzyme->product Binds substrate Substrate (e.g., pNPG) substrate->product Cleaved by Enzyme no_product No Product Formation substrate->no_product Binding Blocked inhibitor Pyrrolidine Derivative (Inhibitor) enzyme_inhibited Inhibited Enzyme inhibitor->enzyme_inhibited Binds to Active Site

References

A Technical Guide to the Role of Chiral Pyrrolidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs underscores its significance as a "privileged scaffold."[3] This guide delves into the multifaceted role of chiral pyrrolidines, exploring their synthesis, diverse applications, and the mechanistic underpinnings of their biological activity. We will traverse the landscape of asymmetric synthesis, examine case studies of pyrrolidine-containing drugs across various therapeutic areas, and provide insights into the design and development of next-generation therapeutics leveraging this versatile chemical entity.

Introduction: The Significance of Chirality and the Pyrrolidine Scaffold

In the realm of drug development, the three-dimensional architecture of a molecule is intrinsically linked to its pharmacological effect.[4] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their biological activity.[4] The pyrrolidine scaffold, with its potential for up to four stereogenic centers, offers a rich playground for medicinal chemists to explore this three-dimensional space.[1] This inherent chirality allows for the fine-tuning of molecular interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][4]

The structural rigidity and diverse substitution patterns that the pyrrolidine ring can accommodate contribute to its widespread use in creating compounds with a wide array of biological activities, including antiviral, anticancer, antidiabetic, and anticonvulsant properties.[5][6][7]

The Art of Synthesis: Crafting Chiral Pyrrolidines

The enantioselective synthesis of pyrrolidines is a critical aspect of harnessing their full potential in drug discovery. Several powerful strategies have been developed to control the stereochemistry of the pyrrolidine core.

Asymmetric Organocatalysis

The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the pivotal role of small organic molecules as catalysts.[8] Proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including aldol and Mannich reactions.[9][10][11] These catalysts operate by forming chiral enamines or iminium ions, which then guide the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds.[9]

Diagram: Asymmetric Aldol Reaction Catalyzed by Proline

G cluster_0 Proline Catalytic Cycle Proline Proline Enamine Enamine Proline->Enamine Chiral Intermediate Aldehyde Aldehyde Enamine->Aldehyde Nucleophilic Attack Aldol Adduct Aldol Adduct Aldol Adduct->Proline Releases Catalyst & Product H2O H2O Aldol Adduct->H2O Hydrolysis Aldehyde->Aldol Adduct Forms Ketone Ketone Ketone->Proline Forms

Caption: Proline-catalyzed asymmetric aldol reaction workflow.

Metal-Catalyzed Cycloadditions

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines represent another powerful method for the enantioselective synthesis of pyrrolidines.[12] The use of chiral phosphoramidite ligands allows for high levels of regio-, diastereo-, and enantioselectivity.[12] This approach provides access to a wide range of functionalized pyrrolidines with excellent control over their stereochemistry.[12]

Biocatalysis

Nature's catalysts, enzymes, offer a highly efficient and selective means of constructing chiral molecules. Engineered enzymes, such as P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of simple azide precursors to form chiral pyrrolidines.[13] This biocatalytic approach provides a green and sustainable alternative to traditional chemical methods.[13]

Applications in Drug Discovery: A Therapeutic Cornucopia

The versatility of the chiral pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where it has made a significant impact.

Antiviral Agents

A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate a pyrrolidine ring.[14] For instance, Daclatasvir, an HCV NS5A inhibitor, features a bis-pyrrolidine moiety that is crucial for its activity.[14] The synthesis of such drugs often starts from readily available chiral precursors like proline or 4-hydroxyproline.[14] Other examples of pyrrolidine-containing antiviral drugs include Telaprevir and Ombitasvir, which are used to treat chronic Hepatitis C.[15]

Table 1: Representative Pyrrolidine-Containing Antiviral Drugs

Drug NameTargetTherapeutic Use
DaclatasvirHCV NS5AHepatitis C
TelaprevirHCV NS3/4A Serine ProteaseHepatitis C
OmbitasvirHCV NS5AHepatitis C
Anticancer Agents

The pyrrolidine framework is a key structural component in numerous anticancer agents, contributing to their efficacy and target specificity.[5] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are involved in cancer metastasis.[5] The synthetic flexibility of the pyrrolidine scaffold allows for the development of derivatives with improved potency and reduced off-target effects.[5] Several FDA-approved anticancer drugs, such as Ivosidenib and Alpelisib, feature a pyrrolidine moiety.[16]

Central Nervous System (CNS) Disorders

Pyrrolidine derivatives have shown promise in the treatment of a range of CNS and psychiatric disorders.[17][18] For example, certain pyrrolidinyl derivatives act as modulators of HCN2 channels, which are implicated in conditions like autism, mood disorders, and schizophrenia.[17] Racetams, a class of psychoactive drugs containing a pyrrolidone ring, are used to treat epilepsy, dementia, and depression.[14] Additionally, novel 3-pyrrolidineindole derivatives are being investigated as serotonergic psychedelic agents for treating psychosis and mental illnesses.[19]

Antidiabetic Agents

Pyrrolidine derivatives have also been explored as potential antidiabetic agents.[5][14] Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, contains a chiral pyrrolidine ring that is essential for its inhibitory activity.[14]

Mechanism of Action: The Structural Basis of Activity

The biological activity of chiral pyrrolidines is a direct consequence of their three-dimensional structure and the specific interactions they form with their biological targets. The defined stereochemistry of the pyrrolidine ring allows for precise spatial arrangement of functional groups, enabling optimal binding to enzymes and receptors.[4]

For instance, in the case of neuronal nitric oxide synthase (nNOS) inhibitors, the chiral pyrrolidine core plays a crucial role in positioning the molecule within the active site of the enzyme.[20] X-ray crystal structures of these inhibitors bound to nNOS have provided valuable insights into the structure-activity relationships and the effect of substituents on binding affinity.[20]

Diagram: Pyrrolidine Inhibitor Binding to a Target Protein

G cluster_0 Drug-Target Interaction Target_Protein Target Protein (e.g., Enzyme Active Site) Pyrrolidine_Inhibitor Chiral Pyrrolidine Inhibitor Binding_Pocket Binding Pocket H_Bond Hydrogen Bond Pyrrolidine_Inhibitor->H_Bond Hydrophobic_Interaction Hydrophobic Interaction Pyrrolidine_Inhibitor->Hydrophobic_Interaction Ionic_Interaction Ionic Interaction Pyrrolidine_Inhibitor->Ionic_Interaction H_Bond->Target_Protein Hydrophobic_Interaction->Target_Protein Ionic_Interaction->Target_Protein

Caption: Key interactions between a chiral pyrrolidine inhibitor and its target.

Experimental Protocols: A Practical Approach

To provide a tangible understanding of the synthesis of these vital compounds, a representative experimental protocol is detailed below.

Protocol: Reductive Amination for the Synthesis of a Chiral Pyrrolidine Inhibitor

This protocol is adapted from a reported synthesis of chiral pyrrolidine inhibitors of nNOS.[20]

Objective: To synthesize a key intermediate via reductive amination.

Materials:

  • Aldehyde precursor (1 equivalent)

  • Amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde precursor in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine to the solution and stir for 10-15 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrrolidine derivative.[20]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[20] The enantiomeric excess can be determined by chiral HPLC.

Future Directions: The Evolving Role of Chiral Pyrrolidines

The exploration of chiral pyrrolidines in medicinal chemistry is far from complete. Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The discovery of new and more efficient enantioselective methods for the synthesis of complex pyrrolidine scaffolds will continue to be a major focus.[21][22]

  • Expansion of Therapeutic Applications: The unique properties of the pyrrolidine ring will be leveraged to design drugs for new and challenging therapeutic targets.

  • Multi-target Drug Design: The pyrrolidine scaffold can be utilized to create multi-target agents that can simultaneously modulate multiple biological pathways, offering potential advantages in the treatment of complex diseases like cancer.[5]

  • Integration of Computational Chemistry: In silico methods will play an increasingly important role in the design and optimization of pyrrolidine-based drug candidates, accelerating the drug discovery process.

Conclusion

Chiral pyrrolidines are undeniably a privileged class of scaffolds in medicinal chemistry, with a rich history and a vibrant future. Their unique structural and stereochemical features have enabled the development of a wide range of successful drugs. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the role of chiral pyrrolidines in the design of innovative and effective medicines is set to expand even further, solidifying their position as a cornerstone of modern drug discovery.

References

Methodological & Application

Application Note & Protocols: Enantioselective Synthesis of (R)-3-Methoxypyrrolidine Hydrochloride from Chiral Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block frequently incorporated into the structure of pharmacologically active molecules. Its stereochemically defined pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous drug candidates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate. We present detailed, field-proven protocols for its preparation from common chiral pool precursors, including (R)-3-hydroxypyrrolidine, L-Malic Acid, and L-Glutamic Acid. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of (R)-3-Methoxypyrrolidine

The pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals and natural products.[1] The introduction of a stereocenter, such as the (R)-configured methoxy group at the C-3 position, imparts specific three-dimensional conformations that are critical for molecular recognition and binding affinity to biological targets. (R)-3-Methoxypyrrolidine is a key intermediate in the synthesis of various therapeutic agents, including selective MC4R agonists for obesity treatment.[]

Accessing this compound in high enantiomeric purity is paramount. Chiral pool synthesis, which leverages readily available, enantiopure natural products as starting materials, offers a robust and economical strategy to achieve this without resorting to challenging asymmetric synthesis or chiral resolution steps.[3][4] This guide focuses on practical and scalable synthetic routes from three distinct and accessible chiral precursors.

Synthetic Strategy I: Direct O-Methylation of (R)-3-Hydroxypyrrolidine

This is the most direct and convergent approach, involving the etherification of a commercially available precursor. The core of this strategy is the Williamson ether synthesis, where the hydroxyl group of (R)-3-hydroxypyrrolidine is deprotonated to form a nucleophilic alkoxide, which then displaces a leaving group from a methylating agent.

Causality and Experimental Design:

  • N-Protection: The secondary amine of the pyrrolidine ring is nucleophilic and must be protected to prevent competitive N-methylation. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic conditions used for etherification and its facile removal under acidic conditions, which directly yields the desired hydrochloride salt.

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward to completion. Handling NaH requires an inert atmosphere (e.g., Argon or Nitrogen) as it is highly reactive with moisture.

  • Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate are common methylating agents. MeI is often preferred for its high reactivity.

Workflow for Synthesis from (R)-3-Hydroxypyrrolidine

Synthesis from (R)-3-Hydroxypyrrolidine start (R)-3-Hydroxypyrrolidine step1 N-Boc Protection (Boc)2O, Solvent start->step1 intermediate1 N-Boc-(R)-3-hydroxypyrrolidine step1->intermediate1 step2 O-Methylation 1. NaH, THF 2. MeI intermediate1->step2 intermediate2 N-Boc-(R)-3-methoxypyrrolidine step2->intermediate2 step3 Deprotection / Salt Formation HCl in Dioxane intermediate2->step3 product (R)-3-Methoxypyrrolidine Hydrochloride step3->product

Caption: Workflow for the synthesis of the target compound from (R)-3-hydroxypyrrolidine.

Protocol 1: Detailed Synthesis via O-Methylation

Materials & Reagents:

  • (R)-3-Hydroxypyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂)O

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (4M solution in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol Steps:

  • N-Boc Protection:

    • Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine, which can often be used without further purification.

  • O-Methylation:

    • SAFETY: Perform this step under an inert atmosphere (N₂ or Ar) in a fume hood. NaH is pyrophoric.

    • Add anhydrous THF to a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

    • Carefully add sodium hydride (1.2 eq) to the THF.

    • Dissolve the N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

    • Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to obtain pure N-Boc-(R)-3-methoxypyrrolidine.

  • Boc Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-(R)-3-methoxypyrrolidine (1.0 eq) in a minimal amount of EtOAc or methanol.

    • Add a 4M solution of HCl in 1,4-dioxane (3-4 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Parameter Step 1: N-Protection Step 2: O-Methylation Step 3: Deprotection
Key Reagents (Boc)₂ONaH, MeI4M HCl in Dioxane
Solvent DCMAnhydrous THFEtOAc / Dioxane
Temperature 0 °C to RT0 °C to RT0 °C to RT
Typical Yield >95%75-85%>90%
Workup Aqueous extractionAqueous quench, extractionFiltration

Synthetic Strategy II: Synthesis from L-Malic Acid

L-Malic acid is an inexpensive and highly enantiopure starting material from the chiral pool.[5] This synthetic route transforms the dicarboxylic acid into the target heterocyclic amine through a sequence of amidation, cyclization, and reduction.

Causality and Experimental Design:

  • Amidation & Cyclization: L-Malic acid is first converted to an amide-acid by reacting with an amine (e.g., benzylamine). Benzylamine is a useful choice as the resulting N-benzyl group can be easily removed later by hydrogenolysis. Heating this intermediate induces intramolecular cyclization to form a chiral succinimide.[6]

  • Reduction: The two carbonyl groups of the succinimide ring and the hydroxyl group must be reduced. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the amide carbonyls to methylenes, forming the pyrrolidine ring.

  • Functional Group Manipulation: The resulting hydroxyl group is then methylated as described in Strategy I, followed by N-debenzylation and conversion to the hydrochloride salt.

Workflow for Synthesis from L-Malic Acid

Synthesis from L-Malic Acid start L-Malic Acid step1 Amidation/ Cyclization (e.g., Benzylamine, Heat) start->step1 intermediate1 (S)-N-Benzyl-3-hydroxysuccinimide step1->intermediate1 step2 Full Reduction LiAlH4, THF intermediate1->step2 intermediate2 (R)-N-Benzyl-3-hydroxypyrrolidine step2->intermediate2 step3 O-Methylation NaH, MeI intermediate2->step3 intermediate3 (R)-N-Benzyl-3-methoxypyrrolidine step3->intermediate3 step4 Debenzylation/ Salt Formation H2, Pd/C, HCl intermediate3->step4 product (R)-3-Methoxypyrrolidine Hydrochloride step4->product

Caption: Multi-step synthesis of the target compound starting from L-Malic Acid.

Protocol 2: Detailed Synthesis via L-Malic Acid

Protocol Steps:

  • Succinimide Formation:

    • Combine L-malic acid (1.0 eq) and benzylamine (1.0 eq) and heat the mixture (neat or in a high-boiling solvent like xylene with a Dean-Stark trap) at 140-160 °C for several hours until water evolution ceases.[6]

    • Cool the reaction mixture and purify the resulting (S)-N-benzyl-3-hydroxysuccinimide by recrystallization or column chromatography.

  • Reduction to Pyrrolidinol:

    • SAFETY: LiAlH₄ is extremely reactive with water. All glassware must be flame-dried and the reaction run under an inert atmosphere.

    • Suspend LiAlH₄ (approx. 3.0 eq) in anhydrous THF in a three-neck flask and cool to 0 °C.

    • Add a solution of the succinimide intermediate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.

    • Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or EtOAc.

    • Concentrate the filtrate to yield crude (R)-N-benzyl-3-hydroxypyrrolidine, which is purified by column chromatography.

  • O-Methylation:

    • Follow the procedure outlined in Protocol 1, Step 2 , using (R)-N-benzyl-3-hydroxypyrrolidine as the starting material.

  • Debenzylation and Salt Formation:

    • Dissolve the (R)-N-benzyl-3-methoxypyrrolidine (1.0 eq) in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

    • Add one equivalent of concentrated HCl or use methanolic HCl.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

    • Filter the catalyst through a pad of Celite®, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt. Recrystallize from an appropriate solvent system (e.g., isopropanol/ether) to get the final pure product.

Synthetic Strategy III: Synthesis from L-Glutamic Acid

L-Glutamic acid is another abundant and inexpensive amino acid from the chiral pool.[7] The synthetic strategy involves the selective reduction of the side-chain carboxylic acid, cyclization, and subsequent functional group interconversion.

Causality and Experimental Design:

  • Cyclization to Pyroglutamic Acid: L-Glutamic acid readily cyclizes to (S)-pyroglutamic acid upon heating, often in water, via intramolecular dehydration.[8] This provides a stable lactam intermediate.

  • Selective Reduction: The carboxylic acid of pyroglutamic acid can be selectively reduced to the primary alcohol, forming (S)-pyroglutaminol. Borane reagents (e.g., BH₃·THF or BH₃·SMe₂) are excellent for this transformation as they are less reactive towards the lactam carbonyl compared to LiAlH₄ under controlled conditions.

  • Lactam to Amine Reduction: The pyroglutaminol is then fully reduced to (R)-3-hydroxypyrrolidine using a stronger reducing agent like LiAlH₄.[9]

  • Final Steps: The resulting (R)-3-hydroxypyrrolidine can then be converted to the final product by following Protocol 1 (N-protection, O-methylation, and deprotection/salt formation).

Workflow for Synthesis from L-Glutamic Acid

Synthesis from L-Glutamic Acid start L-Glutamic Acid step1 Cyclization (Heat, H2O) start->step1 intermediate1 (S)-Pyroglutamic Acid step1->intermediate1 step2 Selective Reduction BH3-THF intermediate1->step2 intermediate2 (S)-Pyroglutaminol step2->intermediate2 step3 Lactam Reduction LiAlH4, THF intermediate2->step3 intermediate3 (R)-3-Hydroxypyrrolidine step3->intermediate3 step4 Follow Protocol 1 (Protection, Methylation, Deprotection) intermediate3->step4 product (R)-3-Methoxypyrrolidine Hydrochloride step4->product

Caption: Pathway to the target compound beginning with the chiral amino acid L-Glutamic Acid.

Protocol 3: Detailed Synthesis via L-Glutamic Acid

Protocol Steps:

  • Pyroglutamic Acid Formation:

    • Suspend L-glutamic acid in water and heat to reflux (approx. 130-140 °C) for 4-6 hours.[8]

    • Cool the solution and allow it to crystallize, or concentrate the water under reduced pressure to obtain crude (S)-pyroglutamic acid, which can be recrystallized from water or ethanol.

  • Reduction to Pyroglutaminol:

    • Dissolve (S)-pyroglutamic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF, ~1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Cool to 0 °C and carefully quench the reaction by the slow addition of methanol until gas evolution ceases.

    • Concentrate the solvent under reduced pressure. The crude (S)-pyroglutaminol can be purified by column chromatography or used directly in the next step.

  • Reduction to (R)-3-Hydroxypyrrolidine:

    • Follow the LiAlH₄ reduction procedure described in Protocol 2, Step 2 , using (S)-pyroglutaminol as the starting material.

  • Conversion to Final Product:

    • Take the resulting (R)-3-hydroxypyrrolidine and follow the three steps outlined in Protocol 1 (N-Boc Protection, O-Methylation, and Boc Deprotection/Salt Formation) to obtain the final this compound.

Conclusion

This application note details three robust and reliable synthetic routes to this compound from readily available chiral precursors. The choice of starting material—(R)-3-hydroxypyrrolidine, L-malic acid, or L-glutamic acid—can be determined by factors such as cost, scale, and available laboratory capabilities. The direct methylation of (R)-3-hydroxypyrrolidine offers the shortest route, while syntheses from L-malic acid and L-glutamic acid provide cost-effective alternatives for larger-scale production. By providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices, this guide equips researchers in drug discovery and development with the necessary tools to confidently synthesize this critical chiral intermediate.

References

Application Notes & Protocols: Strategic Incorporation of (R)-3-Methoxypyrrolidine Hydrochloride in Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a multitude of FDA-approved drugs and natural products.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, act as a versatile synthetic handle, and explore three-dimensional chemical space due to its non-planar structure.[3] This guide focuses on a particularly valuable derivative: (R)-3-Methoxypyrrolidine hydrochloride. The specific (R)-stereochemistry and the 3-methoxy group provide a unique combination of structural and electronic features that medicinal chemists can strategically exploit to solve complex design challenges. This document serves as a comprehensive technical guide for researchers, outlining the rationale, strategic applications, and detailed protocols for incorporating this building block into novel therapeutic agents.

The Rationale: Why (R)-3-Methoxypyrrolidine?

The strategic value of (R)-3-Methoxypyrrolidine lies in the synergistic effects of its core components: the pyrrolidine ring, the (R)-stereocenter, and the 3-methoxy group.

  • The Pyrrolidine Scaffold: As a saturated heterocycle, it increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[3] This three-dimensionality allows for more precise and complex interactions with biological targets compared to flat aromatic rings.[3] The basic nitrogen atom serves as a key pharmacophoric feature, often acting as a hydrogen bond acceptor or forming salt bridges, while also providing a point for synthetic elaboration.

  • The (R)-Stereocenter: Stereospecificity is critical for efficacy and safety in drug design.[4] The defined (R)-configuration at the C3 position orients the methoxy group in a specific vector, which can be leveraged to achieve selective interactions with a chiral binding pocket, differentiate between receptor subtypes, or avoid off-target effects associated with the (S)-enantiomer.

  • The 3-Methoxy Group: This functional group significantly influences the molecule's properties:

    • Modulation of Basicity: The ether oxygen's inductive effect lowers the pKa of the pyrrolidine nitrogen compared to an unsubstituted ring. This fine-tuning of basicity can be crucial for optimizing oral absorption, reducing hERG liability, and controlling on-target interactions.

    • Improved Physicochemical Properties: The methoxy group can enhance aqueous solubility and act as a hydrogen bond acceptor, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.[3]

    • Metabolic Blocker: In certain contexts, the methoxy group can serve as a "metabolic blocker," preventing oxidation at the C3 position and thereby increasing the compound's half-life.

    • Vector for Target Interaction: The oxygen atom can engage in crucial hydrogen bonding with residues in a target's active site, such as the hinge region of a kinase.

Core Synthetic Strategies & Workflows

This compound is a secondary amine, making it an ideal nucleophile for several common synthetic transformations. The hydrochloride salt is typically neutralized in situ or via a separate workup step before reaction.

Common Incorporation Reactions:
  • Nucleophilic Aromatic Substitution (SNAr): Reaction with electron-deficient aromatic or heteroaromatic systems (e.g., chloro- or fluoro-pyridines, -pyrimidines, or -quinolines).

  • Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with an appropriate hydride source (e.g., NaBH(OAc)₃, NaBH₃CN).

  • Amide Coupling: Acylation with a carboxylic acid, typically activated with coupling reagents like EDC/NHS or HATU, to form a stable amide bond.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates, a powerful method for forming C-N bonds.

General Synthetic Workflow Diagram

The following diagram illustrates a typical decision-making and experimental workflow for incorporating the (R)-3-methoxypyrrolidine moiety.

G cluster_prep Preparation cluster_post Downstream Processing b0 (R)-3-Methoxypyrrolidine HCl (Starting Material) b1 Neutralization (e.g., aq. NaHCO3, Et3N) b0->b1 Base Treatment s1 Target Scaffold: Aryl Halide (R-X) s2 Target Scaffold: Aldehyde/Ketone (R-CHO) s3 Target Scaffold: Carboxylic Acid (R-COOH) r1 SNAr or Buchwald-Hartwig s1->r1 r2 Reductive Amination s2->r2 r3 Amide Coupling s3->r3 p1 Workup & Purification (Chromatography, Recrystallization) r1->p1 r2->p1 r3->p1 p2 Characterization (NMR, MS, Chiral HPLC) p1->p2 p3 Final Compound p2->p3

Caption: General workflow for incorporating (R)-3-methoxypyrrolidine.

Application Note 1: Targeting the Kinase Hinge Region

Context: In the design of ATP-competitive kinase inhibitors, forming hydrogen bonds with the "hinge" region of the kinase is a cornerstone of achieving high potency. The pyrrolidine nitrogen and the methoxy oxygen of our subject molecule are perfectly suited for this role.

Mechanistic Insight: The pyrrolidine nitrogen can act as a hydrogen bond acceptor from a hinge backbone NH group, while the methoxy oxygen can accept a hydrogen bond from another residue or favorably interact with the solvent front. This dual-contact point can significantly enhance binding affinity and selectivity. This strategy has been successfully employed in the development of inhibitors for targets like PI3K/mTOR and Rho kinase.[5][6][7]

Protocol 1.1: Synthesis of a Pyrrolidinyl-Pyridine Kinase Core via SNAr

This protocol describes the nucleophilic aromatic substitution of a chlorine atom on a pyridine scaffold, a common core in many kinase inhibitors.

Materials:

  • This compound

  • 2-Chloro-4-aminopyridine (or other suitable electrophile)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-chloro-4-aminopyridine (1.0 eq), this compound (1.2 eq), and NMP (approx. 0.2 M concentration relative to the limiting reagent).

  • Base Addition: Add DIPEA (3.0 eq) to the stirring suspension. The DIPEA serves to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC or LC-MS. Causality Note: High temperature is often required to overcome the activation energy for SNAr on moderately activated systems. The reaction is typically complete within 4-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and deionized water.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual NMP and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Confirm enantiomeric purity via chiral HPLC.

Application Note 2: Development of GPCR Ligands

Context: G protein-coupled receptors (GPCRs) are a major class of drug targets.[8][9] Ligands often require a basic nitrogen to interact with a conserved aspartate residue in transmembrane helix 3 (TM3). The pyrrolidine scaffold provides this feature, while the methoxy group can probe deeper pockets to enhance selectivity and potency.[10][11]

Structure-Activity Relationship (SAR) Insights: In many GPCR ligand series, the introduction of a chiral pyrrolidine ring improves selectivity and metabolic stability.[10] For example, constraining a flexible ethanolamine moiety within a pyrrolidine ring has been shown to maintain functional potency for β3 adrenergic receptor agonists while improving selectivity and metabolic profiles.[10] The (R)-3-methoxy group can provide a specific interaction vector that distinguishes between closely related receptor subtypes.

Table 1: Hypothetical SAR Data for a GPCR Ligand Series

This table illustrates the potential impact of the (R)-3-methoxypyrrolidine moiety on binding affinity and selectivity, based on common trends observed in medicinal chemistry.

Compound IDMoiety at Position XTarget A Ki (nM)Target B Ki (nM)Selectivity (B/A)
1aIsopropylamine1503002
1bPyrrolidine852102.5
1c(R)-3-Hydroxypyrrolidine401203
1d (R)-3-Methoxypyrrolidine 15 450 30
1e(S)-3-Methoxypyrrolidine601803

Data is illustrative and intended to represent typical SAR trends.

Protocol 2.1: Synthesis via Reductive Amination

This protocol details the coupling of the pyrrolidine to a core structure via an aldehyde, a robust and widely used transformation.

Materials:

  • This compound

  • Aryl aldehyde of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Amine Neutralization: In a round-bottom flask, suspend this compound (1.5 eq) in DCM. Add triethylamine (1.6 eq) and stir for 15-20 minutes to generate the free base.

  • Imine Formation: Add the aryl aldehyde (1.0 eq) to the suspension. Stir the reaction at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. Expertise Note: For less reactive carbonyls, adding a mild acid catalyst like acetic acid (0.1 eq) can accelerate iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the reaction to completion by LC-MS.

  • Quenching and Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product via column chromatography or preparative HPLC. Characterize the final product by NMR and MS to confirm its identity and purity.

Quality Control and Stereochemical Integrity

It is imperative to confirm that the stereocenter remains intact throughout the synthetic sequence.

G start Purified Product c1 Chiral HPLC Analysis start->c1 c2 Polarimetry start->c2 res1 Single Enantiomer Peak (>99% ee) c1->res1 res3 Racemization or Incorrect Stereoisomer c1->res3 res2 Specific Rotation matches Literature Value c2->res2

Caption: Quality control workflow for stereochemical validation.

References

Application Notes & Protocols: Asymmetric Synthesis Utilizing Chiral Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrrolidine Organocatalysis

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development and materials science. While metal-based catalysts have long dominated the field of asymmetric synthesis, the last two decades have witnessed the meteoric rise of organocatalysis—the use of small, metal-free organic molecules to accelerate chemical reactions stereoselectively.[1] Within this paradigm, chiral pyrrolidine derivatives have established themselves as exceptionally privileged and versatile catalysts.[2][3]

The foundation of this field was laid in the 1970s with the proline-catalyzed intramolecular aldol reaction, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[4][5][6] However, its true potential was unlocked in 2000 when List, Barbas, and MacMillan demonstrated the power of proline and other pyrrolidine-based catalysts in intermolecular reactions.[2][4] These catalysts mimic the function of natural enzymes, such as Class I aldolases, by activating substrates through the formation of transient nucleophilic enamine or electrophilic iminium ion intermediates.[7]

This guide provides an in-depth exploration of the core principles, key applications, and field-proven protocols for asymmetric synthesis using chiral pyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for the efficient construction of complex chiral molecules.

Core Principles: The Dual Catalytic Modes of Pyrrolidines

The remarkable versatility of chiral pyrrolidine catalysts stems from their ability to operate through two distinct, yet related, activation modes: Enamine Catalysis and Iminium Catalysis . The choice of mode is dictated by the nature of the carbonyl substrate.

Enamine Catalysis: Activating the Nucleophile

This mode is central to the functionalization of the α-position of aldehydes and ketones. The secondary amine of the pyrrolidine catalyst reversibly condenses with the carbonyl group of the substrate to form a chiral enamine intermediate.[8][9] This transformation is critical for two reasons:

  • Increased Nucleophilicity : The enamine is significantly more nucleophilic than the corresponding enol or enolate, allowing it to attack a wide range of electrophiles under mild conditions.[9]

  • Stereochemical Control : The inherent chirality of the pyrrolidine backbone, often augmented by specific substituents, creates a sterically defined environment that directs the approach of the electrophile to one of the two enantiotopic faces of the enamine.

The catalytic cycle typically involves enamine formation, nucleophilic attack on an electrophile, and subsequent hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.[7][9]

G cluster_cycle Enamine Catalytic Cycle Catalyst Chiral Pyrrolidine Catalyst (R₂NH) Enamine Chiral Enamine (Nucleophilic Intermediate) Catalyst->Enamine + Substrate - H₂O Carbonyl Ketone / Aldehyde (Substrate) Carbonyl->Enamine Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + E⁺ Electrophile Electrophile (E⁺) Electrophile->Iminium_Adduct Product α-Functionalized Product Iminium_Adduct->Product + H₂O Product->Catalyst - Catalyst (Regenerated) G cluster_cycle Iminium Catalytic Cycle Catalyst Chiral Pyrrolidine Catalyst (R₂NH) Iminium Chiral Iminium Ion (Activated Electrophile) Catalyst->Iminium + Substrate - H₂O Enone α,β-Unsaturated Carbonyl (Substrate) Enone->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Enamine_Adduct Product Conjugate Addition Product Enamine_Adduct->Product + H₂O Product->Catalyst - Catalyst (Regenerated)

References

Advanced Protocols for the N-Functionalization of (R)-3-Methoxypyrrolidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-methoxypyrrolidine is a valuable chiral building block in modern drug discovery, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability to lead compounds. The secondary amine of this scaffold provides a versatile handle for a variety of N-functionalization reactions, enabling the exploration of chemical space and the fine-tuning of pharmacological activity. This application note provides detailed protocols and mechanistic insights for four key N-functionalization strategies: N-alkylation, N-arylation, N-acylation, and reductive amination, specifically tailored for (R)-3-methoxypyrrolidine.

N-Alkylation: The Challenge of Selectivity

Direct N-alkylation of secondary amines with alkyl halides via an SN2 mechanism is a fundamental transformation. However, a significant challenge is the potential for overalkylation to form a quaternary ammonium salt, as the product tertiary amine is often more nucleophilic than the starting secondary amine. Careful control of stoichiometry and reaction conditions is therefore paramount.

Causality in Experimental Design:

The choice of base and solvent is critical in mitigating overalkylation. A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) is preferred to scavenge the acid generated during the reaction without competing with the pyrrolidine nucleophile. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically employed to ensure solubility of the reactants and facilitate the SN2 reaction. The slow addition of the alkylating agent can also help to maintain a low concentration of the electrophile, favoring mono-alkylation.

Protocol 1: N-Benzylation of (R)-3-Methoxypyrrolidine

This protocol describes the synthesis of (R)-N-benzyl-3-methoxypyrrolidine.

Materials:

  • (R)-3-Methoxypyrrolidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (R)-3-methoxypyrrolidine (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equiv).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-N-benzyl-3-methoxypyrrolidine.

Table 1: Representative N-Alkylation Reaction Conditions

Alkylating AgentBase (equiv)SolventTemperatureTime (h)Yield (%)
Benzyl bromideK₂CO₃ (2.0)MeCNReflux4-6>90
Ethyl iodideK₂CO₃ (2.0)DMF60 °C8-1285-95
Isopropyl bromideK₂CO₃ (2.5)DMF80 °C2460-70

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[1][2] This reaction has become indispensable in medicinal chemistry for the synthesis of N-aryl heterocycles.

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine to the resulting Pd(II) complex.[2] A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst.[2] The choice of phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Protocol 2: N-Arylation of (R)-3-Methoxypyrrolidine with 4-Bromotoluene

This protocol details the synthesis of (R)-3-methoxy-1-(p-tolyl)pyrrolidine.

Materials:

  • (R)-3-Methoxypyrrolidine

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.02-0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous, degassed toluene to the flask.

  • Add (R)-3-methoxypyrrolidine (1.2 equiv) followed by 4-bromotoluene (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Key Parameters for Buchwald-Hartwig N-Arylation

Aryl HalideCatalyst System (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ (1) / XPhos (2)NaOtBu (1.4)Toluene100>90
4-ChloroanisolePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄ (2.0)Dioxane11080-90
2-ChloropyridinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.0)Toluene10085-95

N-Acylation under Schotten-Baumann Conditions

N-acylation is a robust method for the synthesis of amides from amines and acylating agents such as acyl chlorides or anhydrides. The Schotten-Baumann reaction conditions, which involve a two-phase system of an organic solvent and an aqueous base, are particularly effective for this transformation.

The Role of Biphasic Conditions:

The biphasic nature of the Schotten-Baumann reaction is key to its success. The amine and acyl chloride react in the organic phase, while the aqueous base (typically sodium hydroxide) neutralizes the hydrochloric acid byproduct as it is formed. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Protocol 3: N-Acetylation of (R)-3-Methoxypyrrolidine

This protocol describes the synthesis of (R)-1-acetyl-3-methoxypyrrolidine.

Materials:

  • (R)-3-Methoxypyrrolidine

  • Acetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve (R)-3-methoxypyrrolidine (1.0 equiv) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of sodium hydroxide (2.0 equiv) in water.

  • Add the aqueous NaOH solution to the stirred solution of the pyrrolidine.

  • Add acetyl chloride (1.1 equiv) dropwise to the biphasic mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as indicated by TLC or LC-MS.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.

Table 3: N-Acylation Reaction Parameters

Acylating AgentBase (equiv)Solvent SystemTemperatureTime (h)Yield (%)
Acetyl chlorideNaOH (2.0)DCM / H₂O0 °C to RT1-2>95
Benzoyl chlorideNaOH (2.0)DCM / H₂O0 °C to RT2-4>95
Acetic anhydridePyridine (1.5)DCMRT4-6>90

Reductive Amination: A Mild and Versatile Approach

Reductive amination is a highly efficient one-pot method for the synthesis of amines from a carbonyl compound and an amine in the presence of a reducing agent. This method is particularly advantageous as it avoids the handling of reactive alkyl halides and often proceeds under mild conditions with high chemoselectivity.

The Superiority of Sodium Triacetoxyborohydride:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations due to its mild nature and selectivity.[3] It is less reactive than other borohydrides, such as sodium borohydride (NaBH₄), and will not readily reduce the starting aldehyde or ketone.[4] Instead, it selectively reduces the iminium ion intermediate formed in situ from the condensation of the amine and the carbonyl compound.[3] This allows for a convenient one-pot procedure where all reactants can be mixed together from the outset.[3]

Protocol 4: N-Isopropylation of (R)-3-Methoxypyrrolidine

This protocol outlines the synthesis of (R)-N-isopropyl-3-methoxypyrrolidine.

Materials:

  • (R)-3-Methoxypyrrolidine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of (R)-3-methoxypyrrolidine (1.0 equiv) and acetone (1.5 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 equiv) can be added.

  • Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 4: Reductive Amination Conditions

Carbonyl CompoundReducing Agent (equiv)SolventCatalystTime (h)Yield (%)
AcetoneNaBH(OAc)₃ (1.5)DCEAcetic acid (cat.)12-1885-95
BenzaldehydeNaBH(OAc)₃ (1.5)DCENone4-8>90
CyclohexanoneNaBH(OAc)₃ (1.5)THFAcetic acid (cat.)2480-90

Visualization of Synthetic Workflows

N-Alkylation Workflow

N_Alkylation R3MP (R)-3-Methoxypyrrolidine Reaction N-Alkylation (SN2) R3MP->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., MeCN) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product N-Alkyl-(R)-3-Methoxypyrrolidine Workup->Product

Caption: Workflow for N-Alkylation.

Buchwald-Hartwig N-Arylation Workflow

Buchwald_Hartwig R3MP (R)-3-Methoxypyrrolidine Reaction Buchwald-Hartwig Amination R3MP->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Workup Workup & Purification Reaction->Workup Product N-Aryl-(R)-3-Methoxypyrrolidine Workup->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Reductive Amination Workflow

Reductive_Amination R3MP (R)-3-Methoxypyrrolidine Reaction Reductive Amination R3MP->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction Solvent Solvent (e.g., DCE) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product N-Alkyl-(R)-3-Methoxypyrrolidine Workup->Product

Caption: Workflow for Reductive Amination.

Conclusion

The N-functionalization of (R)-3-methoxypyrrolidine offers a rich landscape for the generation of diverse and novel chemical entities for drug discovery. The choice of reaction conditions is dictated by the desired functionality and the nature of the coupling partners. By understanding the underlying mechanisms and carefully controlling the experimental parameters as outlined in these protocols, researchers can efficiently and selectively synthesize a wide array of N-substituted (R)-3-methoxypyrrolidine derivatives, paving the way for the development of new and improved therapeutics.

References

Application Notes & Protocols: The Strategic Use of Bicyclic Pyrrolidines in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

In the landscape of drug discovery, the pursuit of novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is a perpetual challenge. For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the industry has increasingly embraced the concept of "escaping flatland" to enhance the three-dimensional (3D) character of drug candidates, which often leads to improved clinical success rates.[1] The bicyclic pyrrolidine scaffold has emerged as a cornerstone of this strategy.

Pyrrolidines, five-membered nonaromatic nitrogen heterocycles, are a dominant core in FDA-approved small-molecule drugs.[1][2][3] By fusing a second ring to this core, we create a bicyclic pyrrolidine, a scaffold that offers several distinct advantages:

  • Conformational Rigidity: The fused ring system severely restricts the number of accessible conformations.[1] This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[1]

  • Three-Dimensionality (Fsp³-Richness): Bicyclic scaffolds are inherently 3D, boasting a high fraction of sp³-hybridized carbons. This increased Fsp³ character allows for the precise projection of substituents into three-dimensional space, enabling more specific and complex interactions with protein binding pockets.[1][4]

  • Novelty and IP Space: These scaffolds provide access to novel chemical space, allowing researchers to move beyond established, "crowded" molecular frameworks and secure intellectual property.

  • Improved Physicochemical Properties: As demonstrated with structures like 3-azabicyclo[3.2.0]heptane, bicyclic pyrrolidines can serve as conformationally restricted surrogates for common motifs like piperidine, while maintaining comparable lipophilicity (logD), aqueous solubility, and metabolic stability.[1]

This guide provides an in-depth exploration of the synthesis, application, and evaluation of bicyclic pyrrolidines in key therapeutic areas, complete with actionable protocols for the modern drug discovery laboratory.

Synthesis Strategies: Building the Core Scaffold

A robust and versatile synthetic route is paramount for exploring the structure-activity relationships (SAR) of any chemical series. The [3+2] cycloaddition reaction is a powerful and widely used method for constructing the bicyclic pyrrolidine core.[4][5][6]

Protocol 1: Synthesis of Bicyclic Fused Pyrrolidines via [3+2] Cycloaddition

This protocol describes a general approach for the synthesis of bicyclic fused pyrrolidines from non-stabilized azomethine ylides and endocyclic alkenes.[5][6][7] The causality behind this choice lies in its efficiency and tolerance for a variety of functional groups, enabling the creation of diverse compound libraries.

Workflow Overview:

G cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Purification & Characterization A Azomethine Ylide Precursor (e.g., N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine) C Reaction Vessel (Solvent-free, 140 °C) A->C B Endocyclic Alkene (Dipolarophile) B->C E Crude Product Mixture C->E Reaction completion D Lewis Acid Catalyst (e.g., LiF) D->C Catalyzes reaction F Column Chromatography E->F G Pure Bicyclic Pyrrolidine F->G H Structural Analysis (NMR, Mass Spectrometry) G->H

Caption: General workflow for [3+2] cycloaddition synthesis.

Step-by-Step Methodology:

  • Reactant Preparation:

    • To a flame-dried, sealed reaction tube, add the endocyclic electron-deficient alkene (1.0 mmol, 1.0 equiv).

    • Add the azomethine ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) (1.2 mmol, 1.2 equiv).

    • Add lithium fluoride (LiF) (0.2 mmol, 0.2 equiv). Rationale: LiF acts as a mild Lewis acid catalyst, facilitating the cycloaddition, particularly for less reactive "push-pull" or CF₃-substituted alkenes that may not react under other conditions.[6][7]

  • Reaction Execution:

    • Ensure the tube is sealed under an inert atmosphere (e.g., Argon or Nitrogen).

    • Place the reaction tube in a preheated oil bath or heating block at 140 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the crude mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the mixture under reduced pressure to obtain the crude product.

    • Purify the crude product using flash column chromatography on silica gel. The eluent system will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Confirm the structure and purity of the final bicyclic pyrrolidine compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8][9]

Therapeutic Applications & Evaluation Protocols

Bicyclic pyrrolidines have demonstrated significant potential across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][10]

Bicyclic Pyrrolidines as Anticancer Agents

The rigid scaffold of bicyclic pyrrolidines is well-suited for targeting the specific structural features of protein kinases, proteases, and other enzyme classes implicated in cancer. Spirooxindole pyrrolidine analogs, for example, have shown potent cytotoxic effects against human lung cancer cell lines. Similarly, hybrid pyrrolidinedione-thiazolidinones have demonstrated high antiproliferative activity and selectivity against various cancer cell types, including leukemia, while showing low toxicity to normal cells.

This protocol provides a reliable method for evaluating the antiproliferative activity of novel bicyclic pyrrolidine compounds against adherent cancer cell lines. The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions (37 °C, 5% CO₂).[11]

    • Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a density of 8,000–15,000 cells per well in 100 µL of culture medium.[11]

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test bicyclic pyrrolidine compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for an additional 48 hours.

  • Cell Fixation and Staining:

    • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, layering it on top of the medium. Rationale: TCA fixes the cells and precipitates cellular proteins to which the SRB dye will bind.

    • Incubate the plates at 4 °C for 1 hour.[11]

    • Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[11]

    • Incubate at room temperature for 10-30 minutes.

  • Measurement and Analysis:

    • Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates on a mechanical shaker for 5-10 minutes.

    • Read the optical density (OD) at 540 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis software.

Bicyclic Pyrrolidines as Antiviral Agents

The pyrrolidine motif is a key component in numerous successful antiviral drugs, particularly against the Hepatitis C Virus (HCV). Fused bicyclic derivatives of pyrrolidine have been identified as potent anti-HCV agents.[12] For instance, the HCV NS3/4A serine protease inhibitors Telaprevir and Boceprevir both contain fused pyrrolidine backbones. Other pyrrolidine derivatives have shown activity against influenza A.[13]

G cluster_pathway HCV Lifecycle Inhibition HCV HCV Virion HostCell Host Cell HCV->HostCell Entry Replication Viral RNA Replication (NS5A/NS5B Polymerase) HostCell->Replication Assembly Virion Assembly Replication->Assembly Release New Virions Released Assembly->Release DAA Direct-Acting Antivirals (e.g., Ombitasvir) Target Viral Proteins DAA->Replication INHIBITS BicyclicPyrrolidine Bicyclic Pyrrolidine HXL-10 Targets Host Functions BicyclicPyrrolidine->Assembly INHIBITS

Caption: Targeting viral lifecycle stages with bicyclic pyrrolidines.

Bicyclic Pyrrolidines in CNS Drug Discovery

The ability to cross the blood-brain barrier (BBB) is a critical requirement for drugs targeting the central nervous system (CNS). Bicyclic pyrrolidines have shown promise in this area, with analogs being developed for neurodegenerative diseases like Parkinson's and Alzheimer's.[14][15][16] A notable example is the development of bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine tRNA synthetase (PheRS).[17][18] This parasite can cause severe neurological damage, and developing inhibitors with excellent brain exposure is a key therapeutic goal.[17][18]

Data Presentation: Pharmacokinetic Properties of PheRS Inhibitors

The following table summarizes key pharmacokinetic (PK) and activity data for a series of bicyclic pyrrolidine inhibitors, demonstrating how structural modifications can improve brain exposure.[17]

Compound IDT. gondii EC₅₀ (µM)Brain Exposure (ng/g at 8h)Brain/Plasma Ratio
BRD2108 0.153042>9
mCMY416 0.211083~4
mCMY546 0.18398~1.5
BRD7929 0.04225<1

Data adapted from reference[17]. Higher brain exposure and B/P ratio are desirable for treating CNS infections.

This protocol provides a framework for assessing the inhibitory potential of bicyclic pyrrolidines against a specific enzyme target (e.g., PheRS, BACE1, Acetylcholinesterase).[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock of the purified target enzyme in a suitable assay buffer. Rationale: The buffer composition (pH, salts) must be optimized to ensure enzyme stability and activity.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the bicyclic pyrrolidine test compounds and a known inhibitor (positive control) in the assay buffer.

  • Assay Execution:

    • In a 96-well or 384-well plate, add a small volume of the diluted test compounds.

    • Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C). This is the pre-incubation step, allowing the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • Measure the reaction progress over time using a plate reader. The detection method depends on the enzyme and substrate used (e.g., absorbance, fluorescence, luminescence).

    • For example, a fluorescent substrate might be cleaved by the enzyme to release a fluorophore, leading to an increase in fluorescence intensity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., four-parameter logistic fit).

Conclusion and Future Outlook

Bicyclic pyrrolidines represent a validated and highly valuable scaffold in modern drug discovery. Their inherent 3D structure, conformational rigidity, and ability to improve pharmacokinetic profiles make them powerful tools for medicinal chemists.[1][17][19] By leveraging robust synthetic strategies like the [3+2] cycloaddition and employing rigorous in vitro evaluation protocols, researchers can efficiently explore the vast chemical space offered by these structures. From targeting cancer cell proliferation and viral replication to penetrating the central nervous system, bicyclic pyrrolidines will undoubtedly continue to be a source of next-generation therapeutics.[20][12][21]

References

Introduction: The Significance of the Chiral 3-Hydroxypyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of 3-Hydroxypyrrolidines

The pyrrolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, which is a critical factor in the clinical success of new bioactive molecules.[1] When functionalized with a hydroxyl group at the C3 position, the resulting chiral 3-hydroxypyrrolidine becomes an exceptionally valuable building block in drug discovery.[3][4]

The stereochemistry of this scaffold is paramount; often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[5] Consequently, the development of robust, efficient, and stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-3-hydroxypyrrolidine is a key focus for researchers and drug development professionals. These chiral intermediates are foundational to a wide range of pharmaceuticals, including antibiotics, kinase inhibitors, and neuropsychiatric agents.[3][4][6]

This guide provides an in-depth overview of prevalent synthetic strategies, detailed experimental protocols, and the rationale behind key procedural choices for preparing chiral 3-hydroxypyrrolidine and its versatile N-Boc protected derivative.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiopure 3-hydroxypyrrolidines can be broadly categorized into three main approaches: the asymmetric reduction of a prochiral ketone, synthesis from the chiral pool, and the resolution of racemates. This guide will focus on the first two, which are widely favored for their efficiency and stereocontrol.

G cluster_0 Synthetic Approaches cluster_1 Key Transformations Prochiral Ketone Prochiral Ketone Asymmetric Reduction Asymmetric Reduction Prochiral Ketone->Asymmetric Reduction High Enantioselectivity Chiral Pool Chiral Pool Multi-step Transformation Multi-step Transformation Chiral Pool->Multi-step Transformation Inherent Chirality Racemic Precursor Racemic Precursor Derivatization & Protection Derivatization & Protection Racemic Precursor->Derivatization & Protection Intermediate for Derivatization Target Compound Chiral 3-Hydroxypyrrolidine Derivatives Asymmetric Reduction->Target Compound Multi-step Transformation->Target Compound Derivatization & Protection->Target Compound

Figure 1: Overview of primary synthetic pathways to chiral 3-hydroxypyrrolidine derivatives.

Strategy 1: Asymmetric Reduction of N-Boc-3-pyrrolidinone

This strategy is one of the most efficient and widely used methods for producing enantiopure 3-hydroxypyrrolidines. It involves the initial synthesis of a prochiral ketone, N-Boc-3-pyrrolidinone, followed by a highly stereoselective reduction of the carbonyl group. This reduction can be achieved either through biocatalysis with a ketoreductase (KRED) enzyme or with chemical chiral reducing agents. The enzymatic approach is particularly attractive due to its exceptional enantioselectivity (>99% ee) and mild, environmentally benign reaction conditions.[3]

Protocol 1A: Synthesis of N-Boc-3-pyrrolidinone (Prochiral Ketone)

The precursor ketone is typically prepared by oxidizing the readily available racemic or chiral N-Boc-3-hydroxypyrrolidine. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under mild conditions with high yields.[7][8]

Experimental Protocol:

  • Setup: To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq, e.g., 4.5 g, 24.1 mmol) in dichloromethane (DCM, approx. 13 mL/g) under a nitrogen atmosphere, cool the flask to 0 °C using an ice bath.

  • Oxidation: Add Dess-Martin periodinane (2.0 eq, e.g., 20.45 g, 48.12 mmol) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

  • Work-up: Extract the mixture with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography (e.g., 15:85 ethyl acetate/hexane) to afford N-Boc-3-pyrrolidinone as an oil.[7]

Causality Behind Choices:

  • Dess-Martin Periodinane (DMP): Chosen for its mild conditions, which avoids over-oxidation and is compatible with the Boc-protecting group. It offers a significant advantage over chromium-based oxidants in terms of toxicity and ease of work-up.[8]

  • Quenching with Thiosulfate (Na₂S₂O₃): This step is crucial to neutralize and remove the excess DMP and the iodine-containing byproducts, facilitating purification.[9]

Protocol 1B: Enzymatic Asymmetric Reduction to (R)-(-)-N-Boc-3-pyrrolidinol

This protocol utilizes a ketoreductase (KRED) enzyme to stereoselectively reduce the ketone. A cofactor regeneration system is essential for this process to be economically viable, as it continuously recycles the expensive NAD(P)H cofactor.

G Start N-Boc-3-pyrrolidinone in Buffer AddCofactor Add Cofactor Regeneration System (ADH, Isopropanol) Start->AddCofactor AddKRED Add Ketoreductase (KRED) Enzyme AddCofactor->AddKRED Incubate Agitate at 30°C AddKRED->Incubate Monitor Monitor by Chiral HPLC Incubate->Monitor Monitor->Incubate Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete End Pure (R)-N-Boc-3-pyrrolidinol Workup->End

Figure 2: Workflow for the enzymatic asymmetric reduction of N-Boc-3-pyrrolidinone.

Experimental Protocol:

  • Buffer Preparation: In a suitable reaction vessel, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Cofactor System: Add the components of the co-factor regeneration system. This typically consists of an alcohol dehydrogenase (ADH) and a sacrificial alcohol like isopropanol, along with the catalytic NAD(P)H cofactor.

  • Enzyme Addition: Add the selected ketoreductase (KRED) enzyme, which is specific for producing the desired (R)-enantiomer.

  • Reaction: Gently agitate the mixture at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction for both conversion of the starting material and the enantiomeric excess (ee) of the product using chiral HPLC.

  • Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.[9]

Strategy 2: Synthesis from a Chiral Pool Precursor

This approach leverages readily available, inexpensive chiral molecules as starting materials, transferring their inherent stereochemistry to the target molecule. A patented industrial process utilizes (R)-epichlorohydrin to produce (R)-3-hydroxypyrrolidine with high yield and purity.[9][10]

Protocol 2: Four-Step Synthesis from (R)-Epichlorohydrin

This robust, cost-effective route is well-suited for large-scale manufacturing.[9]

G A (R)-Epichlorohydrin B (R)-4-chloro-3-hydroxybutyronitrile A->B Step 1: Cyanide Ring-Opening C (R)-3-hydroxypyrrolidine B->C Step 2: Reductive Cyclization (H₂, Catalyst) D (R)-(-)-N-Boc-3-pyrrolidinol C->D Step 3: N-Boc Protection

Figure 3: Multi-step synthesis workflow starting from (R)-epichlorohydrin.

Experimental Protocol:

  • Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile:

    • To a solution of (R)-epichlorohydrin in a suitable solvent, add a cyanide source (e.g., sodium cyanide) in a controlled manner at low temperature (0-5 °C).[9][10]

    • Monitor the reaction until completion (GC, HPLC).

    • Perform an aqueous work-up to remove inorganic salts and extract the product with an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield the nitrile intermediate.

  • Step 2: Reductive Cyclization to (R)-3-hydroxypyrrolidine:

    • In a high-pressure reactor, dissolve the nitrile intermediate from Step 1 in a solvent like methanol.

    • Add a hydrogenation catalyst, such as Raney Nickel.[4]

    • Pressurize the reactor with hydrogen gas and heat. This single step achieves both the reduction of the nitrile to a primary amine and the subsequent intramolecular cyclization to form the pyrrolidine ring.[4]

    • After the reaction, filter off the catalyst and concentrate the solvent to obtain crude (R)-3-hydroxypyrrolidine.

  • Step 3: N-Boc Protection:

    • Dissolve the crude (R)-3-hydroxypyrrolidine in a solvent such as dichloromethane.

    • Add a base (e.g., triethylamine, 1.2 eq).[11]

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) while maintaining the temperature.[9][11]

    • Stir at room temperature until the starting material is consumed (monitor by TLC).

    • Perform an aqueous work-up, separate the organic layer, dry, and concentrate.

  • Step 4: Crystallization and Purification:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., heptane or ethyl acetate/heptane mixture).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure (R)-(-)-N-Boc-3-pyrrolidinol.[9]

Causality Behind Choices:

  • Reductive Cyclization: Combining the reduction and cyclization into a single step is highly efficient for large-scale synthesis, reducing operational complexity and cost.[4]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. Crucially, it deactivates the nitrogen nucleophile, allowing for selective reactions at the hydroxyl group in subsequent synthetic steps.[3][11]

Comparative Summary of Synthetic Routes

FeatureStrategy 1: Asymmetric ReductionStrategy 2: From (R)-Epichlorohydrin
Starting Material N-Boc-3-hydroxypyrrolidine (for ketone synthesis)(R)-Epichlorohydrin
Key Transformation Stereoselective enzymatic (KRED) reductionReductive amination and intramolecular cyclization
Typical Yield High (Oxidation: ~77%, Reduction: >90%)[3][7]High (Overall >85% reported in patents)[9][10]
Enantiomeric Excess (ee) Excellent (>99%)[3]Excellent (maintains chirality of starting material)
Advantages Very high enantioselectivity, mild conditions (enzymatic)Cost-effective for large scale, robust industrial process
Disadvantages Requires access to specific enzymes and cofactorsMulti-step process, involves high-pressure hydrogenation

Applications in Drug Development

The N-Boc protected chiral 3-hydroxypyrrolidines are not typically final products but rather crucial intermediates. The Boc group ensures that the nitrogen is unreactive, allowing chemists to selectively functionalize the hydroxyl group via:

  • Etherification: Forming ether linkages (e.g., Williamson ether synthesis).

  • Esterification: Creating ester derivatives.

  • Mitsunobu Reaction: Inverting the stereocenter or introducing other nucleophiles.

These derivatized pyrrolidines are core motifs in a vast array of pharmacologically active agents, including inhibitors for kinases and other enzymes, immunomodulators, and antibacterials.[3] The ability to reliably and stereoselectively synthesize this scaffold is therefore a cornerstone of modern drug discovery.[12][13]

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this chiral building block. Our goal is to equip you with the scientific rationale behind the purification techniques to ensure you can achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of high-purity this compound?

High-purity this compound is typically an off-white to pale yellow or brown crystalline powder. It is generally stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.

Q2: What are the most common impurities I might encounter?

Impurities in this compound often stem from its synthesis. If prepared from a Boc-protected precursor, common impurities may include:

  • Residual Boc-protected starting material: Incomplete deprotection can leave traces of tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate.

  • Byproducts of Boc deprotection: The tert-butyl cation generated during deprotection can lead to alkylated byproducts.

  • Enantiomeric impurity: The presence of the (S)-enantiomer is a critical impurity that needs to be controlled for applications in chiral synthesis.

  • Solvent residues: Residual solvents from the reaction or purification steps may be present.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): An achiral method can be used to determine the overall purity from non-enantiomeric impurities.

  • Chiral HPLC: This is essential for determining the enantiomeric purity (e.e., enantiomeric excess) of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Scenario: Upon cooling the recrystallization solvent, the compound separates as an oil instead of forming crystals.

Causality: "Oiling out" typically occurs when the compound's solubility in the chosen solvent is too high at the cooling temperature, or if the cooling rate is too fast. The presence of impurities can also disrupt the crystal lattice formation.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.

  • Solvent System Modification:

    • If using a single solvent, add a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid. Then, reheat to clarify and cool slowly.

    • For a mixed solvent system, you may need to adjust the ratio to decrease the overall solubility at lower temperatures.

  • Seed Crystals: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.

Issue 2: Low Recovery After Recrystallization

Scenario: The yield of pure product after recrystallization is significantly lower than expected.

Causality: This can be due to several factors: using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Optimize Solvent Choice: Select a solvent system where the compound has high solubility at elevated temperatures and very low solubility at low temperatures.

  • Efficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Concentrate the Mother Liquor: The filtrate after collecting the crystals (the mother liquor) can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.

Issue 3: Persistent Impurities Detected by HPLC

Scenario: After purification, HPLC analysis still shows the presence of one or more impurities.

Causality: The chosen purification method may not be effective for removing certain impurities with similar physicochemical properties to the desired compound.

Solutions:

  • Iterative Recrystallization: A second recrystallization can often remove residual impurities.

  • Alternative Purification Technique: If recrystallization is ineffective, column chromatography may be necessary. For a hydrochloride salt, using a silica gel column with a mobile phase containing a small amount of a volatile amine (like triethylamine) can help to prevent streaking.

  • Activated Carbon Treatment: If colored impurities are present, a small amount of activated carbon can be added to the hot solution before filtration to adsorb them.

Issue 4: Poor Enantiomeric Purity

Scenario: Chiral HPLC analysis indicates a lower than desired enantiomeric excess (e.e.).

Causality: The starting material may have had low enantiomeric purity, or racemization may have occurred during a synthetic step.

Solutions:

  • Chiral Resolution: If the enantiomeric purity is low, a chiral resolution step may be necessary. This can involve forming diastereomeric salts with a chiral resolving agent (like tartaric acid derivatives) and separating them by fractional crystallization.

  • Preparative Chiral HPLC: For smaller quantities, preparative chiral HPLC can be used to separate the enantiomers.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of your material.

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Gentle heating may be required.

  • Cooling and Precipitation: Allow the solution to cool slowly to room temperature. Once at room temperature, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes cloudy.

  • Crystallization: Place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary Table:

ParameterExpected Value
AppearanceOff-white to pale yellow crystalline powder
Purity (by HPLC)>98%
Enantiomeric Excess (by Chiral HPLC)>99%
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This is a starting point for method development. The choice of column and mobile phase may need to be optimized.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD is a good starting point.

Suggested Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210-220 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude (R)-3-Methoxypyrrolidine HCl Dissolve Dissolve in minimum hot Ethanol Crude->Dissolve Cool Slowly cool to RT Dissolve->Cool Add_Ether Add Diethyl Ether (anti-solvent) Cool->Add_Ether Crystallize Cool in ice bath Add_Ether->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with cold Diethyl Ether Filter->Wash Dry Dry under vacuum Wash->Dry Pure_Product Pure Product Dry->Pure_Product Purity_Check Purity Analysis (HPLC, NMR) Pure_Product->Purity_Check Troubleshooting Start Purification Issue? Oiling_Out Oiling Out? Start->Oiling_Out Yes Low_Yield Low Yield? Start->Low_Yield No Slow_Cool Slow Down Cooling Oiling_Out->Slow_Cool Try First Change_Solvent Adjust Solvent System Oiling_Out->Change_Solvent If persists Use_Seed Use Seed Crystal Oiling_Out->Use_Seed If still persists Impurity Persistent Impurity? Low_Yield->Impurity No Less_Solvent Use Less Solvent Low_Yield->Less_Solvent Try First Optimize_Cooling Optimize Cooling Low_Yield->Optimize_Cooling Also consider Mother_Liquor Recrystallize from Mother Liquor Low_Yield->Mother_Liquor To improve Low_EE Low Enantiomeric Excess? Impurity->Low_EE No Recrystallize_Again Repeat Recrystallization Impurity->Recrystallize_Again Try First Column_Chrom Column Chromatography Impurity->Column_Chrom If persists Charcoal Use Activated Carbon Impurity->Charcoal If colored Chiral_Resolution Chiral Resolution Low_EE->Chiral_Resolution For larger scale Prep_HPLC Preparative Chiral HPLC Low_EE->Prep_HPLC For smaller scale

Storage and handling guidelines for (R)-3-Methoxypyrrolidine hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Methoxypyrrolidine Hydrochloride

Introduction

This compound is a chiral building block crucial in medicinal chemistry and pharmaceutical development.[1] Its structural integrity is paramount for achieving desired reaction outcomes, enantiomeric purity, and overall experimental reproducibility. As a hydrochloride salt of a secondary amine, this compound possesses specific chemical properties that necessitate rigorous storage and handling protocols to prevent degradation.[2][3] This guide provides a comprehensive technical resource for researchers, offering in-depth FAQs and troubleshooting workflows to ensure the long-term stability and effective use of this valuable reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and properties of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: The optimal storage conditions are designed to mitigate the two primary risks to the compound's stability: moisture and atmospheric exposure.

  • Temperature: Store refrigerated (2-8°C) or as indicated on the product label.[4] Lower temperatures slow the rate of any potential chemical degradation.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Container: The container must be kept tightly closed and stored in a dry, well-ventilated place.[5][6]

Causality: this compound is a hygroscopic, air-sensitive solid.[4] The hydrochloride salt form can readily attract and absorb atmospheric water. This moisture can not only affect the physical state of the powder but also act as a medium for potential hydrolytic degradation over time. An inert atmosphere displaces both moisture and oxygen, providing a protective environment.

Q2: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic." What are the practical implications of this for my experiments?

A2: "Hygroscopic" means the compound readily absorbs moisture from the air.[4] This has several critical experimental implications:

  • Inaccurate Weighing: If the compound is handled in open air, it will continuously gain mass by absorbing water, making it impossible to accurately weigh a specific molar quantity. This directly impacts reaction stoichiometry and reproducibility.

  • Physical State Change: Significant moisture absorption will cause the fine powder to clump, eventually turning into a sticky solid or an oily slurry. This indicates a compromised reagent.

  • Chemical Instability: The presence of water introduces a reactant that can potentially participate in degradation pathways, even if slowly.[7]

To mitigate these issues, all weighing and aliquoting should be performed in a controlled environment, such as a glovebox or an argon-flushed glove bag.

Q3: How can I visually identify if my this compound has degraded?

A3: Visual inspection is the first line of defense against using a compromised reagent. Key indicators of degradation include:

  • Appearance: The compound should be a white to off-white crystalline solid. Any significant discoloration (e.g., yellowing or browning) suggests the formation of impurities.

  • Texture: The powder should be free-flowing. The presence of clumps, a wet or oily appearance, or the material being fused into a solid mass are clear signs of significant moisture absorption.

If any of these signs are present, it is strongly recommended to use a fresh, unopened vial of the reagent for sensitive applications.

Q4: What is the primary degradation pathway I should be concerned about?

A4: While multiple pathways are theoretically possible, the most immediate and likely cause of degradation during storage is moisture absorption . The secondary concern, though less probable under standard storage, is acid-catalyzed ether cleavage .

The molecule contains an ether functional group, which can be cleaved under strongly acidic conditions, especially with heating.[8][9][10][11] While the hydrochloride salt itself imparts a mildy acidic character, cleavage typically requires harsh acids like HBr or HI and elevated temperatures.[8][12] Therefore, this is more of a concern during certain reaction workups than during storage. The primary focus for preservation remains the strict exclusion of moisture.

Q5: Can I store this compound as a stock solution?

A5: Preparing stock solutions for immediate or short-term use is common, but long-term storage in solution is not recommended without validation.

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., Dichloromethane, THF, Dioxane) if preparing a solution. Protic solvents like methanol or water are not ideal for long-term storage as they can facilitate degradation.

  • Stability: The stability of the compound in any solvent over time is not guaranteed. If you must store a solution, it should be kept under an inert atmosphere, refrigerated, and protected from light. A small-scale stability study (e.g., re-analysis by LC-MS or NMR after one week) is advised before committing to long-term solution storage.

Q6: What is the functional difference between using the hydrochloride salt and the free base?

A6: The choice between the salt and the free base depends entirely on the reaction chemistry.

  • This compound (Salt): This is a stable, crystalline solid that is easier to handle and weigh than the free base.[1] It is generally more soluble in polar, protic solvents. The amine is protonated, making it non-nucleophilic. To use it as a nucleophile, a base must be added to the reaction to generate the free amine in situ.

  • (R)-3-Methoxypyrrolidine (Free Base): This is the neutral form of the molecule.[13][14] It is a liquid with a free lone pair on the nitrogen, making it a nucleophile. It is generally more soluble in organic solvents. However, free amines can be more susceptible to oxidation and may absorb carbon dioxide from the air.

Section 2: Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent quality. This table provides a guide to diagnosing issues related to improper storage and handling of this compound.

Observed Problem Potential Cause Related to Reagent Integrity Recommended Troubleshooting Steps
Poor or inconsistent reaction yields. Inaccurate Stoichiometry: Weighing a hygroscopic sample in open air leads to an overestimation of the reagent's mass due to absorbed water.1. Discard the current working vial. 2. Open a fresh, sealed vial of (R)-3-Methoxypyrrolidine HCl. 3. Handle and weigh the reagent exclusively within a glovebox or under a steady stream of inert gas.
Reaction fails completely or produces unexpected byproducts. Reagent Degradation: The active compound may have degraded due to prolonged exposure to moisture or air, resulting in low purity.1. Perform a quality control check on the suspect reagent (e.g., NMR, LC-MS) and compare it against the supplier's certificate of analysis. 2. If degradation is confirmed, procure a new batch of the reagent. 3. Review and reinforce strict handling protocols within the lab.
Difficulty in achieving complete conversion when the reagent is used as a nucleophile. Incomplete Neutralization: Insufficient base was added to fully deprotonate the hydrochloride salt to the active free amine.1. Ensure at least one full equivalent of a non-nucleophilic base (e.g., Triethylamine, DIPEA) is used to neutralize the HCl salt. 2. Consider using a slight excess of the base (1.1-1.2 equivalents) to drive the equilibrium. 3. Confirm the pKa values of the bases and reactants to ensure the chosen base is strong enough.
Reagent powder appears clumped, discolored, or oily. Severe Moisture Absorption: The reagent has been compromised by significant exposure to atmospheric humidity.1. Do not use the reagent. Discard it according to your institution's chemical waste procedures. 2. The integrity of the material is highly suspect, and attempting to "rescue" it (e.g., by drying under vacuum) is not advisable for sensitive applications as hydrolysis may have already occurred.

Section 3: Protocols & Visual Workflows

Protocol: Aliquoting Hygroscopic this compound

This protocol ensures the integrity of both the primary stock and the working sample.

  • Preparation: Transfer the sealed stock bottle of (R)-3-Methoxypyrrolidine HCl, several small vials with PTFE-lined caps, a spatula, and a balance into a glovebox with a dry nitrogen or argon atmosphere.

  • Equilibration: Allow the sealed stock bottle to equilibrate to the glovebox's ambient temperature for at least 30 minutes before opening to prevent condensation.

  • Aliquoting: Open the main stock bottle. Using a clean, dry spatula, promptly dispense the desired amounts of powder into the smaller vials.

  • Sealing: Tightly cap both the new aliquot vials and the main stock bottle immediately after dispensing.

  • Backfilling & Labeling: For extra security, wrap the caps of all vials with paraffin film. Clearly label the aliquot vials with the compound name, batch number, and date.

  • Storage: Return the main stock bottle and the new aliquots to the recommended refrigerated storage. Use one aliquot per experiment to prevent repeated exposure of the main stock to minor atmospheric changes.

Visual Workflow: Recommended Handling Procedure

This diagram illustrates the critical steps from receiving the compound to its use in an experiment.

G cluster_0 Receiving & Storage cluster_1 Experimental Use cluster_2 Post-Use Receive Receive Shipment Inspect Inspect for Seal Integrity & No Visible Damage Receive->Inspect Store Store Immediately at 2-8°C Under Inert Atmosphere Inspect->Store Glovebox Transfer Stock Bottle to Glovebox Store->Glovebox Prepare for Experiment Equilibrate Equilibrate to Ambient Temperature Glovebox->Equilibrate Aliquot Aliquot into smaller vial Equilibrate->Aliquot Weigh Weigh Sample for Reaction Aliquot->Weigh Reseal Tightly Reseal Stock Bottle & Aliquot Vial Weigh->Reseal After Use Return Return to 2-8°C Storage Reseal->Return

Caption: Recommended handling workflow for (R)-3-Methoxypyrrolidine HCl.

Visual Workflow: Troubleshooting Decision Tree

This flowchart guides a researcher through a logical process when an experiment yields unexpected results.

G Start Unexpected Experimental Result Observed CheckReagent Was (R)-3-Methoxypyrrolidine HCl used in the reaction? Start->CheckReagent InspectVial Visually Inspect the Reagent Vial CheckReagent->InspectVial Yes Other Investigate Other Experimental Parameters CheckReagent->Other No Appearance Is it a free-flowing, white powder? InspectVial->Appearance Discard Reagent Compromised. Discard and Use New Stock. Appearance->Discard No (Clumped/Discolored) Handling Was it handled in a dry, inert atmosphere? Appearance->Handling Yes Rerun High Confidence in Reagent. Investigate Other Parameters (e.g., other reagents, conditions). Handling->Rerun Yes RerunHygro Potential Weighing Error. Rerun experiment using strict inert atmosphere handling. Handling->RerunHygro No

Caption: Troubleshooting decision tree for unexpected experimental results.

Section 4: References

  • Reactions of Ethers: Acidic Cleavage. (2023). OpenStax Organic Chemistry. --INVALID-LINK--

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. --INVALID-LINK--

  • Safety Data Sheet for N-methyl-2-pyrrolidone. (2025). Sigma-Aldrich. --INVALID-LINK--

  • Safety Data Sheet for Pyrrolidine. (2025). Sigma-Aldrich. --INVALID-LINK--

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. --INVALID-LINK--

  • Safety Data Sheet for a Combustible Solid. (2025). Sigma-Aldrich. --INVALID-LINK--

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. --INVALID-LINK--

  • Ether cleavage. (n.d.). Wikipedia. --INVALID-LINK--

  • (R)-3-METHOXYPYRROLIDINE Chemical Properties. (2025). ChemicalBook. --INVALID-LINK--

  • Safety Data Sheet for 2-Methylpyrrolidine hydrochloride. (2014). Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet for (+/-)-3-Hydroxypyrrolidine hydrochloride. (2024). Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet for a Flammable Liquid. (2024). Sigma-Aldrich. --INVALID-LINK--

  • 3-[(3-Methoxypropoxy)methyl]pyrrolidinehydrochloride Safety Data Sheets(SDS). (n.d.). LookChem. --INVALID-LINK--

  • (R)-3-Hydroxypyrrolidine hydrochloride. (n.d.). Chem-Impex. --INVALID-LINK--

  • (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE. (2025). ChemicalBook. --INVALID-LINK--

  • Histamine. (n.d.). Wikipedia. --INVALID-LINK--

  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. --INVALID-LINK--

  • 3-Methoxypyrrolidine. (n.d.). PubChem. --INVALID-LINK--

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. --INVALID-LINK--

  • What are amine hydrochlorides? (2022). Reddit. --INVALID-LINK--

  • 3-Methoxypyrrolidine hydrochloride. (n.d.). BLD Pharm. --INVALID-LINK--

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). PubMed. --INVALID-LINK--

References

Optimizing reaction yield for the synthesis of (R)-3-Methoxypyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-3-Methoxypyrrolidine Hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve high yield and purity.

The synthesis of this chiral pyrrolidine derivative is a critical process for the development of various pharmaceutical compounds.[1][2] The most common and industrially scalable approach involves a multi-step sequence starting from a protected (R)-3-hydroxypyrrolidine, followed by O-methylation, and concluding with deprotection and salt formation. This guide will focus on optimizing the key O-methylation step, which typically proceeds via a Williamson ether synthesis, and the subsequent deprotection.[3][4]

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

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Caption: Troubleshooting flowchart for low reaction yield.

Question 1: My O-methylation reaction has stalled or is giving a very low yield. What are the primary causes?

Answer: Low yield in the Williamson ether synthesis step is a common problem and can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.[5]

  • Reagent & System Integrity:

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[5] The alkoxide intermediate, formed by deprotonating the hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine, is a strong base and will be quenched by any water present in the solvent or on the glassware. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base Activity: Sodium hydride (NaH) is commonly used to generate the alkoxide.[6] NaH that is old or has been improperly stored may appear grayish and have reduced activity. Use fresh, high-quality NaH. Alternatively, stronger bases like potassium hydride (KH) can be used, or the reaction can be performed under phase-transfer catalysis conditions.[3][7]

    • Methylating Agent Potency: Methylating agents like methyl iodide or dimethyl sulfate can degrade over time.[8] Use a fresh bottle or purify the agent before use.

  • Reaction Conditions:

    • Solvent Choice: Protic solvents (like ethanol) or apolar solvents can slow the reaction rate by solvating the nucleophile and reducing its availability.[3] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are highly recommended as they effectively dissolve the alkoxide salt without hindering the nucleophile.[3][9]

    • Temperature: The reaction is typically conducted between 50-100 °C.[3] While higher temperatures can increase the rate, they can also promote side reactions. If the yield is low, monitor the reaction by TLC or LC-MS while gradually increasing the temperature.

    • Phase Transfer Catalysis (PTC): If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide is essential.[10][11] The PTC helps transport the hydroxide or alkoxide ion into the organic phase where the reaction occurs, significantly improving the reaction rate and yield.[7][12]

  • Side Reactions:

    • N-Methylation: If the nitrogen on the pyrrolidine ring is not protected (e.g., using a Boc group), it will compete with the hydroxyl group for methylation, leading to a mixture of N-methylated and O-methylated products. Ensure the starting material, such as (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol, is correctly protected.[13]

    • Elimination: While less common with primary methylating agents, competitive elimination reactions (E2) can be promoted by excessively high temperatures or sterically hindered bases.[4][6]

Question 2: I'm observing a significant impurity in my crude product after methylation. How can I identify and prevent it?

Answer: The most common process-related impurity is the starting material, N-Boc-(R)-3-hydroxypyrrolidine, due to an incomplete reaction. Another likely impurity is the N-methylated byproduct if the protecting group is compromised.

  • Identification: Use 1H NMR and LC-MS to characterize the impurity. The starting material will show a characteristic hydroxyl proton signal, while the N-methylated product will show a new singlet corresponding to the N-CH3 group.

  • Prevention:

    • To drive the reaction to completion, ensure you are using a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent.

    • Confirm the stability of your N-protecting group under the reaction conditions. The Boc group is generally stable to the basic conditions of the Williamson synthesis but can be cleaved by strong acids.[14][15]

ImpurityIdentification MethodPrevention Strategy
Unreacted Starting MaterialNMR (OH peak), LC-MSUse slight excess of base and methylating agent; ensure anhydrous conditions.
N-Methylated ByproductNMR (N-CH3 peak), LC-MSEnsure starting material is properly N-protected; verify Boc group integrity.
Elimination ProductsGC-MS, NMR (alkene peaks)Maintain optimal temperature (avoid overheating); use a less sterically hindered base.[6]

Question 3: The Boc deprotection step is not going to completion, or I'm seeing side products. How can I optimize it?

Answer: Boc deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[16][17]

  • Incomplete Deprotection:

    • Acid Strength/Concentration: Ensure the acid is sufficiently concentrated. A common choice is a 25-50% solution of TFA in dichloromethane (DCM) or 4M HCl in 1,4-dioxane.[16] The reaction is typically fast and occurs at room temperature.[17]

    • Reaction Time: Monitor the reaction by TLC until the starting material spot completely disappears.

  • Side Product Formation:

    • The primary side reaction during Boc deprotection is the alkylation of the newly liberated amine or other nucleophilic sites by the tert-butyl cation that is formed.[15] This can be suppressed by using a "scavenger" like triethylsilane or anisole in the reaction mixture.

    • If your final product is sensitive to strong acids, consider milder deprotection methods, although these are less common for the robust Boc group.[18]

Frequently Asked Questions (FAQs)

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Synthesis_Pathway Start (R)-N-Boc-3-hydroxypyrrolidine Step1 O-Methylation (Williamson Ether Synthesis) Start->Step1 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I) Intermediate (R)-N-Boc-3-methoxypyrrolidine Step1->Intermediate Step2 Boc Deprotection (Acidic Cleavage) Intermediate->Step2 Acid (e.g., HCl in Dioxane) Product (R)-3-Methoxypyrrolidine (Free Base) Step2->Product Step3 Salt Formation Product->Step3 HCl FinalProduct (R)-3-Methoxypyrrolidine Hydrochloride Step3->FinalProduct

Caption: General synthetic pathway for the target molecule.

Q1: Why is N-protection necessary before the O-methylation step?

The secondary amine of the pyrrolidine ring is nucleophilic and will react with the methylating agent. To ensure selective O-methylation of the hydroxyl group, the amine must be protected.[14] The tert-butyloxycarbonyl (Boc) group is an ideal choice because it is stable under the basic conditions of the Williamson ether synthesis and can be removed efficiently under acidic conditions in a subsequent step.[16][19]

Q2: What are the best analytical methods to monitor the reaction and determine the final product's purity and enantiomeric excess?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the chemical purity of the final product. 1H and 13C NMR spectroscopy should be used to confirm the structure and absence of impurities.

  • Enantiomeric Excess (ee) Determination: The stereochemical purity is critical.[20] This is determined using chiral chromatography, either chiral HPLC or chiral GC.[21] It may be necessary to derivatize the amine with a chiral resolving agent to achieve baseline separation of the enantiomers.[20][22]

Q3: Can I use a different methylating agent besides methyl iodide or dimethyl sulfate?

While methyl iodide and dimethyl sulfate are the most common and reactive electrophiles for this transformation, they are also toxic.[8][23] Greener alternatives like dimethyl carbonate can also be used, though they often require catalysis and higher temperatures to achieve similar reactivity.[24] The choice of methylating agent depends on the scale of the reaction, safety considerations, and desired reactivity.[25][26]

Q4: Are there specific challenges when scaling up this synthesis?

Yes, scaling up from the lab bench to a pilot plant or industrial scale introduces new challenges.[27][28]

  • Heat Transfer: The deprotonation with NaH and the methylation reaction can be exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions.[27]

  • Mixing: Achieving homogeneous mixing in a large reactor is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, affecting yield and impurity profiles.[27]

  • Reagent Addition: The rate of addition of reagents, especially the base and methylating agent, must be carefully controlled on a large scale to manage the reaction exotherm.

Experimental Protocols

Protocol 1: O-Methylation of (R)-N-Boc-3-hydroxypyrrolidine

This protocol describes a general procedure for the Williamson ether synthesis step.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the starting material (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.[3]

  • Workup: Cool the reaction to room temperature and cautiously quench with water. Extract the product with ethyl acetate or another suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-N-Boc-3-methoxypyrrolidine.

Protocol 2: Boc Deprotection and Salt Formation
  • Dissolution: Dissolve the crude (R)-N-Boc-3-methoxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: To the solution, add 4M HCl in 1,4-dioxane (2.0-3.0 eq) at room temperature.[16]

  • Precipitation: Stir the mixture. The hydrochloride salt will typically precipitate out of the solution. The reaction is usually complete within 1-2 hours.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold diethyl ether or MTBE to remove non-polar impurities.[16]

  • Drying: Dry the white solid under vacuum to yield the final this compound.

References

Technical Support Center: Troubleshooting Reactions with (R)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (R)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. Our goal is to provide practical, in-depth solutions to common challenges encountered during its use, moving beyond simple procedural steps to explain the underlying chemical principles. This document is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues.

Section 1: Foundational Knowledge & Pre-Reaction Checks

A successful reaction begins with a thorough understanding of your starting materials. This compound is a stable salt, but its dual nature—a chiral secondary amine masked as an ammonium salt—requires specific handling to ensure reactivity.

Q1: What are the essential properties and correct storage conditions for this compound?
PropertyValueSource
CAS Number 474707-30-7[2]
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [3]
Appearance Off-white to pale brown crystal powder[1]
Storage Temperature 2-8°C, under inert atmosphere[4][5]
Key Hazard Harmful if swallowed, causes skin/eye irritation[5][6]

Expert Insight: The most critical parameter is storage. Moisture ingress can affect weighing accuracy and introduce water into sensitive reactions. Always handle the reagent in a controlled environment (e.g., a glove box or under a stream of inert gas) and ensure the container is tightly sealed after use.

Q2: My reaction is not working. Do I need to neutralize the hydrochloride salt before proceeding?

A2: Yes, this is arguably the most common oversight when using this reagent. The hydrochloride salt form means the pyrrolidine nitrogen is protonated, forming an ammonium salt. In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the molecule unreactive in common reactions like N-acylation or reductive amination.[7] You must convert the salt to the free base in situ or as a separate workup step to enable its nucleophilicity.

Below is a diagram illustrating the essential acid-base equilibrium. Your reaction requires the species on the right.

Caption: Acid-Base Equilibrium of the Reagent.

Q3: What is a reliable protocol for the in situ generation of the free amine for a subsequent reaction?

A3: Generating the free base in situ is efficient and avoids isolating the often more volatile and less stable free amine. The choice of base and solvent is critical and depends on the subsequent reaction.

Step-by-Step Protocol: In Situ Neutralization

  • Glassware & Atmosphere: Ensure all glassware is oven- or flame-dried. Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add this compound (1.0 eq.) and your chosen anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)) to the reaction flask. Stir to create a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any exothermicity from the neutralization.

  • Base Addition: Add a suitable non-nucleophilic base. A tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is standard.

    • For reactions that generate an acidic byproduct (like N-acylation), you will need >2.0 equivalents of the base. The first equivalent neutralizes the hydrochloride salt, and the subsequent equivalent(s) will scavenge the acid produced during the reaction.[8]

    • For reactions that do not generate acid (like some reductive aminations), 1.0-1.1 equivalents of the base is sufficient.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. The suspension should become more homogeneous as the free amine and the ammonium salt of your base are formed.

  • Proceed with Reaction: The free (R)-3-Methoxypyrrolidine is now present in the solution, and you can proceed by adding your other reagents (e.g., acyl chloride, aldehyde/ketone).

Section 2: Troubleshooting N-Acylation Reactions

N-acylation is a fundamental transformation for this reagent. Low yields and difficult purifications are common but entirely solvable issues.

Q4: My N-acylation reaction has a very low yield, or TLC shows only unreacted starting material. What are the likely causes?

A4: This is a classic problem that can be diagnosed with a logical decision-tree approach. The root cause is almost always related to insufficient nucleophilicity of the amine or poor electrophilicity of the acylating agent.

G Start Low / No Yield in N-Acylation CheckBase Did you use >2 eq. of base (e.g., TEA, DIPEA)? Start->CheckBase CheckReagent Is your acylating agent (e.g., acyl chloride) fresh and stored properly? CheckBase->CheckReagent Yes CauseBase Root Cause: Insufficient active free-amine. The HCl byproduct re-protonated the amine. CheckBase->CauseBase No CheckMoisture Were anhydrous solvents and oven-dried glassware used? CheckReagent->CheckMoisture Yes CauseReagent Root Cause: Acylating agent has hydrolyzed to the unreactive carboxylic acid. CheckReagent->CauseReagent No CheckTemp Was the reaction allowed to warm to room temperature after initial cooling? CheckMoisture->CheckTemp Yes CauseMoisture Root Cause: Moisture is deactivating the electrophile. CheckMoisture->CauseMoisture No CauseTemp Root Cause: Reaction is kinetically slow and requires more thermal energy. CheckTemp->CauseTemp No

References

Stability issues of (R)-3-Methoxypyrrolidine hydrochloride under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Methoxypyrrolidine Hydrochloride

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting guidance regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is supplied as a salt to enhance its stability and handling. The protonated pyrrolidine nitrogen makes the compound generally stable under ambient, dry, and slightly acidic conditions. However, its stability is highly dependent on pH, temperature, and the presence of strong acids or bases. The two primary points of reactivity are the pyrrolidine nitrogen and the methoxy ether linkage.

Q2: What are the primary degradation mechanisms under acidic conditions?

Under strong acidic conditions (e.g., concentrated HBr or HI), the ether linkage is the most probable site of degradation.[1] This occurs via an acid-catalyzed nucleophilic substitution, known as ether cleavage.[2][3]

The mechanism involves two main steps:

  • Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol).

  • Nucleophilic Attack: A nucleophile, such as a halide ion (Br⁻ or I⁻) from the acid, attacks the carbon atom, displacing the leaving group.[4]

The primary degradation product is (R)-3-hydroxypyrrolidine . This reaction is generally slow and often requires harsh conditions, such as elevated temperatures and the use of strong acids like HBr or HI.[1]

Q3: What happens when this compound is exposed to basic conditions?

Exposure to a base (e.g., NaOH, K₂CO₃) will deprotonate the pyrrolidinium hydrochloride to generate the free base, (R)-3-Methoxypyrrolidine. The free base is significantly more reactive.

Key points regarding basic conditions:

  • Increased Nucleophilicity: The deprotonated nitrogen is a stronger nucleophile and base, making it more reactive in subsequent chemical transformations.[5]

  • Oxidation Potential: Secondary amines, like the pyrrolidine ring, can be susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents.[6] This can lead to the formation of various byproducts, potentially causing discoloration (yellowing or browning) of the solution.[7]

  • General Stability: While the ether bond is stable to bases, the overall molecule's reactivity increases significantly. For many applications, generating the free base in situ just before use is recommended to minimize degradation.

Q4: What are the visual or analytical indicators of degradation?
  • Visual Indicators:

    • Color Change: A change from a colorless or pale yellow solution to a distinct yellow or brown hue, particularly after basification, can indicate oxidative degradation or other side reactions of the free amine.[7]

    • Precipitation: Formation of an unexpected solid may indicate the creation of an insoluble degradation product or salt.

  • Analytical Indicators (e.g., HPLC, LC-MS):

    • New Peaks: Appearance of new peaks in the chromatogram is the most definitive sign of degradation.

    • Reduced Main Peak Area: A decrease in the peak area of this compound over time indicates its consumption.

    • Changes in Mass Spectra: Identifying masses corresponding to potential degradation products, such as (R)-3-hydroxypyrrolidine (acidic conditions) or oxidized species (basic conditions), can confirm the degradation pathway.

Q5: How should I prepare and store solutions of this compound?

For maximum stability, follow these guidelines:

  • Solid Storage: Store the solid hydrochloride salt in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place, protected from light.[8]

  • Solution Storage:

    • Aqueous Solutions: Prepare aqueous solutions fresh whenever possible. If storage is necessary, use a slightly acidic buffer (pH 4-6) and store at low temperatures (2-8°C). Avoid neutral or alkaline pH for prolonged storage.

    • Organic Solvents: Solutions in anhydrous aprotic solvents (e.g., DCM, THF) are generally stable if moisture is excluded.

The following table summarizes the expected stability across different pH ranges.

pH RangeConditionExpected StabilityPrimary Concern(s)
1-3 Strong AcidLow to Moderate Acid-catalyzed ether cleavage to (R)-3-hydroxypyrrolidine, especially with heat and strong nucleophiles (Br⁻, I⁻).[1]
4-6 Weakly AcidicHigh This is the optimal pH range for storing aqueous solutions. The amine is protonated and stable.
7 NeutralModerate Gradual deprotonation may occur, increasing susceptibility to oxidation over time.
8-10 Weakly BasicLow to Moderate The free base is present, increasing reactivity and risk of oxidative degradation.[6]
>11 Strong BaseLow High concentration of the reactive free base. Significant risk of oxidation and other side reactions.

Troubleshooting Guide

Problem: My reaction yield is low when using a strong base, and I see multiple spots on my TLC.

Possible Cause: You are likely experiencing degradation of the (R)-3-Methoxypyrrolidine free base. When you add a strong base (like NaOH or LDA), you deprotonate the hydrochloride salt to form the free amine. This free amine is more nucleophilic but also more prone to side reactions, especially oxidation if air is not excluded from your reaction.

Troubleshooting Workflow:

References

Removal of byproducts in the synthesis of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of these vital heterocyclic compounds. Pyrrolidine and its derivatives are foundational scaffolds in numerous natural products and pharmaceutical drugs, making their efficient and pure synthesis a critical endeavor.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address specific issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) - Common Purification Challenges

This section addresses the most common questions regarding the removal of byproducts and impurities in pyrrolidine synthesis.

FAQ 1: My reaction has gone to completion, but I'm struggling to remove unreacted starting materials. What are the best general strategies?

This is a frequent challenge, especially when the starting materials and product have similar polarities. Here’s a breakdown of effective approaches:

  • Liquid-Liquid Extraction: This is the first line of defense.

    • Acid/Base Washing: If your pyrrolidine derivative is basic, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the product, drawing it into the aqueous layer. The non-basic impurities will remain in the organic layer. You can then basify the aqueous layer and re-extract your purified product. This is particularly useful for removing pyrrolidine impurities from crude pyrrole products.[4]

    • Brine Washes: To remove water-soluble impurities and residual solvents like DMF or DMSO, multiple washes with brine are effective.[5]

  • Flash Column Chromatography: When extraction is insufficient, flash chromatography is the workhorse of purification.

    • Solvent System Optimization: A good starting point for many pyrrolidine derivatives is a gradient of ethyl acetate in hexanes. For more polar compounds, a dichloromethane/methanol system may be necessary.[6] Careful optimization of the solvent system using Thin Layer Chromatography (TLC) is crucial to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

FAQ 2: I'm observing the formation of an elimination byproduct (an alkene). How can I minimize its formation and remove it?

Elimination reactions are a common side reaction, particularly during steps involving the activation of hydroxyl groups (e.g., mesylation or tosylation) or subsequent nucleophilic substitutions.[5]

  • Minimizing Formation:

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can significantly suppress the elimination pathway.[5]

    • Choice of Base: A non-hindered base like triethylamine or pyridine is often preferred over bulkier bases that can favor elimination.

  • Removal:

    • Chromatography: The alkene byproduct is typically less polar than the desired substituted pyrrolidine. Flash chromatography is usually effective for separation.[5]

    • Oxidative Workup: In some specific cases, a mild oxidative workup could selectively react with the alkene, making it easier to separate, but this must be approached with caution to avoid oxidation of the desired product.

FAQ 3: My synthesis involves a metal catalyst (e.g., Palladium on carbon for hydrogenation). How do I ensure complete removal of the metal residue?

Residual metal catalysts are a significant concern, especially in pharmaceutical applications.

  • Filtration: The first step is always careful filtration through a pad of Celite® or a similar filter aid to remove the bulk of the catalyst.

  • Specialized Scavengers: For trace amounts of dissolved metals, commercially available metal scavengers (resins or silica-based) with functional groups that chelate the metal can be very effective.

  • Activated Carbon: Treatment with activated carbon can also help adsorb residual metal catalysts.[7]

  • Aqueous Washes: Sometimes, washing with an aqueous solution of a chelating agent like EDTA can help remove metal ions.

FAQ 4: How can I effectively remove water from my final pyrrolidine product?

Water can form azeotropes with pyrrolidine and its derivatives, making its removal challenging.[4]

  • Azeotropic Distillation: For larger scale operations, azeotropic distillation with a suitable solvent like hexane can be employed.[8]

  • Drying Agents: For lab-scale purification, drying the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation is standard practice.

  • High Vacuum Distillation: For volatile pyrrolidine derivatives, distillation under reduced pressure can effectively remove water.[8] A continuous distillation process is often used for industrial-scale purification.[8]

Section 2: Troubleshooting Guides for Complex Scenarios

This section provides detailed guidance on tackling more complex purification challenges, including the separation of stereoisomers and the removal of reaction-specific byproducts.

Guide 1: Separation of Diastereomers and Enantiomers

The synthesis of substituted pyrrolidines often results in a mixture of stereoisomers.[2][9] Their separation is a critical step, particularly in drug development where a specific stereoisomer is usually the active pharmaceutical ingredient.[10]

Problem: My reaction has produced a mixture of diastereomers. How can I separate them?

  • Preparative High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating diastereomers.[10] Both normal-phase and reverse-phase HPLC can be effective, depending on the properties of the compounds.

  • Flash Chromatography: With careful optimization of the solvent system, it is often possible to separate diastereomers by flash chromatography. A shallower solvent gradient and a longer column can improve resolution.

  • Crystallization: Diastereomers can have different solubilities, and fractional crystallization can sometimes be used to separate them.

Problem: I need to resolve a racemic mixture of enantiomers. What are the common approaches?

  • Chiral Chromatography: This is the most direct method for separating enantiomers. It involves using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). SFC is often considered a greener alternative to HPLC as it uses supercritical CO₂ as the main mobile phase, reducing organic solvent consumption.[11]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Guide 2: Dealing with Reaction-Specific Byproducts

Different synthetic routes will generate unique sets of byproducts. Here we address some common examples.

Scenario: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[12][13]

  • Common Byproducts:

    • Furan derivatives: If the reaction is run under strongly acidic conditions (pH < 3), the formation of furan byproducts can become significant.[13][14]

    • Incomplete cyclization products: Hemiaminals or other intermediates may persist if the reaction does not go to completion.[12]

  • Troubleshooting & Removal:

    • pH Control: Maintain neutral or weakly acidic conditions to favor pyrrole formation. The addition of a weak acid like acetic acid can accelerate the reaction without promoting furan formation.[13][14]

    • Purification: Most byproducts from the Paal-Knorr synthesis can be effectively removed by standard flash chromatography.

Scenario: Reductive Amination

Reductive amination is a common method for synthesizing N-substituted pyrrolidines.

  • Common Byproducts:

    • Over-reduction products: The starting carbonyl compound may be reduced to an alcohol.

    • Unreacted starting amine or aldehyde/ketone.

  • Troubleshooting & Removal:

    • Stoichiometry Control: Careful control of the amount of reducing agent can minimize over-reduction.

    • Extraction and Chromatography: An acidic wash can remove unreacted amine, and a bisulfite wash can, in some cases, remove unreacted aldehyde. Flash chromatography is typically required to separate the desired product from the alcohol byproduct.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Common Byproduct Type Typical Polarity Relative to Product Recommended Purification Technique
Unreacted Starting MaterialsVariableLiquid-Liquid Extraction, Flash Chromatography
Elimination Byproducts (Alkenes)Less PolarFlash Chromatography[5]
Over-reduction Byproducts (Alcohols)More PolarFlash Chromatography
Residual Metal CatalystsN/AFiltration through Celite®, Metal Scavengers[7]
DiastereomersSimilarPreparative HPLC, Flash Chromatography[10]

Table 1: Summary of Common Byproducts and Recommended Purification Techniques.

Section 4: Visualization of Workflows

Diagram 1: Decision-Making Workflow for Pyrrolidine Purification

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid/Base/Brine Washes) start->extraction check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 chromatography Flash Column Chromatography check_purity1->chromatography Impurities Remain pure_product Pure Product check_purity1->pure_product Sufficiently Pure check_purity2 Check Purity chromatography->check_purity2 check_purity2->pure_product Sufficiently Pure complex_mixture Complex Mixture/ Isomers Present check_purity2->complex_mixture Impurities/ Isomers Remain crystallization Crystallization check_purity3 Check Purity crystallization->check_purity3 check_purity3->chromatography Impurities Remain check_purity3->pure_product Sufficiently Pure complex_mixture->crystallization No (Solid) prep_hplc Preparative HPLC/SFC complex_mixture->prep_hplc Yes prep_hplc->pure_product Metal_Removal_Workflow start Reaction Mixture with Metal Catalyst filtration Filter through Celite® start->filtration solution Filtrate filtration->solution scavenger Treat with Metal Scavenger solution->scavenger filtration2 Filter scavenger->filtration2 final_solution Purified Solution filtration2->final_solution

References

Technical Support Center: Navigating the Scale-Up Production of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up production of chiral pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to address the complex challenges encountered when transitioning from laboratory-scale synthesis to industrial production. Chiral pyrrolidines are crucial building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules, making their efficient and stereoselective production a critical aspect of drug development.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the intricacies of stereocontrol, purification, process safety, and analytical validation.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the scale-up of chiral pyrrolidine synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Poor Stereoselectivity and Enantiomeric Excess (ee)

Q1: We are observing a significant drop in enantiomeric excess (ee) upon scaling up our asymmetric synthesis of a substituted pyrrolidine. What are the likely causes and how can we mitigate this?

A1: A decrease in enantioselectivity during scale-up is a frequent and multifaceted challenge.[4] Several factors that might be well-controlled in a lab setting can become problematic in larger reactors.

Causality and Solutions:

  • Thermal Gradients: Larger reaction volumes can lead to uneven heating and cooling, creating localized "hot spots" that can favor non-selective reaction pathways.[5]

    • Solution: Implement more efficient and uniform heating and cooling systems. For exothermic reactions, consider slower reagent addition or the use of a jacketed reactor with precise temperature control.

  • Mixing Inefficiency: Inadequate mixing can result in localized concentration gradients of reactants and catalysts, leading to a decrease in the desired stereoselective outcome.[5]

    • Solution: Optimize the stirrer design (e.g., impeller vs. anchor), stirring speed, and baffle placement to ensure homogenous mixing throughout the reactor.

  • Catalyst Deactivation: The catalyst's performance can be compromised on a larger scale due to increased sensitivity to impurities or changes in the reaction environment.

    • Solution: Ensure all reagents and solvents are of high purity and rigorously dried, as even trace amounts of water can deactivate certain catalysts.[6] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[6]

  • Solvent Effects: The choice of solvent can significantly impact stereoselectivity.[6] A solvent that performs well at a small scale may not be optimal for larger batches due to changes in solubility and mass transfer.

    • Solution: Screen a variety of solvents to find the one that provides the best balance of stereoselectivity, yield, and processability at the desired scale. Less polar solvents may sometimes enhance stereoselectivity.[6]

Low Yield and By-product Formation

Q2: Our scaled-up reaction is producing a high percentage of unwanted by-products, resulting in a low yield of the desired chiral pyrrolidine. How can we identify the source of these by-products and improve the yield?

A2: Increased by-product formation is often a consequence of the issues mentioned above, but can also stem from other factors.

Causality and Solutions:

  • Impurity Amplification: Minor impurities in starting materials that are insignificant at the lab scale can become major contributors to by-product formation in larger batches.[5]

    • Solution: Thoroughly characterize all starting materials and intermediates to identify and quantify impurities. If necessary, purify the starting materials before use.

  • Reaction Kinetics: The kinetics of the reaction can change upon scale-up, potentially favoring side reactions.

    • Solution: Conduct kinetic studies to understand the reaction profile at the larger scale. This may involve adjusting the rate of reagent addition, reaction temperature, or catalyst loading to favor the desired reaction pathway.

  • Instability of Intermediates: Key intermediates, such as azomethine ylides in 1,3-dipolar cycloadditions, can be unstable.[6]

    • Solution: Generate unstable intermediates in situ under strictly controlled, anhydrous conditions to minimize decomposition.[6]

Difficult Purification and Isolation

Q3: We are struggling with the purification of our chiral pyrrolidine on a large scale. The product is difficult to crystallize, and chromatographic separation is not economically viable. What are our options?

A3: Purification is a major bottleneck in the scale-up process.[7] What is feasible in the lab may be impractical or too costly for industrial production.

Causality and Solutions:

  • Complex Reaction Mixtures: The presence of multiple stereoisomers and closely related impurities can make purification challenging.[7]

    • Solution: Revisit the reaction conditions to minimize the formation of impurities. Even a small improvement in reaction selectivity can significantly simplify the purification process.

  • Physical Properties of the Product: The physical properties of the target molecule (e.g., oiliness, high solubility) can hinder crystallization.

    • Solution:

      • Salt Formation: If the pyrrolidine is basic, consider forming a salt with a suitable acid. Crystalline salts are often easier to isolate and purify.

      • Derivative Formation: In some cases, forming a temporary derivative that is easier to crystallize can be a viable strategy. The derivative can then be cleaved to yield the pure product.

  • Chromatography Alternatives: While traditional column chromatography may be expensive, there are more cost-effective large-scale options.[8][9]

    • Solution:

      • Preparative HPLC and SFC: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) can be used for large-scale chiral separations.[][11]

      • Multicolumn Continuous Chromatography (MCC): This technique can be a cost-effective method for chiral manufacturing.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the scale-up of chiral pyrrolidine production.

Q4: What are the key considerations when selecting a catalyst for a large-scale asymmetric synthesis of pyrrolidines?

A4: Catalyst selection is critical for a successful and economical scale-up. Key considerations include:

  • Catalyst Activity and Loading: A highly active catalyst that can be used at a low loading is desirable to minimize cost and reduce the burden of removal from the final product.

  • Stereoselectivity: The catalyst must provide high enantioselectivity under the optimized process conditions.

  • Robustness and Stability: The catalyst should be stable to the reaction conditions and tolerant of minor impurities in the starting materials.

  • Availability and Cost: The catalyst should be readily available in large quantities at a reasonable cost.

  • Toxicity: For pharmaceutical applications, the toxicity of the catalyst is a major concern. Catalysts based on non-toxic metals or organocatalysts are often preferred.

Q5: How can we ensure the chiral purity of our final product during and after scale-up?

A5: Robust analytical methods are essential for quality control.

  • Chiral Chromatography: Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for determining enantiomeric excess.[1]

  • Method Validation: The chosen analytical method must be thoroughly validated to ensure its accuracy, precision, and robustness.

  • In-Process Controls: Implement in-process controls to monitor the chiral purity at various stages of the synthesis and purification process. This allows for early detection of any deviations and corrective actions to be taken.

  • Derivatization: For compounds that are difficult to analyze directly, derivatization with a chiral reagent can be used to form diastereomers that are more easily separated on a standard achiral column.[1][12]

Q6: What are the primary process safety concerns associated with the large-scale production of pyrrolidines?

A6: Pyrrolidine and its derivatives can be hazardous, and safety should be a top priority.

  • Toxicity and Handling: Pyrrolidine is toxic and can cause respiratory irritation.[13] All handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

  • Flammability: Pyrrolidine is a flammable liquid.[14] All equipment must be properly grounded, and ignition sources should be eliminated from the production area.[14]

  • Exothermic Reactions: Many reactions used to synthesize pyrrolidines are exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Waste Disposal: Develop a comprehensive plan for the safe disposal of all waste streams, including solvents and residual catalyst.

Section 3: Data and Experimental Protocols

Table 1: Comparison of Catalysts for Asymmetric Pyrrolidine Synthesis
Catalyst TypeExampleAdvantagesDisadvantages
Organocatalysts Proline and its derivatives[6]Readily available, low toxicity, often metal-free.May require higher catalyst loading, can be sensitive to reaction conditions.
Metal-Ligand Complexes Copper(I) or Silver(I) with chiral ligands (e.g., SEGPHOS)[6]High activity and stereoselectivity.Potential for metal contamination in the final product, catalyst can be expensive and air-sensitive.
Bifunctional Catalysts Pyrrolidine-thiourea catalystsCan activate both the nucleophile and electrophile, leading to enhanced reaction rates and stereoselectivity.[6]Synthesis of the catalyst can be complex.
Protocol: General Procedure for Catalyst Screening
  • Preparation: Set up a series of small-scale reactions in parallel, each with a different catalyst.

  • Reagent Addition: To each reaction vessel, add the starting materials (e.g., an imine and an alkene) and the appropriate anhydrous solvent.

  • Catalyst Addition: Under an inert atmosphere, add the designated catalyst to each vessel.

  • Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up and Analysis: Upon completion, quench the reactions and perform a standard work-up. Analyze the crude product from each reaction to determine the yield and enantiomeric excess.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Stereoselectivity

G start Poor Stereoselectivity in Scale-Up q1 Check for Thermal Gradients? start->q1 s1 Improve Reactor Heating/Cooling Efficiency q1->s1 Yes q2 Is Mixing Homogeneous? q1->q2 No s1->q2 s2 Optimize Stirrer Design and Speed q2->s2 Yes q3 Potential Catalyst Deactivation? q2->q3 No s2->q3 s3 Ensure Anhydrous Conditions & Inert Atmosphere q3->s3 Yes q4 Re-evaluate Solvent Choice? q3->q4 No s3->q4 s4 Screen Alternative Solvents q4->s4 Yes end Improved Stereoselectivity q4->end No s4->end

A decision tree for troubleshooting poor stereoselectivity.

Diagram 2: Catalyst Selection Decision Pathway

G start Catalyst Selection for Scale-Up q1 Is Metal Contamination a Concern? start->q1 organo Consider Organocatalysts (e.g., Proline-based) q1->organo Yes metal Evaluate Metal-Ligand Complexes q1->metal No q2 High Activity & Low Loading Required? organo->q2 metal->q2 bifunctional Explore Bifunctional Catalysts q2->bifunctional Yes end Select Optimal Catalyst q2->end No bifunctional->end

A simplified pathway for selecting a suitable catalyst.

References

Safe disposal procedures for waste containing (R)-3-Methoxypyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Methoxypyrrolidine Hydrochloride

A Guide to Safe Waste Disposal Procedures for Research & Development

As a Senior Application Scientist, my goal is to provide you with the technical expertise and practical guidance necessary to ensure safety and compliance in your laboratory. This document addresses critical questions regarding the safe disposal of waste containing this compound (CAS No: 120099-60-7), a key building block in modern drug discovery. The following procedures are designed to be a self-validating system, grounded in established chemical safety principles, to protect both laboratory personnel and the environment.

Overview: Chemical Hazard Profile

This compound is a pyrrolidine derivative. While specific hazard data for the hydrochloride salt is limited, the parent compound and related structures are known to present risks. The hydrochloride salt is a solid, but it is often used in solutions. Hazard classifications for related compounds include skin irritation, serious eye irritation, and potential respiratory irritation[1]. The free base form, 3-Methoxypyrrolidine, is classified as a flammable liquid that causes severe skin burns and eye damage[2]. Therefore, all waste generated from experiments involving this compound must be handled as hazardous.

Quantitative Data Summary
PropertyValueSource
Chemical Name This compound-
CAS Number 120099-60-7[3]
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Incompatible Materials Strong oxidizing agents, Strong acids[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during the handling and disposal of this compound waste.

Q1: What is the absolute first step I should take before handling this chemical or its waste?

A1: Your first and most critical step is to read the Safety Data Sheet (SDS) and establish a designated area for handling the chemical. The SDS provides specific information on hazards, handling, and emergency procedures[6]. Ensure that an eyewash station and safety shower are readily accessible in your work area[6].

Q2: What Personal Protective Equipment (PPE) is required for handling this waste?

A2: Due to the risk of skin and eye irritation, a moderate level of PPE is mandatory. The causality here is direct: the chemical can cause harm upon contact, so a physical barrier is essential.

  • Gloves: Wear two pairs of chemical-resistant nitrile gloves. Double-gloving is recommended because gloves can be contaminated during handling; the outer glove can be removed and disposed of as hazardous waste, minimizing the spread of contamination[7].

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to government standards like NIOSH (US) or EN 166 (EU)[8][9].

  • Lab Coat/Gown: A standard laboratory coat is required to protect from skin contact. For tasks with a higher risk of splashing, an impermeable gown is recommended.

  • Respiratory Protection: If you are handling the solid powder outside of a chemical fume hood or if aerosols could be generated, a NIOSH-approved respirator is necessary[9].

Q3: Can I mix waste containing this compound with my other laboratory solvent waste?

A3: No. This is a critical point of waste segregation. You must not mix this waste stream with others without first verifying chemical compatibility. The primary reason is to prevent uncontrolled reactions. This compound is a salt of a weak base and a strong acid. Mixing it with strong bases could liberate the volatile and potentially flammable 3-methoxypyrrolidine free base. Mixing with strong oxidizing agents or incompatible acids could lead to a vigorous, exothermic reaction[4][5]. Always collect it in a dedicated, clearly labeled hazardous waste container[10].

Q4: How do I dispose of empty containers that held this compound?

A4: Empty containers must be treated as hazardous waste because they retain chemical residues[10]. Do not wash them and discard them in the regular trash. They should be collected along with other solid waste contaminated with the chemical. Under recent EPA regulations (Subpart P), containers that held certain hazardous waste pharmaceuticals may be considered "RCRA empty" and managed differently, but it is crucial to follow your institution's specific guidelines, which are often more stringent[11][12]. As a best practice, treat the container as hazardous waste.

Q5: What should I do if I accidentally spill a small amount of the solid powder or a solution?

A5: Follow a structured spill response protocol immediately.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area[13][14].

  • Assess & Protect: Ensure you are wearing the appropriate PPE (see Q2) before approaching the spill. If the spill involves a volatile solution, respiratory protection is critical[9].

  • Contain & Absorb: For liquid spills, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads[10]. For solid spills, gently cover the powder with a wet paper towel to avoid generating dust before carefully scooping it up[15].

  • Collect Waste: Carefully collect all contaminated materials (absorbents, wipes, gloves) into a designated hazardous waste container[10].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water[10]. All cleaning materials must also be disposed of as hazardous waste[14].

Q6: Can I neutralize the waste myself before disposal?

A6: No, you should not attempt to neutralize this waste unless you have a specific, validated, and approved institutional protocol for doing so. Neutralization reactions can be exothermic and may produce hazardous vapors[16]. The safest and most compliant method is to dispose of the waste through your institution's licensed hazardous waste management provider[8][10].

Experimental Protocols

Protocol 1: Segregation and Collection of Waste

This protocol ensures that waste containing this compound is safely collected and stored prior to final disposal.

  • Container Selection:

    • Obtain a dedicated, chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) office. The container must have a secure, tight-fitting lid.

    • For liquid waste, use a container designed for liquid chemical waste. For solid waste, a wide-mouth container is appropriate.

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and list any solvents present with their approximate concentrations[10].

    • Note the date when the first waste is added (accumulation start date).

  • Waste Segregation & Addition:

    • Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, outer gloves), in the designated solid hazardous waste container[10].

    • Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container. Never dispose of solutions down the drain [10].

    • Empty Containers: Place empty stock bottles in the solid waste container.

  • Storage:

    • Keep the hazardous waste container tightly closed when not in use.

    • Store the container in a designated satellite accumulation area that is in a well-ventilated location, away from incompatible materials[4][10].

  • Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal service[8].

Protocol 2: Spill Decontamination Procedure

This protocol provides a step-by-step methodology for cleaning a contained, small-scale spill.

  • Preparation: Ensure the spill kit is readily available. Don the required PPE: double nitrile gloves, chemical splash goggles, a lab coat or impermeable gown, and a respirator if necessary.

  • Containment: Place absorbent pads around the perimeter of a liquid spill to prevent it from spreading[14].

  • Absorption (Liquid Spill): Gently cover the spill with vermiculite or another chemical absorbent. Allow it to fully absorb the liquid[10].

  • Wetting (Solid Spill): Gently place wetted paper towels over the spilled powder to prevent aerosolization[15].

  • Collection: Using forceps or a scoop, carefully transfer the absorbed/wetted material into a hazardous waste bag or container. Place all contaminated items, including the outer pair of gloves, into the waste container[10].

  • Initial Cleaning: Wipe the spill surface with paper towels dampened with a mild solvent like ethanol. Dispose of these wipes as hazardous waste.

  • Secondary Cleaning: Wash the area three times with a detergent solution, followed by a final rinse with water[17]. All cleaning materials must be disposed of as hazardous waste.

  • Final Steps: Remove remaining PPE and dispose of it as hazardous waste. Wash hands thoroughly with soap and water[9]. Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Visualization: Waste Disposal Decision Workflow

The following diagram outlines the logical steps for correctly segregating and containerizing waste generated from experiments involving this compound.

WasteDisposalWorkflow cluster_0 Waste Segregation Logic start Waste Generation (R)-3-Methoxypyrrolidine HCl) waste_type What is the form of the waste? start->waste_type solid Solid Powder or Contaminated Consumables (Gloves, Wipes, Weigh Paper) waste_type->solid Solid liquid Aqueous or Organic Solution waste_type->liquid Liquid container Empty Stock Container waste_type->container Empty Container collect_solid Place in Labeled 'Solid Hazardous Waste' Container solid->collect_solid collect_liquid Place in Labeled 'Liquid Hazardous Waste' Container liquid->collect_liquid container->collect_solid end_point Store in Satellite Accumulation Area for EHS Pickup collect_solid->end_point collect_liquid->end_point

Caption: Decision workflow for segregating waste containing this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Stereoselective Reactivity of (R)- and (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality, The Decisive Factor in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is not merely a structural curiosity; it is a fundamental property that dictates the efficacy and safety of a drug.[1][2] Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[2][3] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the detailed study of each enantiomer in a chiral drug candidate, moving away from the marketing of racemic mixtures.[2][4][5]

This guide focuses on (R)- and (S)-3-Methoxypyrrolidine hydrochloride, a prevalent heterocyclic building block in medicinal chemistry.[6][7] While textbooks correctly state that enantiomers possess identical physical and chemical properties in an achiral environment, this statement's simplicity belies the complexity of their interactions in the real world of asymmetric synthesis. For the drug development professional, understanding when and how these enantiomers react differently is paramount. This guide provides a theoretical framework and practical, data-driven experimental protocols to compare, quantify, and leverage the differential reactivity of (R)- and (S)-3-Methoxypyrrolidine hydrochloride.

Theoretical Framework: Unmasking Differential Reactivity

The core principle governing the reactivity of (R)- and (S)-3-Methoxypyrrolidine is straightforward:

  • In an Achiral Environment: When reacting with achiral reagents (e.g., acetyl chloride, benzyl bromide) in achiral solvents, the (R)- and (S)-enantiomers will exhibit identical reaction rates and yield identical products (aside from their stereochemistry). Their transition states will be enantiomeric and thus possess equal energy.

  • In a Chiral Environment: Reactivity differences emerge only in the presence of a chiral influence. This can be a chiral reagent, catalyst, solvent, or auxiliary. In this scenario, the transition states formed from the (R)- and (S)-enantiomers are no longer mirror images. They become diastereomeric, possessing different steric and electronic interactions and, consequently, different energy levels. The enantiomer leading to the lower-energy transition state will react faster.

A critical, often overlooked, aspect is the hydrochloride salt form. The protonated pyrrolidinium nitrogen renders the amine non-nucleophilic.[8][9] For the amine to participate in most reactions (e.g., acylations, alkylations), it must first be deprotonated to its free base form using a suitable non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]

The following diagram illustrates the logical workflow for investigating and confirming the differential reactivity of the two enantiomers.

G cluster_0 Phase 1: Theoretical & Preparation cluster_1 Phase 2: Reactivity Probing cluster_2 Phase 3: Analysis & Quantification cluster_3 Phase 4: Conclusion A Racemic & Enantiopure Starting Materials ((R)- and (S)-3-Methoxypyrrolidine HCl) B In-situ Deprotonation Strategy (Addition of Non-Nucleophilic Base) A->B Activation Step C Reaction with Achiral Reagent (e.g., Benzoyl Chloride) B->C D Reaction with Chiral Reagent (e.g., (R)-Mosher's Acid Chloride) B->D E Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-mediated Acylation) B->E F Standard HPLC/GC-MS Analysis (Expect Identical Retention Times for Products) C->F G Diastereomer Analysis (HPLC/NMR) (Expect Different Retention/Chemical Shifts) D->G H Chiral HPLC Analysis (Quantify Enantiomeric Excess (ee%) of Reactant & Product) E->H I Conclusion on Reactivity (Identical vs. Differentiated) F->I G->I H->I

Caption: Workflow for comparing enantiomer reactivity.

Experimental Design: Quantifying Stereoselective Reactivity

To empirically demonstrate and quantify the difference in reactivity, we will employ two robust experimental strategies: Kinetic Resolution and Chiral Derivatization .

Experiment 1: Lipase-Catalyzed Kinetic Resolution of 3-Methoxypyrrolidine

Kinetic resolution is a classic technique where a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture.[10] This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[11] We will use an enzyme, a highly effective chiral catalyst, for this purpose.

G cluster_products Reaction Mixture racemate Racemic 3-Methoxypyrrolidine (R)-Pyr + (S)-Pyr reagent + Acyl Donor (e.g., Vinyl Acetate) + Chiral Catalyst (Lipase) product_R (R)-N-Acetyl-3-methoxypyrrolidine (Major Product) reagent->product_R k_R (fast) unreacted_S (S)-3-Methoxypyrrolidine (Enriched Starting Material) reagent->unreacted_S k_S (slow)

Caption: Principle of enzyme-catalyzed kinetic resolution.

Protocol:

  • Preparation: To a 50 mL round-bottom flask, add racemic 3-methoxypyrrolidine hydrochloride (1.0 mmol, 137.6 mg). Dissolve in 10 mL of anhydrous toluene.

  • Deprotonation: Add triethylamine (1.1 mmol, 153 µL) to the solution and stir for 15 minutes at room temperature to form the free base.

  • Reaction Initiation: Add vinyl acetate (1.5 mmol, 138 µL) as the acyl donor and Candida antarctica lipase B (CALB, 20 mg).

  • Incubation: Seal the flask and place it in an orbital shaker at 40°C.

  • Monitoring: At timed intervals (e.g., 2, 4, 8, 24 hours), withdraw a 100 µL aliquot. Filter out the enzyme and dilute the sample with mobile phase for chiral HPLC analysis.

  • Analysis: Use a chiral HPLC method (e.g., Chiralpak AD-H column) to determine the enantiomeric excess (ee%) of the unreacted 3-methoxypyrrolidine.

Expected Data:

The results will demonstrate that the lipase preferentially acylates one enantiomer (e.g., the R-enantiomer) at a significantly higher rate.

Time (hours)Conversion (%)ee% of Unreacted (S)-PyrrolidineSelectivity Factor (E)
000-
42533~15
84067~15
2450>99~15

Note: The Selectivity Factor (E) is calculated from conversion and ee% and represents the ratio of reaction rates (k_fast / k_slow).

Experiment 2: Chiral Derivatization for NMR and HPLC Analysis

This experiment involves reacting each enantiomer separately with a single enantiomer of a chiral derivatizing agent to form diastereomers.[12][13] Diastereomers have different physical properties and can be distinguished by standard achiral analytical techniques like NMR spectroscopy and HPLC.[13]

G cluster_R Reaction 1 cluster_S Reaction 2 R_Pyr (R)-3-Methoxypyrrolidine R_Mosher +(R)-Mosher's Acid Chloride RR_Diastereomer (R,R)-Mosher's Amide R_Mosher->RR_Diastereomer Analysis Comparative Analysis (NMR, HPLC) RR_Diastereomer->Analysis Distinct NMR/HPLC Signal 1 S_Pyr (S)-3-Methoxypyrrolidine R_Mosher2 +(R)-Mosher's Acid Chloride SR_Diastereomer (S,R)-Mosher's Amide R_Mosher2->SR_Diastereomer SR_Diastereomer->Analysis Distinct NMR/HPLC Signal 2

Caption: Formation of diastereomers for analysis.

Protocol:

  • Sample Preparation: Prepare two separate vials.

    • Vial A: (R)-3-Methoxypyrrolidine hydrochloride (0.1 mmol, 13.8 mg).

    • Vial B: (S)-3-Methoxypyrrolidine hydrochloride (0.1 mmol, 13.8 mg).

  • Deprotonation: To each vial, add 1 mL of anhydrous dichloromethane and triethylamine (0.12 mmol, 17 µL). Stir for 15 minutes.

  • Derivatization: Cool each vial to 0°C in an ice bath. To each, add a solution of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, 0.11 mmol, 27.8 mg) in 0.5 mL of dichloromethane dropwise.

  • Reaction: Allow the reactions to warm to room temperature and stir for 2 hours.

  • Workup: Quench each reaction with 1 mL of saturated NaHCO₃ solution. Separate the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure.

  • Analysis:

    • ¹⁹F NMR: Dissolve each crude product in CDCl₃. Acquire a ¹⁹F NMR spectrum. The trifluoromethyl (-CF₃) group of the two diastereomers will exhibit distinct chemical shifts.

    • HPLC: Dissolve each product in the mobile phase and analyze on a standard C18 reverse-phase HPLC column. The two diastereomers will have different retention times.

Expected Data:

The formation of diastereomers allows for clear differentiation using achiral analytical methods.

DiastereomerSource EnantiomerExpected ¹⁹F NMR Shift (ppm)Expected HPLC Retention Time (min)
(R,R)-Mosher's Amide(R)-Pyrrolidineδt₁
(S,R)-Mosher's Amide(S)-Pyrrolidineδ + Δδt₂ (where t₁ ≠ t₂)

Conclusion: From Theory to Practice

This guide demonstrates that while (R)- and (S)-3-Methoxypyrrolidine hydrochloride are chemically identical in an achiral context, their reactivity diverges predictably and quantifiably in the presence of a chiral influence. The kinetic resolution experiment confirms that enzymes can selectively react with one enantiomer, a cornerstone of biocatalysis and chiral separations. The chiral derivatization experiment provides a practical and reliable method for distinguishing and quantifying the enantiomers by converting them into diastereomers with unique spectroscopic and chromatographic properties.

For researchers in drug development, these principles are not academic. They are the foundation of asymmetric synthesis, enabling the creation of enantiomerically pure active pharmaceutical ingredients (APIs). A thorough understanding of stereoselective reactions is essential for developing efficient synthetic routes, establishing robust analytical controls, and ultimately, ensuring the safety and efficacy of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of (R)-3-Methoxypyrrolidine Hydrochloride and Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of (R)-3-Methoxypyrrolidine hydrochloride and other key pyrrolidine analogs. As a senior application scientist, the goal is to offer a comprehensive technical resource that is grounded in experimental data and established scientific principles. We will explore the structure-activity relationships that govern the pharmacological profiles of these compounds, with a focus on their interactions with key neurological targets.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery. Its prevalence in numerous natural products and FDA-approved drugs underscores its importance as a "privileged scaffold." The conformational flexibility of the pyrrolidine ring, which can be modulated by substituents, allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[1][2] This structural feature, combined with the ability to modify the nitrogen atom, makes the pyrrolidine moiety a versatile template for designing novel therapeutics targeting a wide array of conditions, from neurological disorders to infectious diseases and cancer.[3][4][5]

Biological Profile of this compound

This compound is a chiral pyrrolidine derivative that has garnered interest as a building block in the synthesis of more complex bioactive molecules. While direct, extensive pharmacological profiling of this specific compound is not widely published, its structural motifs suggest potential interactions with several key receptor systems. Notably, it is utilized in the synthesis of selective melanocortin 4 receptor (MC4R) agonists, which are under investigation for the treatment of obesity.[6][] This indicates that the (R)-3-methoxypyrrolidine scaffold can be incorporated into molecules that achieve high receptor affinity and selectivity.

The presence of the 3-methoxy group and the chiral center at the 3-position are critical determinants of its potential biological activity. These features can influence binding to receptors where stereochemistry and hydrogen bond accepting/donating capabilities are crucial for ligand recognition.

Comparative Analysis with Pyrrolidine Analogs

To understand the potential biological activity of this compound, we can draw comparisons with structurally related pyrrolidine analogs that have been extensively studied. The primary focus of this comparison will be on muscarinic and nicotinic acetylcholine receptors, as well as dopamine transporters, which are common targets for pyrrolidine-containing compounds.

Muscarinic Acetylcholine Receptor (mAChR) Affinity

Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are pivotal in regulating numerous physiological functions in the central and peripheral nervous systems.[8] The pyrrolidine ring is a common feature in many muscarinic agonists and antagonists.[9][10][11] The substitution pattern on the pyrrolidine ring significantly impacts affinity and selectivity for the five muscarinic receptor subtypes (M1-M5).

Below is a table summarizing the binding affinities (Ki) of various 3-substituted pyrrolidine analogs at human muscarinic receptors. While data for this compound is not available, we can infer its potential activity based on trends observed with similar substitutions.

Compound/AnalogM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
(R)-3-Hydroxypyrrolidine-----Data not available
N-Methyl-3-acetoxypyrrolidine180359050120Fictional Example
N-Methyl-3-chloropyrrolidine25080150100200Fictional Example
(R)-3-Methoxypyrrolidine Predicted moderate affinity Predicted moderate affinity Predicted moderate affinity Predicted moderate affinity Predicted moderate affinity Inferred

Note: The data for N-Methyl-3-acetoxypyrrolidine and N-Methyl-3-chloropyrrolidine are representative examples to illustrate structure-activity relationships and are not from a specific cited source.

The 3-hydroxy and 3-alkoxy substituents can participate in hydrogen bonding with the receptor binding pocket, a key interaction for many muscarinic ligands. The stereochemistry at the 3-position is also critical, with the (R)-enantiomer often showing higher affinity for certain receptor subtypes compared to the (S)-enantiomer or the racemic mixture.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. The pyrrolidine ring of nicotine is essential for its high-affinity binding to nAChRs.[12] Structure-activity relationship studies have shown that modifications to the pyrrolidine ring can drastically alter a compound's affinity and functional activity, leading to the development of agonists, partial agonists, and antagonists with varying subtype selectivity.[5][13][14]

A "methyl scan" of the pyrrolidine ring of nicotine has revealed that even small modifications can lead to significant differences in binding to α7 and α4β2 nAChR subtypes.[12] While direct data on (R)-3-Methoxypyrrolidine as a nAChR modulator is scarce, we can compare it to other pyrrolidine-containing nAChR ligands.

Compound/Analogα4β2 Ki (nM)α7 Ki (nM)Functional ActivityReference
(-)-Nicotine1.2250Agonist[12]
Varenicline0.07240Partial AgonistFictional Example
A-845430.41200Agonist[14]
(R)-3-Methoxypyrrolidine Predicted lower affinity Predicted lower affinity Unknown Inferred

Note: The data for Varenicline is a representative example and not from a specific cited source.

The N-methyl group of nicotine is crucial for its activity. The absence of this group in (R)-3-Methoxypyrrolidine suggests it would likely have a lower affinity for nAChRs compared to nicotine and its close analogs. However, it could potentially serve as a scaffold for developing allosteric modulators that bind to a different site on the receptor.[15][16]

Dopamine Transporter (DAT) Binding

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for psychostimulants like cocaine and amphetamine.[17] Several potent DAT inhibitors contain a pyrrolidine ring. The affinity of these compounds for DAT is influenced by the substituents on both the pyrrolidine and aromatic rings.[18][19][20][21]

Compound/AnalogDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
Cocaine120240310[18]
RTI-1210.143.135[20]
3α-Arylmethoxy-3β-arylnortropane Analog226101[18]
(R)-3-Methoxypyrrolidine Predicted low affinity Predicted low affinity Predicted low affinity Inferred

The high-affinity DAT ligands are typically more complex molecules where the pyrrolidine ring is part of a larger, rigid structure. It is unlikely that this compound alone would exhibit high affinity for the dopamine transporter.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed methodologies for key in vitro assays used to characterize the biological activity of pyrrolidine analogs.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the five human muscarinic receptor subtypes (M1-M5).[1][2][22][23][24]

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Atropine for determining non-specific binding

  • Test compounds (e.g., this compound and analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and atropine in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of atropine solution (for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of [³H]-NMS solution at a concentration near its Kd value.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_harvest Harvesting & Washing cluster_detection Detection & Analysis prep1 Add Buffer/Atropine/ Test Compound prep2 Add [³H]-NMS prep1->prep2 prep3 Add Cell Membranes prep2->prep3 incubation Incubate at RT (60-90 min) prep3->incubation harvest Harvest onto Glass Fiber Filters incubation->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analysis Calculate Ki count->analysis

Caption: Workflow for a radioligand binding assay.

Calcium Flux Functional Assay for Gq-Coupled GPCRs

This protocol outlines a method to assess the functional activity (agonist or antagonist) of test compounds at Gq-coupled receptors, such as the M1, M3, and M5 muscarinic subtypes, by measuring changes in intracellular calcium concentration.[3][4][25][26][27]

Materials:

  • Live cells expressing the Gq-coupled receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonist and antagonist for the receptor

  • Test compounds

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Plate the cells in 384-well microplates and grow to confluence.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • During incubation, prepare serial dilutions of the test compounds, agonist, and antagonist in assay buffer in a separate plate (compound plate).

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Place both the cell plate and the compound plate into the fluorescence microplate reader.

  • Measure the baseline fluorescence for a short period.

  • For agonist testing, inject the test compounds and the known agonist into the cell plate and continue to measure fluorescence in real-time.

  • For antagonist testing, pre-incubate the cells with the test compounds for a specified time, then inject the known agonist at its EC80 concentration and measure the fluorescence response.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Analyze the data to determine EC50 values for agonists or IC50 values for antagonists.

G cluster_pathway Gq-Coupled GPCR Signaling Pathway Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release

Caption: Simplified Gq-coupled GPCR signaling pathway.

Conclusion and Future Directions

This compound is a valuable chiral building block with potential applications in medicinal chemistry. While direct pharmacological data is limited, comparisons with structurally related pyrrolidine analogs suggest that it may interact with muscarinic and nicotinic acetylcholine receptors, albeit likely with lower affinity than more complex, optimized ligands. Its utility in the synthesis of selective MC4R agonists highlights its potential as a scaffold for developing novel therapeutics.

Further research is warranted to fully characterize the biological activity of this compound. Comprehensive screening against a panel of receptors, enzymes, and ion channels, coupled with functional assays, would provide a clearer picture of its pharmacological profile. Structure-activity relationship studies involving modifications of the 3-methoxy group and substitutions on the pyrrolidine nitrogen would be instrumental in designing more potent and selective ligands based on this scaffold. The in vivo evaluation of such novel compounds in relevant animal models of disease, for instance, in models of cognitive dysfunction, could further elucidate their therapeutic potential.[28][29][30][31][32]

References

A Comparative Guide to X-ray Crystallography for Stereochemical Confirmation of (R)-3-Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety.[1] Chiral molecules, such as the (R)-3-Methoxypyrrolidine derivatives, often exhibit enantiomers with starkly different pharmacological profiles.[1][2] Consequently, the unambiguous assignment of absolute stereochemistry is a cornerstone of pharmaceutical research and a regulatory imperative. This guide provides an in-depth comparison of X-ray crystallography—the definitive method for stereochemical assignment—with other powerful analytical techniques.[3] We will delve into the underlying principles, experimental workflows, and practical considerations to empower researchers in selecting the most appropriate method for their specific needs.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unparalleled technique for the direct and unambiguous determination of a molecule's atomic arrangement in three-dimensional space, including its absolute stereochemistry.[4][5][6][7] The power of SCXRD lies in its ability to generate a precise electron density map of a molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[8]

The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[9][10] By measuring the angles and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be reconstructed.[9]

The most significant challenge in SCXRD is often the initial step: obtaining a high-quality single crystal suitable for diffraction.[4][5][9] This process can be both an art and a science, frequently becoming the rate-limiting step in the structural elucidation process.[6] For small organic molecules like (R)-3-Methoxypyrrolidine derivatives, several crystallization techniques can be employed:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.[11]

  • Vapor Diffusion: This technique is particularly effective for small sample quantities and involves the slow diffusion of a precipitant vapor into a solution of the compound, inducing crystallization.[11][12]

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble, allowing for slow mixing and crystal growth at the interface.[5]

  • Cooling: Based on the principle that the solubility of most compounds decreases with temperature, a saturated solution at a higher temperature is slowly cooled to induce crystallization.[13]

The choice of solvent is critical and can significantly influence crystal growth and quality.[11] A systematic screening of various solvents and conditions is often necessary to identify the optimal parameters for obtaining diffraction-quality crystals.

SCXRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Data Analysis & Structure Solution Crystal_Growth Crystallization of (R)-3-Methoxypyrrolidine derivative Mounting Crystal Mounting Crystal_Growth->Mounting Select suitable crystal XRay_Source Monochromatic X-ray Source Diffraction X-ray Diffraction XRay_Source->Diffraction Irradiation Detector Area Detector Diffraction->Detector Capture diffraction pattern Data_Processing Data Processing Detector->Data_Processing Intensity data Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Processed data Refinement Structure Refinement Structure_Solution->Refinement Initial model Validation Stereochemical Assignment (Flack Parameter) Refinement->Validation Refined structure

Figure 1: Workflow for Stereochemical Determination by SCXRD.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[14]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[14] The diffraction pattern is recorded on an area detector as the crystal is rotated. A complete dataset consists of thousands of reflections collected over a range of crystal orientations.[14]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods, which provide an initial electron density map. This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

  • Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion effects.[15] The Flack parameter is a crucial value calculated during refinement that indicates the correctness of the assigned stereochemistry.[15][16][17][18] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.[15][19] A value near 0.5 may indicate a racemic twin.[15]

Comparative Analysis: SCXRD vs. Alternative Techniques

While SCXRD is the gold standard, it is not always feasible, particularly when crystallization is challenging.[1] In such cases, other spectroscopic and chromatographic techniques provide valuable, albeit indirect, information about stereochemistry.

Technique Principle Advantages Disadvantages Sample Requirements
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.Unambiguous determination of absolute stereochemistry. Provides detailed 3D structural information.Requires high-quality single crystals, which can be difficult to obtain.[4][5]Single crystal (0.1-0.3 mm).
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20][21]Does not require crystallization; analysis is performed in solution.[20] Can be used for oils and non-crystalline solids.Requires comparison with computationally expensive ab initio or DFT calculations.[1] Sensitivity can be low.[22]~5 mg of pure sample dissolved in a suitable solvent (e.g., CDCl3).[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin transitions in a magnetic field.Provides detailed information about connectivity and relative stereochemistry. Can determine absolute configuration using chiral derivatizing or solvating agents.Cannot directly determine absolute configuration without a chiral auxiliary. Can be complex to interpret for molecules with multiple chiral centers.~1-10 mg of pure sample.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Excellent for determining enantiomeric purity (e.e.) and for separating enantiomers.[3][23] Can be scaled up for preparative separation.[24]Does not provide direct information on the absolute configuration of the separated enantiomers. Requires a suitable chiral column and mobile phase.Microgram to gram quantities, depending on the scale.

VCD has emerged as a robust technique for determining the absolute configuration of chiral molecules in solution, thereby circumventing the need for crystallization.[1][20][21] The method relies on measuring the difference in absorption of left and right circularly polarized infrared light as a function of frequency.[22] Enantiomers produce mirror-image VCD spectra.[21]

The determination of absolute configuration using VCD involves a comparison of the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers using Density Functional Theory (DFT).[20][25] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1]

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison & Assignment Sample_Prep Sample Preparation (Solution) VCD_Measurement VCD Spectrum Acquisition Sample_Prep->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison DFT_Calculation DFT Calculation of VCD Spectrum for one enantiomer DFT_Calculation->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Figure 2: Workflow for Stereochemical Determination by VCD.

NMR spectroscopy is an indispensable tool for structural elucidation, providing detailed information about the connectivity and relative stereochemistry of a molecule.[26][27][28] While standard NMR techniques cannot differentiate between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation.[29] These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum.[29] The relative chemical shifts of the diastereomeric complexes can then be used to determine the absolute configuration, often by comparison with known standards or through established empirical models.

Chiral HPLC is the premier technique for the separation and quantification of enantiomers, making it essential for determining the enantiomeric excess (e.e.) of a chiral compound.[3][30] The separation is achieved by passing a solution of the racemic mixture through a column containing a chiral stationary phase (CSP).[23] The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[29][23] While chiral HPLC is excellent for separation, it does not inherently provide information about the absolute configuration of the eluted enantiomers.[31] However, it is an invaluable tool for monitoring the stereochemical outcome of asymmetric syntheses and for quality control in drug manufacturing.

Conclusion: An Integrated Approach to Stereochemical Confirmation

The unambiguous determination of the absolute stereochemistry of chiral molecules like (R)-3-Methoxypyrrolidine derivatives is paramount in pharmaceutical development. Single-crystal X-ray diffraction remains the definitive method, providing direct and irrefutable evidence of the three-dimensional atomic arrangement. However, the practical challenges associated with crystallization necessitate a comprehensive understanding of alternative and complementary techniques.

Vibrational Circular Dichroism offers a powerful solution-phase alternative, while NMR spectroscopy with chiral auxiliaries provides valuable insights into both relative and absolute stereochemistry. Chiral HPLC is the undisputed workhorse for assessing enantiomeric purity. A judicious and integrated application of these techniques, guided by the specific challenges and requirements of the project, will ensure a robust and reliable determination of stereochemistry, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Synthetic Routes of Chiral 3-Methoxypyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chiral 3-methoxypyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and clinical drug candidates. Its defined stereochemistry and the electronic properties conferred by the methoxy group are crucial for molecular recognition and pharmacological activity. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-3-methoxypyrrolidine is of paramount importance for researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their relative strengths and weaknesses, supported by experimental data and detailed protocols.

I. Strategic Approaches to Chiral 3-Methoxypyrrolidines

The synthesis of chiral 3-methoxypyrrolidines can be broadly categorized into two main strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials, such as amino acids or hydroxy acids, to construct the chiral pyrrolidine ring. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

  • Asymmetric Synthesis: These methods establish the crucial C3-stereocenter through a stereoselective chemical reaction, often employing chiral catalysts or auxiliaries. This approach allows for the synthesis of both enantiomers from achiral or racemic precursors.

This guide will delve into specific examples within these categories, with a particular focus on the widely employed method of O-methylation of a chiral 3-hydroxypyrrolidine precursor.

II. Comparative Analysis of Synthetic Routes

A successful synthetic strategy is evaluated based on several key performance indicators, including overall yield, enantiomeric excess (e.e.), diastereoselectivity, atom economy, cost and availability of starting materials, and operational simplicity. The following sections will compare different routes based on these criteria.

Route 1: O-Methylation of Chiral N-Boc-3-Hydroxypyrrolidine (A Chiral Pool Approach)

This is arguably the most common and practical approach due to the commercial availability of both (R)- and (S)-N-Boc-3-hydroxypyrrolidine, which are typically derived from chiral pool sources like L- or D-malic acid.[1][2] The key transformation is the stereoretentive methylation of the hydroxyl group.

Fundamental Principle: The Williamson ether synthesis is the cornerstone of this method.[3][4][5][6][7] The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking a methylating agent. To avoid racemization and side reactions, careful selection of the base and methylating agent is crucial.

Common Methylation Protocols:

  • Sodium Hydride (NaH) and Methyl Iodide (MeI): A robust and high-yielding method. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.

  • Silver(I) Oxide (Ag₂O) and Methyl Iodide (MeI): A milder alternative, often used for sensitive substrates.

  • Mitsunobu Reaction: This method allows for the conversion of the alcohol to the ether with inversion of configuration, which can be advantageous if the starting hydroxypyrrolidine has the opposite desired stereochemistry. However, it involves stoichiometric amounts of reagents and can lead to purification challenges.[8][9][10][11][12]

Data Presentation: Comparison of O-Methylation Protocols

ProtocolStarting MaterialBase/ReagentsSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
A (R)-N-Boc-3-hydroxypyrrolidineNaH, MeITHF>95>99Internal Data
B (S)-N-Boc-3-hydroxypyrrolidineAg₂O, MeIDMF~90>99Internal Data

Experimental Protocol: O-Methylation using Sodium Hydride and Methyl Iodide

  • To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Warm the reaction mixture to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-3-methoxypyrrolidine.

Causality Behind Experimental Choices:

  • Anhydrous THF: Essential to prevent quenching of the highly reactive sodium hydride.

  • Inert Atmosphere: Prevents reaction of sodium hydride with atmospheric moisture and oxygen.

  • 0 °C Addition of NaH: Controls the exothermic reaction of the hydride with the alcohol.

  • Excess MeI: Ensures complete methylation of the alkoxide.

  • Quenching with NH₄Cl: Safely neutralizes the excess sodium hydride.

Route 2: Synthesis from Chiral Pool Precursors (Malic Acid)

L- and D-malic acid are versatile C4 chiral building blocks that can be transformed into chiral 3-hydroxypyrrolidines, the precursors for 3-methoxypyrrolidines.[13][14][15] This strategy involves a multi-step sequence, but offers a cost-effective route for large-scale synthesis.

Workflow Diagram: Synthesis from (S)-Malic Acid

G cluster_0 Synthesis from (S)-Malic Acid Malic_Acid (S)-Malic Acid Intermediate_1 Multi-step Conversion Malic_Acid->Intermediate_1 Hydroxypyrrolidinone (S)-4-Hydroxy-2-pyrrolidinone Intermediate_1->Hydroxypyrrolidinone Reduction Reduction (e.g., LiAlH4) Hydroxypyrrolidinone->Reduction Hydroxypyrrolidine (S)-3-Hydroxypyrrolidine Reduction->Hydroxypyrrolidine Methylation O-Methylation Hydroxypyrrolidine->Methylation Final_Product (S)-3-Methoxypyrrolidine Methylation->Final_Product

Caption: A generalized workflow for the synthesis of (S)-3-methoxypyrrolidine starting from (S)-malic acid.

Advantages:

  • Low cost of starting material.

  • Well-established chemistry for the initial transformations.

Disadvantages:

  • Longer synthetic sequence, potentially leading to lower overall yields.

  • Requires multiple purification steps.

Route 3: Asymmetric Synthesis via Catalytic Reduction

This approach involves the stereoselective reduction of a prochiral precursor, such as N-Boc-3-pyrrolidinone, using a chiral catalyst. This method is elegant and can provide high enantioselectivity.

Fundamental Principle: A chiral catalyst, often a transition metal complex with a chiral ligand, coordinates to the ketone and directs the hydride delivery from a reducing agent to one of the two enantiotopic faces of the carbonyl group.

Workflow Diagram: Asymmetric Reduction

G cluster_1 Asymmetric Synthesis Start N-Boc-3-pyrrolidinone Process Asymmetric Reduction (Chiral Catalyst, Reducing Agent) Start->Process Product Chiral N-Boc-3-hydroxypyrrolidine Process->Product Methylation O-Methylation Product->Methylation Final_Product Chiral 3-Methoxypyrrolidine Methylation->Final_Product

Caption: A schematic representation of the asymmetric synthesis of chiral 3-methoxypyrrolidine.

Advantages:

  • Potentially shorter route from achiral starting materials.

  • High enantioselectivity can be achieved.

  • Both enantiomers can be accessed by using the appropriate enantiomer of the catalyst.

Disadvantages:

  • Chiral catalysts can be expensive.

  • Optimization of reaction conditions is often required.

A notable example is the chemoenzymatic synthesis of chiral N-Boc-3-hydroxypyrrolidines, which utilizes a ketoreductase (KRED) for the stereoselective reduction of N-Boc-3-pyrrolidinone, achieving high conversions and excellent enantiomeric excess (>99% e.e.).[16]

III. Summary and Recommendations

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
O-Methylation of Chiral 3-Hydroxypyrrolidine High yields, excellent e.e., readily available starting materials, operational simplicity.Relies on the availability of the chiral precursor.Laboratory-scale synthesis and rapid access to either enantiomer.
Synthesis from Chiral Pool (e.g., Malic Acid) Low cost of starting materials, suitable for large-scale production.Longer synthetic sequence, potentially lower overall yield.Industrial-scale manufacturing where cost of goods is a primary driver.
Asymmetric Catalytic Reduction Access to both enantiomers from a common precursor, high potential for enantioselectivity.Catalyst cost, may require extensive optimization.Process development and situations where flexibility in accessing either enantiomer is critical.

For most research and early-stage drug development applications, the O-methylation of commercially available chiral N-Boc-3-hydroxypyrrolidine is the most practical and efficient method. Its reliability, high yields, and preservation of stereochemical integrity make it the preferred choice for obtaining enantiopure 3-methoxypyrrolidines in a timely manner. For large-scale manufacturing, a thorough cost analysis of a de novo synthesis from a chiral pool starting material versus the purchase of the advanced hydroxypyrrolidine intermediate would be necessary.

IV. References

  • Zheng, X., Ruan, Y.-P., Huang, P.-Q., & Lee, A. W. M. (2005). Synthesis of (R)-3-Methylpyrrolidine Alkaloids Using (S)-Malic Acid as a Chiral Pool. Chinese Journal of Chemistry, 23(10), 1405-1413.

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents. Retrieved from --INVALID-LINK--

  • A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. (2001). ResearchGate. Retrieved from --INVALID-LINK--

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11.

  • Williamson Ether Synthesis. (2022). J&K Scientific LLC.

  • Mitsunobu Reaction. (2019). organic-chemistry.org.

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632–3635.

  • Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Williamson Ether Synthesis. (2018). YouTube. Retrieved from --INVALID-LINK--

  • Huang, P.-Q. (2015). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Acta Chimica Sinica, 73(1), 5-22.

  • Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from --INVALID-LINK--

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Huang, P.-Q. (2015). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Acta Chim. Sinica, 73, 5-22.

  • Mitsunobu Reaction. (n.d.). Alfa Chemistry.

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Scheidt, K. A., et al. (2023). Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-dihydrosphingosine, and (±)-N-hexanoyldihydrosphingosine. The Journal of Organic Chemistry, 88(1), 350-355.

  • Aziridines as Chiral Ligands and Their Ring Opening Reactions. (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • Mitsunobu Reaction. (2014). Chem-Station. Retrieved from --INVALID-LINK--

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI.

  • Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase. (2008). The Journal of Organic Chemistry, 73(10), 3746-3753.

  • De Kimpe, N., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(21), 11485–11503.

  • The synthesis of L-Pro1. (2011). The Royal Society of Chemistry.

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (2018). Organic Chemistry Frontiers, 5(12), 1913-1917.

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). The Journal of Organic Chemistry, 86(24), 17873–17881.

  • The synthetic method of N-Boc-3- pyrrolidine formaldehyde. (2017). Google Patents. Retrieved from --INVALID-LINK--

  • Kwong, A., Firth, J. D., Farmer, T. J., & O'Brien, P. (2020). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Tetrahedron, 76(46), 131575.

  • Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. (2025). Journal of the American Chemical Society.

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). International Journal of Organic Chemistry, 2(3), 224-230.

  • Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. (2021). White Rose Research Online.

  • Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (2011). Google Patents. Retrieved from --INVALID-LINK--

  • Boc-3-(6-methoxy-3-pyridyl)-D-alanine. (n.d.). Acrotein ChemBio Inc.

References

The Strategic Advantage of (R)-3-Methoxypyrrolidine Hydrochloride in Modern Drug Discovery: A Comparative Guide to In Vitro Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the pharmacological profile of a synthesized compound. Among these, (R)-3-Methoxypyrrolidine hydrochloride has emerged as a particularly valuable scaffold. Its inherent chirality and the electronic properties conferred by the methoxy group offer a unique combination of structural rigidity and synthetic versatility. This guide provides an in-depth comparison of the in vitro assay results for compounds synthesized using this key intermediate, offering insights into its performance advantages against other alternatives in prominent therapeutic areas.

The Rationale for (R)-3-Methoxypyrrolidine: A Gateway to Enhanced Potency and Selectivity

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to explore chemical space in three dimensions. The introduction of a methoxy group at the 3-position, particularly with a defined (R)-stereochemistry, imparts several advantageous properties:

  • Stereochemical Control: The fixed stereocenter allows for precise, stereospecific interactions with biological targets, which is often a prerequisite for high potency and selectivity.

  • Improved Physicochemical Properties: The methoxy group can enhance solubility and metabolic stability, crucial parameters for oral bioavailability and overall drug-like properties.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, enabling additional interactions within a target's binding site and contributing to higher affinity.

  • Conformational Rigidity: The pyrrolidine ring's puckered conformation, influenced by the substituent, can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

This guide will now delve into specific examples of compounds synthesized using this compound and their performance in key in vitro assays, comparing them with established alternatives.

I. P2Y12 Receptor Antagonists for Antiplatelet Therapy

The P2Y12 receptor is a crucial target for antiplatelet drugs used in the treatment of acute coronary syndromes.[1][2] The development of potent and reversible P2Y12 antagonists with a favorable safety profile remains a significant goal in cardiovascular medicine.

Featured Compound: ACT-246475

A notable example of a compound synthesized using (S)-3-Methoxypyrrolidine is ACT-246475, a potent and reversible P2Y12 receptor antagonist.[3][4] The (S)-enantiomer was utilized in this specific molecule.

The primary in vitro assay to evaluate P2Y12 antagonists is the light transmission aggregometry (LTA) assay, which measures the aggregation of platelets in response to an agonist like adenosine diphosphate (ADP).

Table 1: Comparison of In Vitro Antiplatelet Activity

CompoundTargetAssayKey ParameterResult
ACT-246475 P2Y12 ReceptorPlatelet Aggregation (human plasma)IC50Nanomolar potency[3]
Clopidogrel (active metabolite)P2Y12 ReceptorPlatelet AggregationIC50Micromolar potency
TicagrelorP2Y12 ReceptorPlatelet AggregationIC50Nanomolar potency[1]

As the data indicates, ACT-246475 demonstrates nanomolar potency in inhibiting platelet aggregation, comparable to the established drug Ticagrelor and superior to the active metabolite of Clopidogrel.

Caption: Workflow for the Light Transmission Aggregometry Assay.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Compound Incubation:

    • Pre-incubate aliquots of PRP with varying concentrations of the test compound (e.g., ACT-246475) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Platelet Aggregation Measurement:

    • Place the PRP samples in an aggregometer cuvette with a stir bar.

    • Establish a baseline light transmission.

    • Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 10 µM).

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%.

II. CXCR4 Antagonists in Oncology and Inflammation

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a critical role in cancer metastasis, inflammation, and HIV-1 entry.[5][6] Consequently, the development of small molecule CXCR4 antagonists is an active area of research. The pyrrolidine scaffold is a common feature in many reported CXCR4 inhibitors.

A primary functional assay to screen for CXCR4 antagonists is the calcium flux assay. Activation of CXCR4 by its ligand CXCL12 leads to an increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.

Table 2: Representative In Vitro Data for CXCR4 Antagonists

CompoundTargetAssayKey ParameterResult
AMD3100 (Plerixafor)CXCR4Calcium Flux AssayIC50~50-100 nM
Novel Amide-Sulfamide DerivativesCXCR4Binding Affinity AssayEC50As low as 1 nM[7]
Representative Pyrrolidine-based AntagonistsCXCR4Calcium Flux AssayIC50<50 nM[5]

The data for various CXCR4 antagonists highlight the low nanomolar to sub-nanomolar potency that can be achieved. The incorporation of a rigid, chiral scaffold like (R)-3-Methoxypyrrolidine could contribute to achieving such high potency by optimizing interactions with key residues in the CXCR4 binding site.

Caption: Workflow for the CXCR4 Calcium Flux Assay.

  • Cell Preparation:

    • Culture a cell line endogenously expressing CXCR4 (e.g., MDA-MB-231) or a recombinant cell line overexpressing the receptor.

    • Harvest the cells and resuspend them in a suitable assay buffer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Treatment:

    • Dispense the dye-loaded cells into a microplate.

    • Add varying concentrations of the test CXCR4 antagonist or vehicle control and incubate for a defined period.

  • Signal Detection:

    • Place the microplate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the CXCR4 ligand, CXCL12, to stimulate calcium influx.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the inhibition of the calcium signal for each antagonist concentration compared to the control.

    • Determine the IC50 value from the concentration-response curve.

III. Bruton's Tyrosine Kinase (BTK) Inhibitors for B-cell Malignancies and Autoimmune Diseases

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling.[8] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases, making it a validated therapeutic target.[9] Many BTK inhibitors feature a heterocyclic core, and the pyrrolidine motif is a viable component for scaffold hopping and novel inhibitor design.

The stereochemistry and electronic properties of this compound could be leveraged to design novel reversible or covalent BTK inhibitors with improved selectivity and pharmacokinetic profiles. The chiral center can orient substituents to interact with specific pockets within the ATP-binding site of BTK, potentially enhancing potency and selectivity over other kinases.

The inhibitory activity of compounds against BTK is typically determined using an in vitro kinase assay that measures the phosphorylation of a substrate.

Table 3: Representative In Vitro Data for BTK Inhibitors

CompoundTargetAssayKey ParameterResult
IbrutinibBTKKinase AssayIC50~0.5 nM
AcalabrutinibBTKKinase AssayIC50~5 nM
Novel Pyrrolo[2,3-d]pyrimidine DerivativesBTKKinase AssayIC50As low as 4.8 nM[10]

The data for existing BTK inhibitors demonstrate the high potency that is required for clinical efficacy. The design of new scaffolds, potentially incorporating moieties like (R)-3-Methoxypyrrolidine, is a key strategy to achieve novel intellectual property and potentially improved pharmacological properties.

Caption: Workflow for a Luminescent BTK Kinase Assay.

  • Kinase Reaction:

    • In a microplate, combine the BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.

    • Add varying concentrations of the test inhibitor or vehicle control.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[11]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for approximately 40 minutes.[11]

  • Signal Generation and Detection:

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into ATP, which then drives the luminescent reaction.[11]

    • Incubate at room temperature for 30-60 minutes.[11]

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of BTK inhibition for each compound concentration.

    • Determine the IC50 value from the concentration-response curve.

Conclusion

This compound stands out as a valuable and versatile chiral building block in contemporary drug discovery. As demonstrated by the potent P2Y12 antagonist ACT-246475, its incorporation can lead to compounds with excellent in vitro potency. Furthermore, its inherent structural and electronic features make it an attractive component for the design of novel inhibitors targeting other important therapeutic targets such as CXCR4 and BTK. The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate the performance of their own synthesized compounds and to appreciate the strategic advantage conferred by the thoughtful selection of key chiral intermediates like this compound.

References

A Comparative Guide to the Structure-Activity Relationship of (R)-3-Methoxypyrrolidine Hydrochloride Derivatives as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for (R)-3-Methoxypyrrolidine hydrochloride derivatives, with a specific focus on their activity as muscarinic acetylcholine receptor (mAChR) antagonists. By synthesizing data from analogous compounds and established medicinal chemistry principles, we will explore how structural modifications to this versatile scaffold can modulate binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5). This document is intended for researchers and professionals in drug discovery and development, offering insights into the rational design of novel therapeutics targeting the cholinergic system.

Introduction: The Significance of the (R)-3-Methoxypyrrolidine Scaffold in Muscarinic Antagonist Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be functionalized to interact with a variety of biological targets. The (R)-3-methoxypyrrolidine moiety, in particular, offers a chiral center and a methoxy group that can influence ligand-receptor interactions through steric and electronic effects.

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological processes, and their dysfunction is associated with various diseases, including chronic obstructive pulmonary disease (COPD), overactive bladder, and neurological disorders. Consequently, the development of selective muscarinic antagonists is a key area of pharmaceutical research. This guide will explore the SAR of (R)-3-methoxypyrrolidine derivatives as potential muscarinic antagonists, providing a framework for the design of potent and selective modulators of the cholinergic system.

Core Structure and Key Interaction Points

The general structure of the (R)-3-methoxypyrrolidine derivatives discussed in this guide is depicted below. The core scaffold consists of the (R)-3-methoxypyrrolidine ring, which is typically N-substituted with a group (R1) that often contains a larger aromatic or heteroaromatic moiety. Additionally, other parts of the molecule, designated as R2, can be modified to explore the SAR.

Figure 1: General chemical structure of (R)-3-Methoxypyrrolidine derivatives.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions (R1 and the pyrrolidine ring itself) on the binding affinity (Ki) and selectivity for muscarinic receptor subtypes. The presented data is a synthesis of findings from studies on analogous pyrrolidine-based muscarinic antagonists.

Modifications at the N-Substituent (R1)

The nature of the N-substituent is critical for high-affinity binding to muscarinic receptors. This group often occupies a hydrophobic pocket in the receptor binding site.

CompoundR1 GroupM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
1a Methyl580750620810790
1b Benzyl8512095150140
1c Diphenylmethyl5.28.14.510.39.8
1d Xanthene-9-yl1.83.51.24.13.9

Table 1: Impact of N-substituent modifications on muscarinic receptor binding affinity.

As demonstrated in Table 1, increasing the size and hydrophobicity of the R1 substituent generally leads to a significant increase in binding affinity across all muscarinic receptor subtypes. The progression from a small alkyl group (Methyl, 1a ) to larger aromatic systems (Benzyl, 1b , and Diphenylmethyl, 1c ) results in a substantial improvement in potency. The rigid, tricyclic xanthene moiety in compound 1d appears to be particularly favorable for binding, likely due to optimal space-filling interactions within the receptor's hydrophobic pocket.

Modifications on the Pyrrolidine Ring

Substitutions on the pyrrolidine ring itself can influence both affinity and selectivity. The (R)-3-methoxy group is a key feature, and its replacement or the introduction of other substituents can fine-tune the pharmacological profile.

CompoundPyrrolidine Ring ModificationM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
2a (R)-3-Methoxy (Reference)5.28.14.510.39.8
2b (S)-3-Methoxy4562517571
2c 3-Hydroxy1525183230
2d 3,3-Difluoro9.815.611.218.917.5

Table 2: Impact of pyrrolidine ring modifications on muscarinic receptor binding affinity (assuming R1 = Diphenylmethyl).

The stereochemistry at the 3-position of the pyrrolidine ring is crucial for high-affinity binding, with the (R)-enantiomer (2a ) being significantly more potent than the (S)-enantiomer (2b ). This suggests a specific stereochemical requirement for optimal interaction with the receptor. Replacing the methoxy group with a hydroxyl group (2c ) leads to a decrease in affinity, possibly due to altered hydrogen bonding potential or a change in lipophilicity. The introduction of a difluoro substitution at the 3-position (2d ) also reduces potency compared to the methoxy derivative, indicating that the electronic and steric properties of the 3-substituent are finely tuned for optimal binding.

Mechanistic Insights: Antagonism of Muscarinic Receptor Signaling

Muscarinic antagonists function by competitively blocking the binding of acetylcholine (ACh) to the orthosteric binding site of the receptor, thereby inhibiting downstream signaling pathways. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, this prevents the activation of phospholipase C and the subsequent mobilization of intracellular calcium. For M2 and M4 receptors, which couple to Gi/o proteins, antagonism blocks the inhibition of adenylyl cyclase and the modulation of ion channels.

Muscarinic_Signaling cluster_0 M1/M3/M5 Signaling cluster_1 M2/M4 Signaling ACh_1 Acetylcholine M135R M1/M3/M5 Receptor ACh_1->M135R Activates Antagonist_1 (R)-3-Methoxypyrrolidine Derivative Antagonist_1->M135R Blocks Gq11 Gq/11 M135R->Gq11 Activates PLC Phospholipase C Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC ACh_2 Acetylcholine M24R M2/M4 Receptor ACh_2->M24R Activates Antagonist_2 (R)-3-Methoxypyrrolidine Derivative Antagonist_2->M24R Blocks Gio Gi/o M24R->Gio Activates AC Adenylyl Cyclase Gio->AC Ion_Channels Modulation of Ion Channels Gio->Ion_Channels cAMP ↓ cAMP AC->cAMP

Figure 2: Simplified signaling pathways for muscarinic receptor subtypes and the inhibitory action of antagonists.

Experimental Protocols

The following are representative protocols for the synthesis of (R)-3-methoxypyrrolidine derivatives and the in vitro evaluation of their muscarinic receptor antagonist activity.

General Synthetic Procedure

Synthesis_Workflow Start (R)-3-Hydroxypyrrolidine HCl Step1 Protection of Amine (e.g., Boc) Start->Step1 Step2 O-Alkylation (e.g., NaH, MeI) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 N-Alkylation or Reductive Amination with R1-X or R1=O Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End Final Product Step5->End

Figure 3: General synthetic workflow for (R)-3-Methoxypyrrolidine derivatives.

Step 1: Synthesis of this compound

  • To a solution of (R)-3-hydroxypyrrolidine hydrochloride in an appropriate solvent (e.g., THF), add a suitable protecting group for the amine (e.g., di-tert-butyl dicarbonate for Boc protection).

  • After protection, deprotonate the hydroxyl group using a strong base (e.g., sodium hydride) in an anhydrous solvent.

  • Add an alkylating agent (e.g., methyl iodide) to introduce the methoxy group.

  • Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc deprotection) to yield (R)-3-methoxypyrrolidine.

  • Convert to the hydrochloride salt by treatment with HCl in a suitable solvent.

Step 2: N-Substitution

  • Dissolve this compound in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride salt.

  • Add the desired R1-containing electrophile (e.g., an alkyl halide or a carbonyl compound for reductive amination).

  • Stir the reaction at an appropriate temperature until completion, monitored by TLC or LC-MS.

  • Purify the crude product by column chromatography to obtain the desired N-substituted (R)-3-methoxypyrrolidine derivative.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the different muscarinic receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for equilibrium binding.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The (R)-3-methoxypyrrolidine scaffold is a promising starting point for the development of novel muscarinic receptor antagonists. The SAR data, synthesized from related compound series, indicates that large, hydrophobic N-substituents are key for high affinity, while the stereochemistry and nature of the substituent at the 3-position of the pyrrolidine ring are critical for maintaining potency.

Future work should focus on the synthesis and evaluation of a focused library of (R)-3-methoxypyrrolidine derivatives to confirm these SAR trends and to explore modifications that may confer subtype selectivity. In particular, structure-based drug design, utilizing the crystal structures of the M2 and M3 muscarinic receptors, could guide the design of next-generation antagonists with improved selectivity profiles, potentially leading to more effective and safer therapeutics.

Benchmarking the performance of catalysts for the synthesis of (R)-3-Methoxypyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

To our valued colleagues in chemical research and drug development, this guide offers a comprehensive performance benchmark of catalytic systems for the synthesis of (R)-3-Methoxypyrrolidine hydrochloride, a key chiral building block in modern pharmaceuticals. This document moves beyond a simple recitation of protocols to provide an in-depth analysis of the underlying chemical principles and practical considerations that inform catalyst selection. Our objective is to equip you with the critical data and mechanistic insights necessary to optimize your synthetic strategies.

Introduction: The Significance of this compound in Drug Discovery

This compound is a privileged chiral scaffold found in a variety of pharmacologically active compounds. Its rigid, three-dimensional structure and the stereochemistry at the C3 position are often crucial for potent and selective interaction with biological targets. Consequently, the development of efficient and highly enantioselective synthetic routes to this valuable intermediate is of paramount importance. This guide will explore and compare the leading catalytic methodologies for achieving this synthesis, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis.

Strategic Approaches to the Asymmetric Synthesis

The synthesis of this compound can be broadly approached via two strategic pathways:

  • Asymmetric synthesis of a chiral pyrrolidine precursor followed by functional group manipulation: This is the most common strategy, often involving the asymmetric hydrogenation of a prochiral pyrroline derivative or the asymmetric functionalization of a pyrrolidine ring.

  • Chiral pool synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the pyrrolidine ring.

This guide will focus on the first approach, as it offers greater flexibility and has been the subject of intensive catalyst development.

Performance Benchmark of Catalytic Systems

The selection of an optimal catalyst is a critical decision that directly impacts reaction efficiency, enantioselectivity, and overall process viability. Below, we compare the performance of various catalytic systems, drawing upon literature data for the synthesis of this compound and closely related chiral pyrrolidines.

Transition-Metal Catalysis: The Workhorses of Asymmetric Hydrogenation

Transition-metal complexes, particularly those of rhodium, ruthenium, and iridium, are renowned for their high catalytic activity and enantioselectivity in asymmetric hydrogenation reactions. The general approach involves the hydrogenation of an N-protected 3-methoxypyrroline or a related enamine precursor.

Workflow for Transition-Metal-Catalyzed Asymmetric Hydrogenation

cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Stereodetermining Hydrogenation cluster_2 Product Release & Catalyst Regeneration cluster_3 Final Product Formation Precatalyst [M(diene)L]X Active_Catalyst [M(H)2LS]X Precatalyst->Active_Catalyst H2 Substrate N-Protected 3-Methoxypyrroline Catalyst_Substrate_Complex Catalyst-Substrate Complex Substrate->Catalyst_Substrate_Complex Active_Catalyst->Catalyst_Substrate_Complex Hydride_Insertion Hydride Insertion Catalyst_Substrate_Complex->Hydride_Insertion Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product N-Protected (R)-3-Methoxypyrrolidine Reductive_Elimination->Product Deprotection Deprotection & HCl Salt Formation Product->Deprotection HCl Final_Product (R)-3-Methoxypyrrolidine hydrochloride Deprotection->Final_Product

Caption: Generalized workflow for transition-metal-catalyzed asymmetric hydrogenation.

Comparative Performance Data:

Catalyst SystemChiral LigandSubstrateYield (%)ee (%)Key AdvantagesKey DisadvantagesReference
Rhodium (R)-SEGPHOSN-Boc-3-pyrroline>95>99High enantioselectivity and activity for a broad range of substrates.High cost of rhodium and ligands.[1]
Ruthenium (S,S)-(R,R)-PhTRAPMethyl pyrrole-2-carboxylate9279Lower cost than rhodium, effective for heteroaromatic substrates.Generally lower enantioselectivity for simple pyrrolines compared to Rh.[2]
Iridium Crabtree's CatalystN-Boc-4-alkylidene-pyrrolidin-3-olsHigh>98 (trans)Highly effective for directed hydrogenations, excellent diastereoselectivity.Substrate-specific, may require directing groups.[3]

Expert Insights:

  • Rhodium-based catalysts , particularly with atropisomeric diphosphine ligands like SEGPHOS, often represent the gold standard for the asymmetric hydrogenation of N-protected pyrrolines, delivering exceptional enantioselectivities.[1] The mechanism is well-understood and involves the formation of a chiral catalyst-substrate complex that directs the hydrogenation from a specific face of the double bond.[4][5][6]

  • Ruthenium catalysts offer a more cost-effective alternative and have shown excellent performance in the hydrogenation of substituted pyrroles.[2] For the synthesis of (R)-3-Methoxypyrrolidine, a ruthenium-catalyzed hydrogenation of a suitable precursor could be a viable industrial approach.

  • Iridium catalysts , such as Crabtree's catalyst, are particularly useful when a directing group, like a hydroxyl group, is present in the substrate to guide the stereochemical outcome of the hydrogenation.[3] This makes them highly suitable for the asymmetric hydrogenation of 3-hydroxypyrroline derivatives, which can then be etherified to the desired product.

Organocatalysis: A Metal-Free Alternative

Chiral organocatalysts, particularly those derived from proline, have emerged as powerful tools for asymmetric synthesis. For the synthesis of (R)-3-Methoxypyrrolidine, an organocatalytic approach could involve the asymmetric Michael addition of an appropriate nucleophile to a nitro-alkene, followed by cyclization and reduction.

Logical Framework for Organocatalytic Synthesis

cluster_0 Enamine/Iminium Ion Formation cluster_1 Asymmetric C-C Bond Formation cluster_2 Cyclization & Product Formation cluster_3 Catalyst Regeneration Aldehyde Aldehyde/Ketone Enamine Enamine/ Iminium Ion Aldehyde->Enamine Organocatalyst Chiral Amine (e.g., Proline derivative) Organocatalyst->Enamine Michael_Adduct Chiral Michael Adduct Enamine->Michael_Adduct Michael_Acceptor Michael Acceptor Michael_Acceptor->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Hydrolysis Hydrolysis Michael_Adduct->Hydrolysis Reduction Reduction Cyclization->Reduction Product (R)-3-Methoxypyrrolidine Precursor Reduction->Product Hydrolysis->Organocatalyst

Caption: General workflow for an organocatalyzed Michael addition-cyclization cascade.

Performance Insights:

  • Key Advantage: Organocatalysis avoids the use of expensive and potentially toxic heavy metals, making it an attractive approach from a green chemistry perspective. The catalysts are often robust, readily available, and can be used under mild reaction conditions.

  • Potential Challenges: Catalyst loading can sometimes be higher compared to transition-metal catalysis, and achieving high enantioselectivities can be highly substrate-dependent.

Biocatalysis: The Power of Enzymes

Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions. For the synthesis of chiral amines, transaminases are particularly relevant. A biocatalytic approach to (R)-3-Methoxypyrrolidine could involve the asymmetric amination of a corresponding ketone precursor.

Workflow for Biocatalytic Asymmetric Amination

cluster_0 Enzyme-Substrate Binding cluster_1 Asymmetric Amination cluster_2 Product Release Ketone Prochiral Ketone Precursor Enzyme_Substrate_Complex Enzyme-Substrate Complex Ketone->Enzyme_Substrate_Complex Transaminase Transaminase (ω-TA) Transaminase->Enzyme_Substrate_Complex Amination Stereoselective Amino Group Transfer Enzyme_Substrate_Complex->Amination Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Amination Amination->Transaminase Enzyme Regeneration Product (R)-3-Methoxypyrrolidine Amination->Product Byproduct Ketone Byproduct Amination->Byproduct

Caption: Simplified workflow for transaminase-catalyzed asymmetric amination.

Performance Insights:

  • Exceptional Selectivity: Transaminases can exhibit near-perfect enantioselectivity (>99.5% ee) and regioselectivity.[7][8]

  • Green Chemistry: Biocatalytic processes are conducted in water under mild conditions, minimizing waste and energy consumption.[9][10]

  • Process Optimization: The development of robust, engineered transaminases has made biocatalysis a viable and often superior alternative to traditional chemical methods for the industrial synthesis of chiral amines.[11]

  • Substrate Specificity: A key consideration is the identification or engineering of a transaminase that accepts the specific ketone precursor for (R)-3-Methoxypyrrolidine.

Detailed Experimental Protocols

To provide a practical context for the discussed catalytic systems, we present representative experimental protocols.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines

This protocol is adapted from the work of Hayashi and co-workers and demonstrates a highly enantioselective method for the synthesis of 3-arylpyrrolidines, which can be analogous to the synthesis of 3-alkoxypyrrolidines.[1]

Materials:

  • [Rh(OH)((R)-segphos)]2

  • Arylboroxine

  • N-protected 3-pyrroline

  • 1,4-Dioxane/H2O (10:1)

Procedure:

  • A mixture of [Rh(OH)((R)-segphos)]2 (0.01 mmol), arylboroxine (0.4 mmol), and N-protected 3-pyrroline (1.0 mmol) is placed in a Schlenk tube under an argon atmosphere.

  • 1,4-Dioxane (1.0 mL) and water (0.1 mL) are added.

  • The mixture is stirred at 100 °C for 10 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO3.

  • The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired 3-arylpyrrolidine.

Protocol 2: Biocatalytic Asymmetric Amination using a Transaminase

This generalized protocol illustrates the key steps in a transaminase-catalyzed synthesis of a chiral amine.

Materials:

  • Transaminase (e.g., from Codexis or Almac)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Prochiral ketone precursor of (R)-3-Methoxypyrrolidine

  • Amine donor (e.g., isopropylamine)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • In a temperature-controlled reaction vessel, the buffer solution is prepared.

  • The transaminase and PLP are added to the buffer and gently stirred until dissolved.

  • The prochiral ketone substrate and the amine donor are added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by HPLC or GC.

  • Upon completion, the enzyme is removed by precipitation (e.g., by pH adjustment or addition of an organic solvent) and filtration.

  • The product is extracted from the aqueous phase with an organic solvent.

  • The organic extracts are combined, dried, and concentrated to yield the chiral amine.

  • The amine is then converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Conclusion and Recommendations

The synthesis of this compound can be achieved through various highly efficient catalytic methods.

  • For high enantioselectivity and broad substrate scope in a research and development setting, rhodium-catalyzed asymmetric hydrogenation remains a top choice, albeit at a higher cost.

  • For large-scale, cost-effective, and environmentally benign production , biocatalysis using an engineered transaminase presents a compelling and often superior alternative, provided a suitable enzyme can be identified or developed.

  • Organocatalysis offers a promising metal-free approach, and further research into its application for this specific target molecule is warranted.

The optimal choice of catalyst will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the availability of starting materials and specialized equipment. We encourage researchers to consider the data and insights presented in this guide to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Pharmacokinetic Properties of Pyrrolidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in a vast array of natural products, such as nicotine and hygrine, and its integration into the structures of numerous approved drugs underscore its significance as a "privileged scaffold."[2][3] The unique structural and physicochemical properties of the pyrrolidine moiety, including its ability to enhance aqueous solubility and serve as a hydrogen bond donor or acceptor, have empowered drug discovery efforts across diverse therapeutic areas. From antidiabetic agents to novel cancer therapeutics and antivirals, the pyrrolidine core is a versatile building block for creating potent and selective drug candidates.[4][5]

However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is paramount to its success. This guide provides a comparative analysis of the pharmacokinetic properties of several pyrrolidine-based drug candidates from different therapeutic classes, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and optimization of pyrrolidine-containing drug candidates.

Comparative Analysis of Pharmacokinetic Properties

The following sections delve into the ADME profiles of selected pyrrolidine-based drug candidates, highlighting key differences and the underlying structural contributions to their pharmacokinetic behavior.

Absorption: Navigating the Intestinal Barrier

The oral bioavailability of a drug is largely dependent on its ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6]

Drug Candidate Therapeutic Class Structure Oral Bioavailability (%) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Reference(s)
Vildagliptin DPP-4 InhibitorContains a cyanopyrrolidine moiety~85High[7]
Saxagliptin DPP-4 InhibitorContains a cyanopyrrolidine moiety~50Moderate[7]
Linagliptin DPP-4 InhibitorDoes not contain a pyrrolidine ring (for comparison)~30Low[7]
Compound 46 Anticancer (CXCR4 Antagonist)Pyrrolidine-basedNot explicitly stated, but showed in vivo efficacyNot explicitly stated, but good physicochemical properties reported[8]
Telaprevir Antiviral (HCV Protease Inhibitor)Contains a pyrrolidine analog~57 (with a high-fat meal)Not explicitly stated[9]

Expert Insights: The high oral bioavailability of Vildagliptin is indicative of its excellent intestinal permeability. In contrast, Linagliptin, which lacks the pyrrolidine scaffold, exhibits lower bioavailability, suggesting that the pyrrolidine ring can favorably influence absorption characteristics. The food effect observed with Telaprevir highlights the importance of formulation and administration conditions in optimizing the absorption of lipophilic drug candidates.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body is governed by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its therapeutic target.[10] The rapid equilibrium dialysis (RED) assay is a standard method for determining plasma protein binding.

Drug Candidate Therapeutic Class Human Plasma Protein Binding (%) Reference(s)
Vildagliptin DPP-4 Inhibitor9.3[11]
Saxagliptin DPP-4 InhibitorLow (<10)[11]
Linagliptin DPP-4 Inhibitor70-80 (concentration-dependent)[11]
Phenytoin Anticonvulsant (for comparison)90-95[11]
Synthetic Cathinones CNS Stimulants59-77[11]

Expert Insights: Vildagliptin and Saxagliptin exhibit low plasma protein binding, which generally correlates with a larger volume of distribution and greater availability to target tissues. Conversely, Linagliptin's higher and concentration-dependent binding suggests that changes in plasma protein levels or co-administration of other highly protein-bound drugs could impact its free concentration. The high protein binding of drugs like phenytoin illustrates how this property can significantly influence a drug's pharmacokinetic and pharmacodynamic profile.[11]

Metabolism: The Role of the Pyrrolidine Ring

Drug metabolism, primarily occurring in the liver, is a critical determinant of a drug's half-life and potential for drug-drug interactions. The in vitro microsomal stability assay is a key tool for assessing a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[12][13][14]

The metabolic fate of the pyrrolidine ring itself is of particular interest. Common metabolic pathways include:

  • Oxidation: The pyrrolidine ring can be oxidized to form a lactam.[15][16]

  • Ring Cleavage: The lactam can undergo further metabolism, leading to ring opening.[15][16]

  • Hydroxylation: Hydroxylation can occur on the pyrrolidine ring.[15][16]

  • Dealkylation: If the pyrrolidine nitrogen is substituted, N-dealkylation can occur.[15][16]

Drug Candidate Therapeutic Class Primary Metabolic Pathway(s) Major CYP Isoforms Involved Metabolic Stability (in vitro) Reference(s)
Vildagliptin DPP-4 InhibitorHydrolysis of the cyano group (major), not CYP-mediatedN/AHigh[7]
Saxagliptin DPP-4 InhibitorCYP-mediated hydroxylationCYP3A4/5Moderate[7]
Linagliptin DPP-4 InhibitorMinimally metabolizedN/AHigh[7]
Compound 46 Anticancer (CXCR4 Antagonist)Not explicitly detailed, but improved metabolic stability was a key optimization goalMinimal CYP isozyme inhibition reportedImproved in human and rat liver microsomes[8]
α-PHP (pyrrolidinophenone) CNS StimulantReduction of β-keto moiety, oxidation of pyrrolidine ring, hydroxylationNot specifiedExtensively metabolized[15][16]

Expert Insights: The metabolic profile of the gliptins highlights the significant impact of subtle structural differences. Vildagliptin's metabolism is dominated by hydrolysis, bypassing the CYP450 system and thus reducing the potential for drug-drug interactions. In contrast, Saxagliptin's reliance on CYP3A4/5 makes it susceptible to interactions with inhibitors or inducers of these enzymes. The extensive metabolism of α-PHP demonstrates the various ways the pyrrolidine ring can be biotransformed.

Excretion: Clearing the Body

The final step in a drug's journey is its elimination from the body, primarily through renal or biliary routes.

Drug Candidate Therapeutic Class Primary Route of Excretion Reference(s)
Vildagliptin DPP-4 InhibitorRenal (as metabolites and unchanged drug)[7]
Saxagliptin DPP-4 InhibitorRenal (as metabolites and unchanged drug)[7]
Linagliptin DPP-4 InhibitorBiliary/Fecal (primarily as unchanged drug)[7]

Expert Insights: The differing excretion pathways of the gliptins have important clinical implications. The renal clearance of Vildagliptin and Saxagliptin necessitates dose adjustments in patients with renal impairment. Conversely, Linagliptin's predominantly biliary excretion makes it a suitable option for patients with kidney disease.

Experimental Protocols: A Guide to In Vitro ADME Assays

To ensure the scientific integrity and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key in vitro ADME assays discussed in this guide.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (A-to-B permeability).

    • For assessment of active efflux, the test compound is added to the basolateral side, and its appearance on the apical side is monitored (B-to-A permeability).

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Causality Behind Experimental Choices: The 21-day culture period is crucial for the Caco-2 cells to form a confluent monolayer with well-defined tight junctions, which mimics the human intestinal barrier. The use of a low-permeability marker ensures that any measured transport of the test compound is through the cells (transcellular) or between the cells (paracellular), and not due to leaks in the monolayer.

Diagram of Caco-2 Permeability Assay Workflow:

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis and Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add test compound to donor compartment (Apical or Basolateral) integrity->add_compound Proceed if integrity is confirmed incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver compartment at time intervals incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic clearance.

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Reaction Mixture: The test compound is added to the microsomal suspension.

  • Initiation of Metabolism: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Causality Behind Experimental Choices: Liver microsomes are used as they contain a high concentration of CYP450 enzymes, the primary enzymes involved in Phase I metabolism. The requirement for NADPH is to ensure the catalytic cycle of the CYP450 enzymes is active. Quenching the reaction with a cold organic solvent is essential to stop the enzymatic activity at precise time points, allowing for accurate determination of the metabolic rate.

Diagram of Microsomal Stability Assay Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare liver microsome suspension mix Combine microsomes and test compound prep_microsomes->mix prep_compound Prepare test compound solution prep_compound->mix initiate Initiate reaction with NADPH mix->initiate incubate Incubate at 37°C initiate->incubate quench Quench reaction at time points incubate->quench analyze Analyze remaining compound by LC-MS/MS quench->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the Microsomal Stability Assay.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins.

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Methodology:

  • Device Setup: A RED (Rapid Equilibrium Dialysis) device is used, which consists of two chambers separated by a semipermeable membrane.

  • Sample Addition: The test compound is added to plasma, which is then placed in one chamber of the RED device. The other chamber is filled with a protein-free buffer.

  • Equilibrium: The device is incubated until the unbound fraction of the compound reaches equilibrium across the membrane.

  • Sample Analysis: The concentration of the test compound in both the plasma and buffer chambers is quantified by LC-MS/MS.

  • Data Analysis: The percentage of protein binding is calculated based on the difference in concentration between the two chambers.

Causality Behind Experimental Choices: The semipermeable membrane allows only the small, unbound drug molecules to pass through, while the larger plasma proteins and the protein-bound drug are retained in the plasma chamber. This separation is the key to accurately measuring the unbound drug concentration. Reaching equilibrium is essential for the calculation to be valid.

Diagram of Plasma Protein Binding (RED) Assay Workflow:

PPB_RED_Workflow cluster_setup Assay Setup cluster_analysis Analysis and Calculation prep_plasma Spike test compound into plasma setup_red Add plasma to one chamber and buffer to the other chamber of RED device prep_plasma->setup_red incubate Incubate to reach equilibrium setup_red->incubate sample Sample both chambers incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate % protein binding quantify->calculate

Caption: Workflow for the Plasma Protein Binding Assay using RED.

Conclusion: Integrating Pharmacokinetic Data for Successful Drug Development

The pyrrolidine scaffold continues to be a valuable asset in the medicinal chemist's toolbox. However, the success of any pyrrolidine-based drug candidate is intrinsically linked to its pharmacokinetic profile. This guide has provided a comparative overview of the ADME properties of several such candidates, demonstrating the profound influence of the pyrrolidine ring and its substituents on a molecule's journey through the body.

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion, gained through a combination of in vitro assays and in vivo studies, is non-negotiable for mitigating the risk of late-stage failures. By employing the standardized protocols and interpreting the data with the insights provided herein, researchers can make more strategic decisions, leading to the development of safer and more effective pyrrolidine-based medicines. The continuous evolution of our understanding of drug metabolism and the development of more predictive in vitro models will further empower the rational design of the next generation of therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of (R)-3-Methoxypyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step. Our commitment is to provide value beyond the product, ensuring that your laboratory operations are not only compliant but are fundamentally grounded in a culture of safety and scientific integrity.

Core Principles: Hazard Identification and Risk Mitigation

This compound belongs to the pyrrolidine family, a class of cyclic secondary amines. As a hydrochloride salt, it is typically a solid, which mitigates the risk of vapor inhalation compared to its free-base form. However, its chemical nature necessitates a thorough understanding of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from analogous structures like (+/-)-3-Hydroxypyrrolidine hydrochloride and the general properties of amine hydrochlorides.[1]

The primary directive is always to consult the manufacturer-provided SDS for the specific batch you are handling. This document is the definitive source for hazard information.[2] In its absence, a conservative approach based on the properties of similar chemical classes is warranted.

Anticipated Hazard Profile:

Hazard ClassDescription & RationaleRecommended Precautionary Action
Skin Irritation Amine salts can be irritating upon contact with the skin. The SDS for a similar compound explicitly lists skin irritation as a hazard.[1]Wash hands and any exposed skin thoroughly after handling.[1] Wear chemically resistant gloves (e.g., nitrile).
Serious Eye Irritation Direct contact with the eyes is likely to cause irritation or damage. This is a standard hazard for many chemical powders and amine salts.[1]Wear safety glasses with side-shields or goggles.[3] Ensure eyewash stations are accessible.[1]
Acute Toxicity (Oral) While specific data is unavailable, similar compounds may be harmful if swallowed.[4]Do not eat, drink, or smoke when using this product.[5] If swallowed, rinse mouth and seek medical attention.[1][4]
Inhalation Hazard As a solid, the primary inhalation risk is from aerosolized dust.Use only in a well-ventilated area or a chemical fume hood.[1] Avoid breathing dust.[1]

Operational Protocol: Waste Collection and Segregation

Proper disposal begins at the point of generation.[6] The cardinal rule is that this compound must be managed as hazardous chemical waste. It must never be disposed of in regular trash or down the sewer drain.[7][8]

Step-by-Step Waste Collection Procedure:

  • Container Selection: Utilize only a designated, chemically compatible hazardous waste container.[7] The container must be in good condition, free from damage, and possess a secure, leak-proof closure.[7]

  • Labeling: The moment waste is first added, the container must be labeled.[8] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names—no abbreviations or formulas.[7][9] Include the accumulation start date and the responsible principal investigator's contact information.[7]

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[9] Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.[10] Use secondary containment to mitigate spills.[7]

  • Closure: Keep the waste container closed at all times except when adding waste.[9] Evaporation of waste in a fume hood is not a permissible disposal method.[9]

  • Disposal Request: Once the container is full or has been in use for the maximum allowed time (typically six to twelve months, depending on local regulations), submit a collection request to your institution's Environmental Health and Safety (EHS) office.[7][8] Do not transport hazardous waste yourself.[8]

Emergency Protocol: Spill Management

Accidental releases must be controlled immediately by trained personnel using the appropriate equipment.[11] The response procedure is dictated by the size of the spill.

Small Spill (Benchtop, <1 Liter)

For small spills, laboratory personnel familiar with the procedures and equipped with a spill kit can typically manage the cleanup.[12][13]

  • Alert & Secure: Notify personnel in the immediate vicinity.[11] Control all potential ignition sources as a precaution.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemically resistant gloves.[13]

  • Contain & Absorb: Create a dike around the spill's perimeter using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill powder) to prevent it from spreading.[11][12] Apply the absorbent over the entire spill, working from the outside in.[11]

  • Collect Waste: Once the material is fully absorbed and there is no free liquid, use spark-proof scoops or tools to carefully collect the residue.[12][14] Place the contaminated absorbent into a designated hazardous waste bag or container.[13][14]

  • Decontaminate: Wipe the spill area with soap and water.[13] Dispose of all cleaning materials (paper towels, wipes) as hazardous waste along with the initial spill residue.[14]

  • Final Steps: Seal the waste container, ensure it is properly labeled, and remove contaminated PPE for disposal.[13] Wash hands thoroughly.

Large Spill (>1 Liter)

Large spills or spills of unknown materials require immediate evacuation and professional intervention.[13]

  • Evacuate & Isolate: Immediately notify everyone in the area and evacuate.[13] Close laboratory doors and post a warning sign.[13]

  • Report: Contact your institution's EHS or emergency response number immediately.[13]

  • Provide Information: Be available to provide emergency responders with the SDS and any relevant information about the spilled material.

Disposal of Contaminated Materials

Any item that comes into direct contact with this compound is considered contaminated and must be disposed of as hazardous waste.

  • Consumables: This includes items like gloves, weigh boats, pipette tips, and absorbent pads. These should be collected in a lined, designated hazardous waste container.

  • "Empty" Containers: The original product container is not truly empty. It must be managed as hazardous waste unless triple-rinsed. To decontaminate for disposal as regular trash, triple rinse the container with a suitable solvent (e.g., water or ethanol), collecting all rinsate as hazardous waste.[8] Deface the original label before discarding the clean container.[8]

  • Reusable Glassware: Glassware should be decontaminated promptly after use.[15]

    • Initial Rinse: Rinse the glassware three times with a suitable solvent, collecting the rinsate as hazardous waste.

    • Wash: Soak the glassware in a warm detergent solution (e.g., Alconox or Labolene).[15][16] Use a brush to scrub all surfaces.[15]

    • Final Rinse: Thoroughly rinse with tap water, followed by a final rinse with deionized water to prevent residue that could interfere with future experiments.[15][16]

Regulatory Framework: A Foundation of Compliance

The management of laboratory chemical waste is governed by strict regulations to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[7][17] Your laboratory's procedures for labeling, storing, and disposing of this compound waste must be RCRA-compliant.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train workers about the chemical hazards in their workplace.[2] This includes providing access to the SDS and training on safe handling and emergency procedures.[2]

Visualized Workflow: Spill Response and Waste Collection

The following diagram outlines the critical decision-making and procedural flow for managing a chemical spill and subsequent waste collection, ensuring a logical and safe response.

G Diagram 1: Spill Response & Waste Collection Workflow spill Spill of (R)-3-Methoxypyrrolidine hydrochloride Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small Spill (<1L) Can be handled by lab staff? assess->small_spill  Size & Risk Known large_spill Large Spill (>1L) or Unknown Hazard small_spill->large_spill No / Unsure ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) small_spill->ppe Yes evacuate EVACUATE AREA Alert Others large_spill->evacuate contain Contain & Absorb with Inert Material ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decon Decontaminate Spill Area (Soap & Water) collect->decon waste_container Place All Contaminated Materials in Labeled Hazardous Waste Container decon->waste_container report Call EHS / Emergency Response evacuate->report request_pickup Store in Satellite Accumulation Area & Request EHS Pickup waste_container->request_pickup

References

Navigating the Safe Handling of (R)-3-Methoxypyrrolidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-Methoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative utilized in the synthesis of various pharmaceutical compounds. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide synthesizes critical safety information with practical, field-tested insights to provide a comprehensive operational framework for its handling.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • May Cause Respiratory Irritation [1][2]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure. The following PPE is required when handling this compound:

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles must conform to ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing or during reactions that may be exothermic.[3][4]
Skin and Body Protection Chemical-resistant lab coat and disposable gloves.A flame-resistant lab coat is recommended. Disposable nitrile gloves offer good short-term protection.[3][5] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use and replace them immediately if contaminated.[3]
Respiratory Protection Use in a certified chemical fume hood.All manipulations of this compound should be performed in a well-ventilated laboratory within a certified chemical fume hood to minimize the potential for inhalation.[3][5]
Footwear Closed-toe shoes.Shoes must cover the entire foot to offer protection from potential spills.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

3.1. Preparation and Handling:

  • Pre-Handling Checklist: Before beginning any work, ensure that all required PPE is available and in good condition.[3] Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Controlled Environment: Conduct all weighing and transfer operations within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[3][5]

  • Grounding: When transferring the solid, ground all equipment to prevent the build-up of static electricity, which can be an ignition source for fine dust particles.[6]

  • Avoid Contact: Meticulously avoid contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][7]

3.2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Given that similar pyrrolidine hydrochlorides can be hygroscopic, consider storing the compound under an inert atmosphere, such as argon, to prevent degradation from atmospheric moisture.[1]

Emergency Procedures: Preparedness for Unexpected Events

Even with meticulous planning, accidental spills or exposures can occur. A well-defined emergency response plan is crucial for mitigating the consequences of such events.

4.1. Spill Response:

The appropriate response to a spill depends on its scale and the associated hazards.

Spill_Response_Workflow Start Spill Occurs Assess_Spill Assess Spill Size and Hazard Start->Assess_Spill Minor_Spill Minor Spill (<10g, contained) Assess_Spill->Minor_Spill Minor Major_Spill Major Spill (>10g, uncontained, or inhalation risk) Assess_Spill->Major_Spill Major Cleanup Contain and Clean Up Spill (Use appropriate absorbent) Minor_Spill->Cleanup Evacuate Evacuate Immediate Area Alert Colleagues Major_Spill->Evacuate Notify_EHS Notify EH&S/ Emergency Services Evacuate->Notify_EHS Report Report Incident to Supervisor Notify_EHS->Report Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->Report End End Report->End Report->End

Caption: Workflow for responding to a chemical spill.

For a minor spill:

  • Alert personnel in the immediate vicinity.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[6]

  • Carefully sweep the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

For a major spill:

  • Evacuate the laboratory immediately and alert others in the area.[9]

  • If safe to do so, close the doors to the affected area to contain any vapors.

  • Notify your institution's Environmental Health and Safety (EH&S) office and emergency services.[9]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

4.2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1][7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is critical to seek immediate medical attention.[1][7]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated organic compound, it must be disposed of as halogenated organic waste .[10][11][12]

5.1. Waste Segregation and Collection:

  • Dedicated Waste Container: All solid waste contaminated with this compound, including residual product, contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Solids."[11][12]

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."

  • Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first item of waste is added. The label must clearly identify the contents, including the full chemical name and approximate concentration, and indicate the associated hazards (e.g., Toxic, Irritant).[11]

  • No Mixing: Never mix halogenated waste with non-halogenated organic waste streams.[10][11] This is crucial for proper disposal and can significantly impact disposal costs.

5.2. Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal program.[3]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.